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3-Amino-7-hydroxy-2H-chromen-2-one

Cat. No.: B1147746
CAS No.: 79418-41-0
M. Wt: 177.16
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Description

Fluorescent Building Block for synthesis of molecules such as Azide, Iodoacetamide and Maleimide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1147746 3-Amino-7-hydroxy-2H-chromen-2-one CAS No. 79418-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFHTIQNYJDJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720986
Record name 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79418-41-0
Record name 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-7-hydroxy-2H-chromen-2-one (CAS: 79418-41-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin derivative with significant potential in various scientific and therapeutic fields. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its biological activities, primarily as a tyrosinase inhibitor and a fluorescent probe for cellular imaging. Detailed experimental methodologies and a discussion of its role in relevant signaling pathways are included to support further research and development.

Chemical and Physical Properties

This compound, also known as 3-amino-7-hydroxycoumarin, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 79418-41-0[1][2]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Appearance Yellow to Brown Solid[3]
Melting Point >260 °C
Storage 2-8°C, dry and sealed away from light[3]

Synthesis

The synthesis of this compound is typically achieved through a multi-step process.[1] The general synthetic route involves the formation of the coumarin core, followed by nitration and subsequent reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

This protocol outlines the key steps in the synthesis of the target compound.

Step 1: Formation of the Coumarin Core (Pechmann Condensation)

  • React resorcinol with malic acid in the presence of a dehydrating agent, such as concentrated sulfuric acid.

  • Heat the reaction mixture to facilitate the condensation and cyclization, yielding 7-hydroxy-2H-chromen-2-one.

  • Purify the product by recrystallization.

Step 2: Nitration of the Coumarin Core

  • Dissolve the 7-hydroxy-2H-chromen-2-one in a suitable solvent (e.g., concentrated sulfuric acid).

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature.

  • Allow the reaction to proceed until the nitration at the C3 position is complete, forming 7-hydroxy-3-nitro-2H-chromen-2-one.

  • Isolate and purify the nitrated product.

Step 3: Reduction of the Nitro Group

  • Suspend the 7-hydroxy-3-nitro-2H-chromen-2-one in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Reflux the mixture until the reduction of the nitro group to the amino group is complete.

  • Isolate the crude this compound and purify it using column chromatography or recrystallization to obtain the final product.

G Resorcinol Resorcinol Seven_Hydroxycoumarin 7-Hydroxy-2H-chromen-2-one Resorcinol->Seven_Hydroxycoumarin Malic_Acid Malic Acid Malic_Acid->Seven_Hydroxycoumarin H2SO4 H₂SO₄ (conc.) H2SO4->Seven_Hydroxycoumarin Pechmann Condensation Nitrated_Coumarin 7-Hydroxy-3-nitro-2H-chromen-2-one Seven_Hydroxycoumarin->Nitrated_Coumarin Nitration Nitrating_Mixture HNO₃/H₂SO₄ Nitrating_Mixture->Nitrated_Coumarin Final_Product This compound Nitrated_Coumarin->Final_Product Reduction Reducing_Agent SnCl₂·2H₂O or H₂/Pd-C Reducing_Agent->Final_Product

Synthesis workflow for this compound.

Biological Activity and Applications

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2] This inhibitory activity makes it a compound of interest for applications in cosmetics as a skin-lightening agent and in the food industry to prevent enzymatic browning.

Quantitative Data

CompoundIC₅₀ (µM)Reference
This compound53[2]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a general guideline for assessing the tyrosinase inhibitory activity of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

    • Kojic acid can be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer, tyrosinase solution, and different concentrations of the test compound to the wells.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Melanogenesis Signaling Pathway

The inhibition of tyrosinase by coumarin derivatives can impact the melanogenesis signaling pathway. This pathway is regulated by various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathways, which ultimately control the expression of microphthalmia-associated transcription factor (MITF) and its downstream targets, including tyrosinase.[4][5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alpha_MSH α-MSH MC1R MC1R Alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MAPK_Pathway MAPK Pathway (p38, JNK, ERK) MITF MITF MAPK_Pathway->MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase_mRNA Tyrosinase_mRNA Tyrosinase_Gene->Tyrosinase_mRNA Transcription Tyrosinase_Protein Tyrosinase_Protein Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanin Melanin Tyrosinase_Protein->Melanin Catalysis (L-Tyrosine -> Melanin) 3_Amino_7_hydroxycoumarin This compound 3_Amino_7_hydroxycoumarin->Tyrosinase_Protein Inhibition

Simplified melanogenesis signaling pathway and the inhibitory action of this compound.

Fluorescent Probe for Cellular Imaging

Coumarin derivatives are well-known for their fluorescent properties. This compound is utilized as a fluorescent probe in biochemical and cellular studies, particularly for the detection of reactive oxygen species (ROS).[3] The antioxidant nature of the 7-hydroxycoumarin scaffold allows it to react with ROS, leading to a change in its fluorescence that can be monitored.

Experimental Protocol: Cellular Imaging for ROS Detection

This is a generalized protocol for using this compound as a fluorescent probe for ROS detection in live cells.

  • Cell Culture:

    • Culture cells to an appropriate confluency on a suitable imaging platform (e.g., glass-bottom dishes or chamber slides).

  • Probe Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and incubate them with the probe-containing medium for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Induction of Oxidative Stress (Optional):

    • To validate the probe's response, treat a subset of cells with a known ROS inducer (e.g., hydrogen peroxide or menadione) after probe loading.

  • Imaging:

    • Wash the cells with a pre-warmed buffer to remove any excess probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for coumarin derivatives (e.g., excitation around 350-400 nm and emission around 450-500 nm).

    • Acquire images before and after the induction of oxidative stress to observe changes in fluorescence intensity.

  • Image Analysis:

    • Quantify the fluorescence intensity in the images to determine the relative levels of ROS.

G Cell_Culture Culture cells on imaging dish Probe_Loading Incubate cells with This compound Cell_Culture->Probe_Loading Wash_Cells Wash to remove excess probe Probe_Loading->Wash_Cells Optional_ROS_Induction Optional: Induce oxidative stress (e.g., H₂O₂) Wash_Cells->Optional_ROS_Induction Imaging Fluorescence Microscopy (Ex: ~350-400 nm, Em: ~450-500 nm) Wash_Cells->Imaging Control Optional_ROS_Induction->Imaging Analysis Analyze fluorescence intensity changes Imaging->Analysis

Experimental workflow for cellular imaging of ROS using this compound.

Conclusion

This compound is a versatile molecule with established biological activities and applications. Its role as a tyrosinase inhibitor presents opportunities for the development of novel dermatological and food preservation agents. Furthermore, its fluorescent properties make it a valuable tool for studying cellular processes, particularly oxidative stress. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and unlock the full potential of this promising compound.

References

An In-depth Technical Guide to 3-Amino-7-hydroxy-2H-chromen-2-one: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic routes, and potential biological relevance of the fluorescent heterocyclic compound, 3-Amino-7-hydroxy-2H-chromen-2-one. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided.

Core Physicochemical Properties

This compound, a derivative of coumarin, possesses a rigid bicyclic structure with amino and hydroxyl substitutions that impart distinct chemical and physical characteristics. These properties are fundamental for its application in various research and development areas, including its use as a fluorescent probe.

PropertyValueCitation(s)
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [2]
Appearance Yellow to Brown Solid
Melting Point >260 °C[1]
Solubility Slightly soluble in water (4.6 g/L at 25°C)
pKa (Predicted) Value not explicitly available
LogP (Predicted) Value not explicitly available

Spectral Properties

The fluorescence of coumarin derivatives is highly sensitive to their substitution pattern and environment. While specific high-resolution spectral data for this compound is not extensively reported, data from closely related 7-hydroxycoumarin analogs provide valuable insights into its expected spectral behavior. 7-Hydroxy- and 7-aminocoumarins are widely recognized for their use as fluorescent sensors in biological applications.[3]

Spectral PropertyValue (of related compounds)ContextCitation(s)
UV-Vis Absorption (λmax) ~356-359 nmFor 3-Acetyl-7-hydroxy-2-chromen-2-one in acetonitrile and THF. The 3-amino substitution is expected to influence the absorption maximum.[4]
Fluorescence Emission (λem) ~453-460 nmFor 3-Acetyl-7-hydroxy-2-chromen-2-one in acetonitrile and THF. The emission wavelength is dependent on the solvent and substitution.[4]
Molar Absorptivity (ε) Value not explicitly available for the target compound.For comparison, a related monofluorinated 7-hydroxycoumarin-3-carboxamide derivative exhibits a molar extinction coefficient of 37,000 M⁻¹cm⁻¹.
Fluorescence Quantum Yield (Φf) 0.25 and 0.32For two different 3-substituted 7-hydroxycoumarin derivatives that are high-affinity inhibitors of Macrophage Migration Inhibitory Factor (MIF), measured in PBS (pH 7.4). The quantum yield is highly dependent on the specific substitution and solvent.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the coumarin core, followed by nitration and subsequent reduction of the nitro group to an amine.[6]

Synthesis_Workflow Resorcinol Resorcinol Step1 Pechmann Condensation Resorcinol->Step1 MalicAcid Malic Acid MalicAcid->Step1 Hydroxycoumarin 7-Hydroxy-2H-chromen-2-one Step1->Hydroxycoumarin Step2 Nitration Hydroxycoumarin->Step2 NitratingMixture Nitrating Mixture (HNO₃/H₂SO₄) NitratingMixture->Step2 Nitrocoumarin 3-Nitro-7-hydroxy-2H-chromen-2-one Step2->Nitrocoumarin Step3 Reduction Nitrocoumarin->Step3 ReducingAgent Reducing Agent (e.g., H₂/Pd-C) ReducingAgent->Step3 FinalProduct 3-Amino-7-hydroxy- 2H-chromen-2-one Step3->FinalProduct MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MIF MIF CD74 CD74 Receptor MIF->CD74 Binds Coumarin 3-Amino-7-hydroxy- 2H-chromen-2-one (Potential Inhibitor) Coumarin->MIF Inhibits Binding SRC SRC CD74->SRC Activates CD44 CD44 CD44->SRC CXCR CXCR2/4/7 PI3K PI3K CXCR->PI3K MAPK_pathway MAPK/ERK Pathway SRC->MAPK_pathway AKT AKT PI3K->AKT NFkB NF-κB Pathway AKT->NFkB ERK ERK MAPK_pathway->ERK Cellular_Response Cell Proliferation, Survival, Inflammation ERK->Cellular_Response NFkB->Cellular_Response

References

3-Amino-7-hydroxy-2H-chromen-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-Amino-7-hydroxy-2H-chromen-2-one, a fluorescent heterocyclic compound belonging to the coumarin family.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueCitations
Molecular Formula C₉H₇NO₃[1][2][3]
Molecular Weight 177.16 g/mol [1][2][4]
Exact Mass 177.042593085 u[1][2]
Appearance Yellow to Brown Solid[5]
Melting Point >260℃[3]
CAS Number 79418-41-0[1][2][3]

Synthesis Protocol

The synthesis of this compound is typically achieved through a multi-step process commencing with a Pechmann condensation, followed by nitration and subsequent reduction of the nitro group.[1]

Experimental Methodology

Step 1: Pechmann Condensation for the Formation of the Coumarin Core

  • Reactants : Resorcinol and malic acid.

  • Catalyst/Solvent : Concentrated sulfuric acid acts as a dehydrating agent.

  • Procedure :

    • Dissolve resorcinol (1 equivalent) in concentrated sulfuric acid.

    • Add malic acid (1 equivalent) to the solution.

    • Heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product, 7-hydroxy-2H-chromen-2-one.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 7-hydroxycoumarin.

Step 2: Nitration of the Coumarin Core

  • Reactant : 7-hydroxy-2H-chromen-2-one.

  • Reagents : A nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid.

  • Procedure :

    • Dissolve the 7-hydroxycoumarin from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0°C).

    • Slowly add the nitrating mixture dropwise while maintaining the low temperature and stirring.

    • After the addition is complete, allow the reaction to proceed until TLC indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water to precipitate the nitrated product, 7-hydroxy-3-nitro-2H-chromen-2-one.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Reduction of the Nitro Group

  • Reactant : 7-hydroxy-3-nitro-2H-chromen-2-one.

  • Reducing Agent : Common reducing agents for this transformation include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

  • Procedure (using SnCl₂/HCl) :

    • Suspend the nitrated coumarin from Step 2 in a suitable solvent like ethanol.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by column chromatography or recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pechmann Condensation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Nitration cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Reduction cluster_final Final Product Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann MalicAcid Malic Acid MalicAcid->Pechmann Hydroxycoumarin 7-Hydroxy-2H-chromen-2-one Pechmann->Hydroxycoumarin Nitration Nitration Hydroxycoumarin->Nitration Nitrocoumarin 7-Hydroxy-3-nitro- 2H-chromen-2-one Nitration->Nitrocoumarin Reduction Reduction Nitrocoumarin->Reduction FinalProduct 3-Amino-7-hydroxy- 2H-chromen-2-one Reduction->FinalProduct

Synthesis workflow for this compound.

Potential Biological and Research Applications

While direct studies on the biological activity of this compound are limited, the broader class of coumarin derivatives is known for a wide range of pharmacological properties.

1. Fluorescent Probe and Chemosensor: Coumarin derivatives are widely utilized as fluorescent probes in biochemical and cellular studies due to their strong fluorescence properties.[4] The 7-hydroxy group and the 3-amino group can serve as potential coordination sites for metal ions, suggesting that this compound could be developed as a fluorescent chemosensor for metal ion detection.[6] The general workflow for evaluating a fluorescent probe is outlined below.

Fluorescent_Probe_Workflow Start Synthesize and Purify Fluorescent Probe Char Characterize Photophysical Properties (Abs, Em, Quantum Yield) Start->Char Test Test Probe with Target Analyte (e.g., Metal Ions, ROS) Char->Test Optimize Optimize Assay Conditions (pH, temp, concentration) Test->Optimize Validate Validate in Biological System (e.g., Cell Imaging) Optimize->Validate Analyze Analyze and Interpret Data Validate->Analyze

General workflow for fluorescent probe evaluation.

2. Anticancer Research: Certain coumarin derivatives have been investigated for their potential as anticancer agents. Some have been shown to induce apoptosis through signaling pathways such as the PI3K/AKT-mediated Bcl-2 pathway.[1] The structural modifications of the coumarin scaffold can significantly influence its biological activity, making this compound and its derivatives interesting candidates for further investigation in cancer research.[1]

3. Enzyme Inhibition: Derivatives of this compound have been synthesized and evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which is implicated in inflammatory processes.[2] This suggests that the core structure could serve as a scaffold for developing novel enzyme inhibitors.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

Synthesis of 3-Amino-7-hydroxy-2H-chromen-2-one from Resorcinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Amino-7-hydroxy-2H-chromen-2-one, a valuable heterocyclic compound, commencing from the readily available starting material, resorcinol. This document details the multi-step synthesis, encompassing key reactions such as the Vilsmeier-Haack formylation, Knoevenagel condensation, and Curtius rearrangement. Each stage is presented with detailed experimental protocols and a summary of quantitative data to facilitate reproducibility and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from resorcinol is achieved through a four-step sequence. The overall transformation involves the initial formylation of resorcinol to introduce an aldehyde functionality, followed by the construction of the coumarin core. The final step introduces the amino group at the C3 position via a Curtius rearrangement of a carboxylic acid intermediate.

Synthetic_Pathway Resorcinol Resorcinol DHB 2,4-Dihydroxy- benzaldehyde Resorcinol->DHB Vilsmeier-Haack Reaction HCCA 7-Hydroxycoumarin- 3-carboxylic acid DHB->HCCA Knoevenagel Condensation AcylAzide 7-Hydroxy-2-oxo-2H- chromene-3-carbonyl azide HCCA->AcylAzide Acyl Azide Formation FinalProduct 3-Amino-7-hydroxy- 2H-chromen-2-one AcylAzide->FinalProduct Curtius Rearrangement

Caption: Overall synthetic pathway from resorcinol.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for key intermediates and the final product.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol

The initial step involves the formylation of resorcinol to yield 2,4-dihydroxybenzaldehyde. The Vilsmeier-Haack reaction is a highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide.[1][2][3]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 1.35 mol) is dissolved in anhydrous acetonitrile.

  • The solution is cooled to 0°C in an ice bath.

  • Phosphorus oxychloride (POCl₃, 1.15 mol) is added dropwise to the cooled DMF solution while maintaining the temperature below 10°C.

  • The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • The reaction mixture is then further cooled to -15°C using a dry ice/acetone bath.

  • A solution of resorcinol (1.0 mol) in anhydrous acetonitrile is added slowly via the dropping funnel, ensuring the internal temperature does not exceed -10°C. A precipitate of the intermediate formamidinium salt may form during this addition.

  • After the addition is complete, the reaction mixture is stirred at -15°C for an additional 2 hours.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for another hour.

  • The reaction mixture is then carefully poured into a beaker containing crushed ice and water to hydrolyze the intermediate.

  • The precipitated crude 2,4-dihydroxybenzaldehyde is collected by vacuum filtration and washed with cold water.

  • The crude product can be further purified by recrystallization from hot water to yield a crystalline solid.[3]

Quantitative Data Summary: Vilsmeier-Haack Reaction

ParameterValueReference
Starting MaterialResorcinol[1][3]
Key ReagentsPOCl₃, DMF[1][3]
SolventAcetonitrile[3]
Reaction Temperature-15°C to Room Temp.[3]
Reaction Time~4 hours[3]
Yield 65-75% [1][2]
Melting Point133-136°C-
Step 2: Synthesis of 7-Hydroxycoumarin-3-carboxylic acid

The second step involves the construction of the coumarin ring system through a Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with an active methylene compound. A one-pot procedure using malononitrile followed by hydrolysis provides an efficient route to 7-hydroxycoumarin-3-carboxylic acid.[4][5]

Experimental Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, finely powdered 2,4-dihydroxybenzaldehyde (10 mmol, 1.38 g) and malononitrile (12.5 mmol, 0.80 g) are combined.

  • A 0.05 M aqueous solution of sodium bicarbonate (50 mL) is added, and the mixture is vigorously stirred at room temperature for 1.5 hours.

  • Concentrated hydrochloric acid (1.25 mL) is then added to the heterogeneous mixture.

  • The reaction mixture is heated to 90°C and stirred for 1 hour.

  • After cooling, a 1 M aqueous sodium bicarbonate solution (20 mL) is added, and the mixture is heated again at 90°C for 2 hours with continuous stirring.

  • The final solution is cooled to room temperature and acidified to a pH of 2.0 with concentrated hydrochloric acid, which will precipitate the product.

  • The mixture is chilled in an ice bath to maximize precipitation.

  • The solid 7-hydroxycoumarin-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried. The product can be further purified by recrystallization from a mixture of water and acetic acid (8:2).

Quantitative Data Summary: Knoevenagel Condensation

ParameterValueReference
Starting Material2,4-Dihydroxybenzaldehyde[4]
Key ReagentsMalononitrile, NaHCO₃, HCl
SolventWater[4]
Reaction TemperatureRoom Temp. to 90°C
Reaction Time~4.5 hours
Yield ~85%
Melting Point248-250°C
Step 3 & 4: Synthesis of this compound via Curtius Rearrangement

The final steps involve the conversion of the carboxylic acid to the corresponding amine via a Curtius rearrangement. A modern and safe approach utilizes diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate furnishes the desired this compound.[6][7][8]

Experimental Protocol:

  • To a solution of 7-hydroxycoumarin-3-carboxylic acid (10 mmol) in anhydrous tert-butanol and toluene, triethylamine (12 mmol) is added.

  • Diphenylphosphoryl azide (DPPA, 11 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux (approximately 80-90°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. During this step, the acyl azide is formed and undergoes rearrangement to the isocyanate, which is trapped by tert-butanol to form a Boc-protected amine.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent such as dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Boc-protected amine.

  • The crude Boc-protected intermediate is then dissolved in a mixture of dichloromethane and trifluoroacetic acid (TFA) and stirred at room temperature to remove the Boc protecting group.

  • After the deprotection is complete (monitored by TLC), the solvent and excess TFA are removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary: Curtius Rearrangement

ParameterValueReference
Starting Material7-Hydroxycoumarin-3-carboxylic acid[6]
Key ReagentsDPPA, Triethylamine, tert-Butanol, TFA[6][7]
SolventsToluene, Dichloromethane-
Reaction TemperatureReflux, then Room Temp.-
Yield Moderate to Good (Typical for Curtius)-
Physical AppearanceYellow to Brown Solid-

Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Coumarin Formation cluster_2 Step 3 & 4: Amination A1 Prepare Vilsmeier Reagent A2 React with Resorcinol A1->A2 A3 Hydrolyze Intermediate A2->A3 A4 Isolate & Purify 2,4-DHB A3->A4 B1 Knoevenagel Condensation A4->B1 Intermediate B2 In situ Hydrolysis B1->B2 B3 Acidify and Isolate HCCA B2->B3 C1 Acyl Azide Formation & Curtius Rearrangement B3->C1 Intermediate C2 Boc Protection C1->C2 C3 Deprotection C2->C3 C4 Purify Final Product C3->C4

Caption: General experimental workflow.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound from resorcinol. By leveraging established name reactions and modern reagents, this multi-step synthesis offers good overall yields and produces a high-purity final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. Careful execution of each step is crucial for achieving the desired outcomes.

References

Spectral Characteristics of 3-Amino-7-hydroxy-2H-chromen-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of the fluorescent probe 3-Amino-7-hydroxy-2H-chromen-2-one. This coumarin derivative is of significant interest in various scientific fields, including cellular imaging, high-throughput screening, and as a scaffold in medicinal chemistry. This document outlines its photophysical properties, details relevant experimental protocols, and provides visualizations of key concepts.

Core Photophysical Properties

This compound, a member of the 7-hydroxycoumarin family, exhibits fluorescence properties that are highly sensitive to its molecular structure and environment. The presence of an electron-donating amino group at the 3-position and a hydroxyl group at the 7-position significantly influences its absorption and emission spectra.

Table 1: Spectral Properties of Reference 3-Substituted 7-Hydroxycoumarin Derivatives in PBS (pH 7.4) [1][2]

Compoundλmax (abs) (nm)λmax (em) (nm)Stokes Shift (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
3-(4-methoxyphenyl)-7-hydroxycoumarin3404601200.25Not Reported
3-(4-carboxyphenyl)-7-hydroxycoumarin3554551000.324.2

Note: The data presented above is for structurally similar compounds and serves as a reference. The actual spectral properties of this compound may vary.

Environmental Effects on Spectral Properties

The fluorescence of this compound is expected to be highly sensitive to the polarity of its environment (solvatochromism) and the pH of the medium.

Solvatochromism

Coumarin derivatives with electron-donating and electron-accepting groups often exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. While specific data for this compound across a range of solvents is not available, a study on a related compound, 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester, demonstrated this characteristic behavior.

pH Dependence

The fluorescence of 7-hydroxycoumarin derivatives is known to be pH-dependent. At physiological pH, the hydroxyl group can exist in both its protonated (phenolic) and deprotonated (phenolate) forms. The deprotonated form is typically more fluorescent and has a red-shifted emission compared to the protonated form. Therefore, the fluorescence intensity of this compound is expected to increase as the pH transitions from acidic to alkaline. For some coumarin derivatives, this pH sensitivity allows for a significant shift in the emission wavelength, with the color changing from blue to yellow-green as the solution becomes more alkaline.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and spectral characterization of this compound and its derivatives.

Synthesis of 3-Substituted 7-Hydroxycoumarins

A common method for the synthesis of 3-substituted 7-hydroxycoumarins involves the Knoevenagel condensation.[1][2]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Substituted 2-phenylacetic acid

  • Cyanuric chloride

  • N-methylmorpholine (NMM)

  • Tetrabutylammonium fluoride (TBAF)

  • tert-Butyldimethylsilyl (TBDMS) chloride

  • Solvents (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Protection of Hydroxyl Group: The 2,4-dihydroxybenzaldehyde is first protected, for instance, by reacting with TBDMS chloride to form a silyl ether.

  • Condensation: The protected aldehyde is then condensed with a substituted 2-phenylacetic acid in the presence of cyanuric chloride and NMM.

  • Deprotection: The protecting group is subsequently removed using a reagent like TBAF to yield the final 3-substituted 7-hydroxycoumarin.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of the compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., PBS buffer, ethanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with the desired solvent to a concentration that gives an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum: Record the absorption spectrum of the sample using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.

  • Emission Spectrum: Using the fluorescence spectrophotometer, excite the sample at its absorption maximum (λmax). Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 400-600 nm). The wavelength of maximum fluorescence intensity (λem) is determined from the spectrum.

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Sample solution (absorbance ~0.05)

  • Standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the sample and the standard solution at the excitation wavelength. The absorbances should be kept below 0.1 to ensure linearity.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solution, using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield (Φs) of the sample is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Materials:

  • Sample solution

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

Procedure:

  • Instrument Setup: The sample is excited with a pulsed light source (e.g., a laser diode).

  • Data Acquisition: The arrival times of the emitted photons are recorded relative to the excitation pulse.

  • Data Analysis: A histogram of the arrival times is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τ) Where I0 is the intensity at time zero.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the spectral characterization of this compound.

Experimental_Workflow_for_Spectral_Characterization cluster_synthesis Synthesis cluster_analysis Spectral Analysis Start Starting Materials (e.g., 2,4-Dihydroxybenzaldehyde) Reaction Chemical Reaction (e.g., Knoevenagel Condensation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 3-Amino-7-hydroxy- 2H-chromen-2-one Purification->Product SamplePrep Sample Preparation (Dissolution & Dilution) Product->SamplePrep AbsSpec Absorption Spectroscopy (UV-Vis) SamplePrep->AbsSpec EmSpec Emission Spectroscopy (Fluorescence) SamplePrep->EmSpec AbsSpec->EmSpec Determine λex QY Quantum Yield Measurement EmSpec->QY Lifetime Lifetime Measurement (TCSPC) EmSpec->Lifetime Data Spectral Data (λmax, Φ, τ) QY->Data Lifetime->Data Solvatochromism cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_nonpolar Nonpolar Solvent S1_nonpolar Nonpolar Solvent S0_nonpolar->S1_nonpolar Absorption S0_polar Polar Solvent S1_polar Polar Solvent (Stabilized) S0_polar->S1_polar Absorption S1_nonpolar->S0_nonpolar Emission (Higher Energy) S1_polar->S0_polar Emission (Lower Energy - Red Shift) pH_Effect Protonated Protonated Form (Phenol) Low pH Lower Fluorescence Blue Shifted Emission Deprotonated Deprotonated Form (Phenolate) High pH Higher Fluorescence Red Shifted Emission Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-7-hydroxy-2H-chromen-2-one is a fluorescent heterocyclic compound belonging to the coumarin family. Coumarins are widely recognized for their significant biological activities and applications in medicinal chemistry and materials science. A thorough understanding of the structural and electronic properties of these molecules is paramount for the development of new therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds. This guide provides a detailed overview of the predicted 1H and 13C NMR spectral data for this compound, based on the analysis of structurally similar compounds. Furthermore, it outlines a general experimental protocol for the acquisition of such NMR data.

Predicted NMR Data

1H NMR Data (Predicted)

The predicted 1H NMR spectrum of this compound in DMSO-d6 is expected to show signals corresponding to the aromatic protons, the vinylic proton, and the protons of the amino and hydroxyl groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.5 - 7.7s-
H-5~7.3 - 7.5d~8.5
H-6~6.7 - 6.9dd~8.5, ~2.0
H-8~6.6 - 6.8d~2.0
7-OH~9.5 - 10.5br s-
3-NH2~5.0 - 6.0br s-

13C NMR Data (Predicted)

The predicted 13C NMR spectrum will exhibit resonances for the nine carbon atoms of the coumarin core.

Carbon Predicted Chemical Shift (δ, ppm)
C-2~160 - 162
C-3~130 - 135
C-4~140 - 145
C-4a~110 - 115
C-5~125 - 130
C-6~110 - 115
C-7~155 - 160
C-8~100 - 105
C-8a~150 - 155

Experimental Protocols

A general methodology for the acquisition of NMR spectra for coumarin derivatives is described below.

NMR Sample Preparation and Analysis Workflow

G General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Weighing Weigh ~5-10 mg of Sample Solvent_Addition Add ~0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) Sample_Weighing->Solvent_Addition Dissolution Vortex/Sonicate to Dissolve Solvent_Addition->Dissolution Transfer Transfer to 5 mm NMR Tube Dissolution->Transfer Instrument_Setup Place Tube in Spectrometer and Lock Transfer->Instrument_Setup Shimming Shim for Magnetic Field Homogeneity Instrument_Setup->Shimming Parameter_Setup Set Acquisition Parameters (1H, 13C, etc.) Shimming->Parameter_Setup Acquisition Acquire Spectra Parameter_Setup->Acquisition Fourier_Transform Fourier Transform FID Acquisition->Fourier_Transform Phase_Correction Phase Correct the Spectrum Fourier_Transform->Phase_Correction Baseline_Correction Apply Baseline Correction Phase_Correction->Baseline_Correction Integration_and_Picking Integrate Peaks and Pick Shifts Baseline_Correction->Integration_and_Picking

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for coumarin derivatives due to its excellent dissolving power for polar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • 1H NMR Acquisition:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Number of scans: 1024 or more, as 13C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) signals are processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing to the internal standard.

Structural Assignment and Rationale

The predicted chemical shifts are based on the electronic effects of the amino (-NH2) and hydroxyl (-OH) substituents on the coumarin ring system.

Caption: Molecular structure and atom numbering for NMR assignments.

  • 1H NMR: The aromatic protons (H-5, H-6, and H-8) exhibit characteristic doublet and doublet of doublets splitting patterns due to ortho and meta couplings. The H-4 proton, being vinylic, appears as a singlet. The amino and hydroxyl protons are expected to be broad singlets and their chemical shifts can be concentration and temperature dependent.

  • 13C NMR: The chemical shifts of the carbon atoms are influenced by the substituents. The carbons bearing the oxygen atoms (C-2, C-7, C-8a) are deshielded and appear at lower fields. The C-3, attached to the electron-donating amino group, and C-8, ortho to the hydroxyl group, are expected to be shielded compared to the unsubstituted coumarin.

This guide serves as a valuable resource for researchers and scientists in the field of drug development and materials science by providing a foundational understanding of the NMR spectral characteristics of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the experimental workflow.

Introduction to the Infrared Spectroscopy of Coumarins

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For coumarin derivatives such as this compound, IR spectroscopy is instrumental in confirming the presence of key structural features, including the lactone carbonyl group, hydroxyl and amino moieties, and the aromatic ring system. The position, intensity, and shape of the absorption bands provide a unique spectral fingerprint of the molecule.

Predicted Infrared Spectral Data

Wavenumber Range (cm⁻¹)Predicted IntensityVibrational Mode Assignment
3450 - 3300Strong, BroadO-H (hydroxyl) and N-H (amino) stretching vibrations (overlapping)
3250 - 3100MediumAromatic C-H stretching
1720 - 1680Strong, SharpC=O (α,β-unsaturated δ-lactone) stretching
1625 - 1580Medium to StrongC=C Aromatic ring stretching and N-H scissoring
1570 - 1500MediumC=C Aromatic ring stretching
1400 - 1200Medium to StrongC-O stretching (lactone and phenol)
1150 - 1050MediumC-N stretching
900 - 700Medium to StrongAromatic C-H out-of-plane bending

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol details the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.[3][4][5][6]

Materials and Equipment
  • This compound sample

  • FTIR grade Potassium Bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (e.g., 13 mm)

  • Drying oven

  • Desiccator

  • Spatula

  • Analytical balance

  • FTIR Spectrometer (e.g., Perkin Elmer Spectrum One or similar)

Sample Preparation (KBr Pellet Method)
  • Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for a minimum of 2-3 hours to remove any absorbed moisture.[3] Subsequently, cool and store the dried KBr in a desiccator.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[7]

  • Mixing: Place the sample and KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[6] This step is critical to reduce particle size and minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into a hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air, which can cause cloudy pellets.[3]

    • Apply a pressure of approximately 8-10 metric tons for several minutes to form a thin, transparent, or translucent disc.[4][8]

  • Pellet Handling: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Avoid touching the flat surfaces of the pellet to prevent contamination.

Data Acquisition
  • Background Spectrum: Collect a background spectrum using a blank KBr pellet or with the sample chamber empty. This corrects for atmospheric water and carbon dioxide, as well as any intrinsic absorption from the KBr itself.[9]

  • Sample Spectrum: Place the sample pellet in the beam path and acquire the sample spectrum.

  • Instrument Parameters: A typical measurement would use a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the KBr pellet preparation and FTIR analysis process.

FTIR_Workflow cluster_prep Sample & Matrix Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis KBr FTIR Grade KBr Dry_KBr Dry KBr (110°C, 2-3h) KBr->Dry_KBr Sample 3-Amino-7-hydroxy- 2H-chromen-2-one Weigh Weigh Sample (1-2mg) & KBr (100-200mg) Sample->Weigh Dry_KBr->Weigh Grind Grind & Mix in Agate Mortar Weigh->Grind Load_Die Load Mixture into Die Grind->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Pellet Transparent KBr Pellet Press->Pellet Sample_Scan Acquire Sample Spectrum Pellet->Sample_Scan Background Acquire Background Spectrum (Blank) Background->Sample_Scan Spectrum Resulting IR Spectrum Sample_Scan->Spectrum

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The strong carbonyl stretch of the lactone ring, combined with the broad O-H and N-H stretching bands and the series of aromatic C=C and C-H vibrations, provides a reliable method for its identification and structural verification. The experimental protocol detailed herein offers a standardized approach for obtaining reproducible and high-quality spectral data, which is essential for research and development in the pharmaceutical and chemical sciences.

References

In-Depth Technical Guide: 3-Amino-7-hydroxy-2H-chromen-2-one Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 3-Amino-7-hydroxy-2H-chromen-2-one, a fluorescent molecule of significant interest in various scientific domains. Due to a lack of direct and complete experimental data for the parent compound in the available literature, this guide also presents data from closely related derivatives to provide a robust predictive framework for its photophysical behavior.

Core Photophysical Properties

While specific experimental data for this compound remains elusive in readily available literature, the photophysical properties can be inferred from its derivatives. The electronic nature of the substituent at the 3-position of the coumarin ring significantly influences the excitation and emission spectra.

Table 1: Photophysical Data of 3-Substituted-7-hydroxycoumarin Derivatives

DerivativeExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Molar Extinction Coefficient (ε)Solvent/Condition
3-Azido-7-hydroxycoumarin (post-click reaction)404 nm[1][2]477 nm[1][2]High (not quantified)[2]Not specifiedNot specified
3-Cyano-7-hydroxycoumarin406 nm450 nmNot specifiedNot specifiedNot specified
3-Phenyl-7-hydroxycoumarin derivative (6d)340 nm[3]460 nm[3]0.25[3]Not specifiedPBS (pH 7.4)[3]
3-Phenyl-7-hydroxycoumarin derivative (7)Not specifiedNot specified0.32[3]Not specifiedNot specified
6-Fluoro-7-hydroxycoumarin-3-carboxamideNot specifiedNot specified0.84[4]37,000 M⁻¹cm⁻¹[4]Aqueous Buffer[4]

The data from these derivatives strongly suggest that this compound will exhibit excitation and emission maxima in the blue to green region of the spectrum, likely with a significant Stokes shift. The amino group at the 3-position, being an electron-donating group, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted 7-hydroxycoumarin.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound can be adapted from established methods for similar coumarin derivatives.

Synthesis of this compound

A common route for the synthesis of 3-aminocoumarins involves the introduction of a nitro group at the 3-position, followed by its reduction.[5]

Workflow for Synthesis:

Start Start: 7-Hydroxycoumarin Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Reduction Reduction (e.g., Pd/C, H2 or SnCl2/HCl) Nitration->Reduction Step 2 Product Product: this compound Reduction->Product Step 3

Caption: Synthetic workflow for this compound.

Protocol:

  • Nitration: 7-Hydroxycoumarin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position, yielding 3-nitro-7-hydroxycoumarin.[5] The reaction conditions (temperature and time) must be carefully controlled to ensure regioselectivity.

  • Reduction: The resulting 3-nitro-7-hydroxycoumarin is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.[5]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Measurement of Excitation and Emission Spectra

Standard spectrofluorometry is used to determine the excitation and emission spectra.

Workflow for Spectroscopic Measurement:

SamplePrep Sample Preparation (Dissolve in appropriate solvent) Absorbance Measure Absorbance Spectrum (Spectrophotometer) SamplePrep->Absorbance Excitation Determine Excitation Wavelength (λex,max) Absorbance->Excitation Emission Measure Emission Spectrum (Spectrofluorometer) Excitation->Emission DataAnalysis Data Analysis (Determine λem,max and Stokes Shift) Emission->DataAnalysis

Caption: Workflow for measuring fluorescence spectra.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, DMSO, or a buffered aqueous solution). The concentration should be low enough to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs,max).

  • Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum is the excitation maximum (λex,max).

  • Emission Spectrum: Excite the sample at the determined λex,max and scan the emission wavelengths to record the emission spectrum. The peak of this spectrum is the emission maximum (λem,max).

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.

Workflow for Quantum Yield Determination:

PrepareSolutions Prepare Dilute Solutions (Sample and Standard) MeasureAbs Measure Absorbance (at excitation wavelength) PrepareSolutions->MeasureAbs MeasureFluor Measure Integrated Fluorescence Intensity PrepareSolutions->MeasureFluor CalculateQY Calculate Quantum Yield (using comparative method equation) MeasureAbs->CalculateQY MeasureFluor->CalculateQY

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and similar excitation and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measurements: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Applications in Signaling and Drug Development

While specific signaling pathways involving this compound are not extensively documented, coumarin derivatives are widely used as fluorescent probes in various biological applications due to their favorable photophysical properties.[] They are employed to study enzyme kinetics, protein-ligand interactions, and changes in the cellular microenvironment.[] The amino and hydroxyl groups on this compound provide reactive sites for conjugation to biomolecules, making it a potentially valuable tool for developing targeted fluorescent probes in drug discovery and diagnostics.

Logical Relationship for Probe Development:

Core This compound (Core Fluorophore) ReactiveGroups Reactive Groups (Amino and Hydroxyl) Core->ReactiveGroups Conjugation Covalent Conjugation ReactiveGroups->Conjugation Biomolecule Target Biomolecule (e.g., Protein, Peptide, Drug) Biomolecule->Conjugation Probe Fluorescent Probe Conjugation->Probe Application Biological Application (e.g., Imaging, Assay) Probe->Application

Caption: Logical steps for developing a fluorescent probe.

References

Navigating the Photophysical Landscape of 3-Amino-7-hydroxy-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic photophysical properties of a molecule is paramount. This in-depth technical guide addresses the quantum yield and extinction coefficient of 3-Amino-7-hydroxy-2H-chromen-2-one, providing a comprehensive overview of its characteristics and the methodologies to accurately determine them.

Comparative Photophysical Data of Related Coumarin Derivatives

The photophysical properties of coumarins are highly sensitive to the nature and position of their substituents. The introduction of an amino group at the 3-position and a hydroxyl group at the 7-position in the coumarin scaffold is expected to influence its absorption and emission characteristics significantly. To provide a foundational understanding, the following table summarizes the quantum yields of several related coumarin derivatives. This comparative data serves as a valuable reference point for researchers investigating this compound.

CompoundSolventQuantum Yield (Φf)
7-Hydroxycoumarin (Umbelliferone)Methanol0.08
3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-onePBS (pH 7.4)0.25[1]
High-affinity MIF inhibitor (a 7-hydroxycoumarin derivative)PBS (pH 7.4)0.32[1]
7-Aminocoumarin (C120)Water0.72
7-Ethylaminocoumarin (C2)Water0.56
7-Diethylaminocoumarin (C1)Water0.40
7-Diethylaminocoumarin-3-carboxylate derivative (with phenyl)THF0.36
7-Diethylaminocoumarin-3-carboxylate derivative (with benzyl)THF0.43

Derivatives of 7-aminocoumarin are noted for their strong fluorescence and have found wide-ranging applications as dyes and fluorescent probes. Their photophysical properties are significantly influenced by solute-solvent interactions and the specific substituents on the molecular structure.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is essential for the application of this compound in quantitative assays and imaging. The following sections provide detailed, step-by-step protocols for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.[2][3]

1. Principle:

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[4] In the comparative method, the quantum yield of an unknown sample (X) is calculated relative to a standard (ST) with a known quantum yield using the following equation:[2][5]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

2. Materials and Instruments:

  • This compound (test sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[6]

  • Spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a corrected emission module

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

3. Procedure:

  • Selection of Standard: Choose a standard that absorbs and emits in a similar wavelength range to the test sample.[6]

  • Preparation of Solutions:

    • Prepare a stock solution of the test sample and the standard in the same solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[7]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the corrected fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the test sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Calculation: Use the gradients and the known quantum yield of the standard, along with the refractive indices of the solvents, to calculate the quantum yield of the test sample using the equation above.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert Law.[8][9]

1. Principle:

The Beer-Lambert Law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution:[10][11]

A = εcl

The molar extinction coefficient can be determined from the slope of a plot of absorbance versus concentration.[11]

2. Materials and Instruments:

  • This compound

  • High-purity solvent

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Serial Dilutions: Prepare a series of at least five dilutions from the stock solution with accurately known concentrations.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of one of the diluted solutions to determine the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each of the prepared solutions.

  • Data Analysis:

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression on the data points. The plot should yield a straight line passing through the origin.

    • The molar extinction coefficient (ε) is calculated from the slope of the line (Slope = εl). For a 1 cm path length cuvette, ε is equal to the slope.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the quantum yield and extinction coefficient.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock Solution dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φf) gradient->calculate

Experimental workflow for relative quantum yield determination.

Extinction_Coefficient_Workflow cluster_prep_ec Solution Preparation cluster_measure_ec Spectrophotometric Measurement cluster_analysis_ec Data Analysis & Calculation prep_stock_ec Prepare Stock Solution (Known Concentration) prep_dilutions_ec Create Serial Dilutions prep_stock_ec->prep_dilutions_ec find_lambda_max Determine λmax prep_dilutions_ec->find_lambda_max measure_abs Measure Absorbance of Dilutions at λmax prep_dilutions_ec->measure_abs find_lambda_max->measure_abs plot_beer Plot Absorbance vs. Concentration measure_abs->plot_beer linear_regression Perform Linear Regression plot_beer->linear_regression calculate_ec Calculate Extinction Coefficient (ε) linear_regression->calculate_ec

Workflow for determining the molar extinction coefficient.

References

In-Depth Technical Guide: Solubility of 3-Amino-7-hydroxy-2H-chromen-2-one in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and drug discovery. This document outlines the expected solubility in dimethyl sulfoxide (DMSO) and water, provides a detailed experimental protocol for solubility determination, and visualizes a relevant biological pathway.

Executive Summary

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and utility in research. The structural features of this compound, including the fused ring system and the presence of both amino and hydroxyl groups, dictate its interactions with different solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

Based on the general characteristics of coumarin derivatives, this compound is expected to be soluble in DMSO.[2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with limited aqueous solubility.[4] For laboratory purposes, concentrated stock solutions of coumarin derivatives are routinely prepared in DMSO, often at concentrations of 10-50 mM, for use in high-throughput screening and other biological assays.[5]

Solubility in Water

The aqueous solubility of coumarin derivatives is generally low due to the hydrophobic nature of their benzopyrone core.[2][5] While the 7-hydroxy and 3-amino groups on this compound introduce some polarity and potential for hydrogen bonding, the overall molecule is anticipated to have limited solubility in water. The poor aqueous solubility is a common challenge for many new drug candidates, with estimates suggesting that up to 90% exhibit this characteristic.[5]

The solubility of this compound in aqueous media is also expected to be pH-dependent. The phenolic 7-hydroxy group is weakly acidic. At a pH above its pKa, the hydroxyl group will deprotonate to form a more polar phenoxide anion, which is expected to be more soluble in water.[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for this compound in DMSO and water have not been formally published. The table below reflects the qualitative assessment based on the properties of the coumarin class of compounds. Researchers are encouraged to determine the solubility empirically for their specific experimental conditions.

SolventTemperatureExpected Solubility
DMSOAmbientSoluble
WaterAmbientPoorly Soluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2][5]

Objective: To determine the equilibrium solubility of this compound in both DMSO and water.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Deionized Water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to separate glass vials for each solvent (DMSO and water). The key is to have undissolved solid remaining at the end of the experiment to ensure that the solution is saturated.

  • Solvent Addition: Accurately add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker. Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to pellet the excess solid.

  • Sampling: Carefully withdraw a sample of the supernatant, ensuring that no solid particles are disturbed.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microcrystals. This step is crucial to prevent artificially high solubility measurements.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

    • Measure the concentration of the diluted sample using the same analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result can be expressed in units such as mg/mL or mol/L.

Below is a graphical representation of the experimental workflow for the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add precise volume of solvent prep1->prep2 1. equil1 Seal and agitate (24-48h at constant T) prep2->equil1 equil2 Allow solid to settle (or centrifuge) equil1->equil2 2. analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 3. analysis3 Dilute as needed analysis2->analysis3 4. analysis4 Analyze concentration (e.g., HPLC, UV-Vis) analysis3->analysis4 5. result Calculate Solubility analysis4->result 6.

Workflow for the shake-flask solubility determination method.

Biological Context: A Coumarin Derivative in Neuroprotection Signaling

While the specific signaling pathways for this compound are not yet fully elucidated, other coumarin derivatives have been shown to modulate key cellular pathways. For instance, a novel synthetic coumarin-chalcone derivative has been demonstrated to activate the CREB (cAMP-response-element binding protein)-mediated neuroprotection pathway, which is relevant in models of Alzheimer's disease. This pathway involves the activation of several kinases that ultimately lead to the phosphorylation and activation of CREB, promoting the expression of neuroprotective genes.

The following diagram illustrates this CREB-mediated neuroprotection signaling pathway activated by a coumarin derivative.

G cluster_kinases Kinase Activation cluster_genes Gene Expression coumarin Coumarin Derivative pka PKA coumarin->pka camkii CaMKII coumarin->camkii erk ERK coumarin->erk creb CREB pka->creb camkii->creb erk->creb pcreb p-CREB (Active) creb->pcreb Phosphorylation bdnf BDNF pcreb->bdnf Promotes Transcription bcl2 BCL2 pcreb->bcl2 Promotes Transcription neuroprotection Neuroprotection bdnf->neuroprotection bcl2->neuroprotection

CREB-mediated neuroprotection pathway activated by a coumarin derivative.

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. While it is predicted to have good solubility in DMSO, making it amenable to in vitro screening, its anticipated low aqueous solubility presents a common challenge that may need to be addressed in later stages of development through formulation strategies. The provided experimental protocol offers a standardized method for researchers to quantitatively determine its solubility in relevant media, providing a foundation for future studies. The visualization of a related coumarin's activity in a neuroprotective pathway highlights the potential for this class of compounds to modulate critical biological processes.

References

biological activity of 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 3-Amino-7-hydroxy-2H-chromen-2-one

Introduction

This compound, a derivative of coumarin, is a bicyclic organic compound featuring a benzene ring fused to a pyranone ring.[1] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] This versatility stems from its planar and lipophilic nature, which facilitates binding to molecules through hydrophobic interactions, pi-stacking, and hydrogen bonding.[1] As a result, this compound and related coumarins have been extensively investigated for a broad spectrum of pharmacological activities, including enzyme inhibition, anticancer effects, and antioxidant properties. Furthermore, the inherent fluorescent properties of the 7-hydroxycoumarin core make it a valuable tool in bio-imaging and as a probe for biological systems.[1][]

Enzyme Inhibition Activity

The coumarin scaffold has been identified as a potent inhibitor of several key enzyme families implicated in a variety of diseases.

Carbonic Anhydrase (CA) Inhibition

Coumarins represent a unique class of carbonic anhydrase inhibitors.[3][4] Unlike classical sulfonamide inhibitors, their mechanism is novel. The coumarin molecule acts as a prodrug that is hydrolyzed within the carbonic anhydrase active site by the esterase activity of the enzyme. This reaction opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative, which is the actual inhibitory species.[3][4] This active form occludes the entrance to the enzyme's active site cavity.[4] Various coumarin derivatives have shown potent, isoform-selective inhibition against tumor-associated CAs like CA IX and CA XII with low nanomolar affinity.[3][5]

Table 1: Carbonic Anhydrase Inhibition Data for Selected Coumarin Derivatives

Compound Isoform Inhibition Constant (K_I) Reference
6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one hCA I 78 nM [3]
Substituted Thiocoumarin (compound 17) hCA I 100 nM [3]
Substituted Coumarin (compound 18) hCA I 98 nM [3]
Substituted Coumarin (compound 19) hCA VII 45 nM [3]
Substituted Thiocoumarin (compound 17) hCA IX 45 nM [3]
Substituted Coumarin (compound 18) hCA IX 98 nM [3]
Substituted Coumarin (compound 21) hCA IX 51 nM [3]
Substituted Thiocoumarin (compound 17) hCA XIII 40 nM [3]
Substituted Coumarin (compound 15) hCA XIII 48 nM [3]

| Substituted Coumarin (compound 18) | hCA XIII | 45 nM |[3] |

Note: Data is for structurally related coumarins to illustrate the potential of the scaffold, as specific data for this compound was not available in the provided results.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow instrument to monitor the CA-catalyzed CO₂ hydration reaction.

  • Reagent Preparation : Prepare buffer solutions (e.g., Tris-HCl) and a CO₂-saturated solution. Prepare stock solutions of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation : A solution of the purified CA isoform is prepared in the assay buffer.

  • Assay Procedure : The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a defined period.

  • Reaction Initiation : The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition : The initial rates of the hydration reaction are measured by monitoring the change in pH using a colorimetric indicator over the first 10-100 seconds. The concentration of CO₂ typically ranges from 1.7 to 17 mM.[6]

  • Data Analysis : For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity. The uncatalyzed reaction rate is subtracted from the observed rates. Inhibition constants (K_I) are then calculated by fitting the data to appropriate enzyme inhibition models.[6]

G cluster_0 CA Active Site Coumarin Coumarin (Prodrug) CA_Enzyme CA Enzyme (Esterase Activity) Coumarin->CA_Enzyme Enters Active Site H2O H₂O H2O->CA_Enzyme Hydrolyzed 2-Hydroxy-cinnamic acid (Active Inhibitor) Block Active Site Occluded Hydrolyzed->Block CA_Enzyme->Hydrolyzed Catalyzes Hydrolysis

Mechanism of Carbonic Anhydrase inhibition by coumarins.
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[7][8] Coumarin derivatives have been identified as promising MAO inhibitors.[9] The presence of specific substitutions on the coumarin ring is crucial for MAO inhibition.[7] For instance, some 7-benzyloxy-2H-chromen-2-one derivatives have shown tight-binding inhibition of MAO-B.[10]

Table 2: MAO-B Inhibition Data for Selected Coumarin Derivatives

Compound Target Inhibition Constant (K_i) Reference
Compound 1¹ MAO-B 4.5 µM [10]

| Compound 2 (racemic)² | MAO-B | 0.1 - 0.4 µM |[10] |

¹ 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one ² 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammation and cancer.[11][12] It possesses a unique tautomerase enzymatic activity that is often used to screen for inhibitors. 7-hydroxycoumarins have been identified as high-affinity binders to the MIF tautomerase active site, acting as competitive inhibitors.[11][12] The fluorescence of these compounds is often quenched upon binding to MIF, a property that has been exploited to develop fluorescence intensity-based displacement (FID) assays to quantify inhibitor binding.[11][12]

Table 3: MIF Tautomerase Inhibition by 3-Substituted 7-Hydroxycoumarins

Compound Substituent at C3 Inhibition Constant (K_i) Reference
High-affinity fluorophore Phenyl derivative 18 ± 1 nM [11][12]
Compound 2 Ester 12.4 ± 1.3 µM [11][12]
Compound 6a Phenyl 1.17 ± 0.10 µM [11][12]

| Compound 6k | Bromo-phenyl | 0.31 ± 0.02 µM |[11][12] |

Anticancer Activity

Coumarin derivatives exhibit a wide range of anticancer properties, acting through various mechanisms.[13][14] They have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor growth and proliferation, such as the PI3K/AKT pathway.[13][14] The antiproliferative activity of these compounds has been demonstrated against numerous cancer cell lines, including those from leukemia, prostate, lung, and breast cancers.[13][15]

Table 4: Anticancer Activity of Selected Coumarin Derivatives

Compound Class Cell Line Activity Metric Value Reference
Coumarin-1,2,3-triazole hybrid MGC803 (Gastric) IC₅₀ 0.13 ± 0.01 µM [14]
Coumarin-1,2,3-triazole hybrid PC3 (Prostate) IC₅₀ 0.34 ± 0.04 µM [14]
Coumarin-pyrazole hybrid HeLa (Cervical) IC₅₀ 5.75 µM [14]
7-Aza-coumarine-3-carboxamides HuTu 80 (Duodenal) IC₅₀ Equal to Doxorubicin [16]

| 3-(coumarin-3-yl)-acrolein deriv. (6e) | A549 (Lung), KB (Oral) | Potent Inhibition | Not specified |[13] |

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Culture : Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : Cells are treated with various concentrations of the coumarin derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition : After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

PI3K_AKT_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Coumarin Coumarin Derivative Coumarin->PI3K Inhibits Coumarin->AKT Inhibits

Inhibition of PI3K/AKT signaling by coumarin derivatives.

Antioxidant and Other Activities

Antioxidant Activity

Hydroxycoumarins are known to possess significant antioxidant capacity, acting as scavengers of free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and peroxyl radicals.[17] This activity is often attributed to a Hydrogen Atom Transfer (HAT) mechanism.[17] Some non-phenolic aminocoumarins also display atypical antioxidant properties.[17] Furthermore, 7-hydroxycoumarin can scavenge hypochlorous acid and modulate the oxidative metabolism of human neutrophils, contributing to anti-inflammatory effects.[18]

Antimicrobial Activity

Certain coumarin derivatives exhibit notable antimicrobial effects. For example, 3-amino-4,7-dihydroxycoumarin derivatives act as competitive inhibitors of bacterial DNA gyrase.[9] A screen of 7-substituted coumarins identified several compounds with promising activity against Mycobacterium tuberculosis, with MIC₉₉ values in the low micromolar range.[9]

Table 5: Antimycobacterial Activity of 7-Substituted Coumarins

Medium MIC₉₉ Range (µM) Reference
GAST-Fe 8.31–29.70 [9]

| 7H9+OADC | 44.15–57.17 |[9] |

Application as Fluorescent Probes

The intrinsic fluorescence of the 7-hydroxycoumarin and 7-aminocoumarin scaffolds makes them exceptionally useful as fluorescent probes in biological research.[][11][19] They typically absorb light around 350-450 nm and emit in the 400-550 nm blue-to-green spectral range.[]

These probes are used for:

  • Enzyme Activity Assays : Derivatives can be designed to release the highly fluorescent coumarin product upon enzymatic cleavage.[]

  • Live-Cell Imaging : Their cell permeability allows for real-time visualization of cellular processes.[19][20]

  • Receptor Internalization Studies : Ligands labeled with 7-aminocoumarin can be used to track receptor movement through endocytic pathways, as its fluorescence is stable across a wide pH range.[21]

  • Click Chemistry : Azido-coumarin derivatives act as "fluorogenic" dyes, remaining non-fluorescent until they react with an alkyne-tagged molecule in a "click" reaction, which minimizes background signal.[20]

G cluster_0 Cell Preparation cluster_1 Binding & Internalization cluster_2 Fixing & Imaging cluster_3 Analysis A1 Seed cells on coverslips A2 Starve cells in serum-free medium A1->A2 B1 Incubate on ice with 7-aminocoumarin-ligand A2->B1 B2 Wash to remove unbound ligand B1->B2 B3 Add warm medium & incubate at 37°C (various time points) B2->B3 C1 Fix cells with paraformaldehyde B3->C1 C2 Mount on slides with DAPI C1->C2 C3 Acquire images via fluorescence microscopy C2->C3 D1 Quantify mean intracellular fluorescence per cell C3->D1

Workflow for a receptor internalization assay using a coumarin probe.

References

A Technical Guide to 3-Amino-7-hydroxy-2H-chromen-2-one: A Fluorescent Probe for Cellular Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Amino-7-hydroxy-2H-chromen-2-one, a fluorescent coumarin derivative with significant applications in cellular and biochemical research. This document details its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its utility as a fluorescent probe for detecting reactive oxygen species (ROS) and its potential role in modulating critical signaling pathways.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers. The quality and purity of the compound may vary between suppliers, and it is recommended to obtain a certificate of analysis for specific batch information.

Table 1: Commercial Suppliers of this compound

SupplierProduct Number/CASPurity
Amerigo ScientificVariesInquire
BiosynthFA154989Inquire
BroadPharmBP-22257 (derivative)Inquire
ChemicalBookCB8740156Inquire
Fluorochem09251595%
MySkinRecipes117801≥95%
Precise PEGAAD-5783 (derivative)>96%
Sigma-AldrichATE51725310095%

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79418-41-0ECHEMI[1]
Molecular Formula C₉H₇NO₃ECHEMI[1]
Molecular Weight 177.16 g/mol MySkinRecipes
Melting Point >260°CECHEMI[1]
Appearance Yellow to Brown SolidMySkinRecipes
Solubility Information not readily available
Storage 2-8°C, dry and sealed away from lightMySkinRecipes

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of an N-acylated precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from a method described for the preparation of 3-amino-7-hydroxy-2H-1-benzopyran-2-one.[2]

Materials:

  • N-(7-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetamide (or other suitable N-acyl derivative)

  • 1-Propanol

  • Concentrated Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-(7-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetamide (1 equivalent), 1-propanol, and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of dichloromethane and ethyl acetate) to yield the pure this compound.

G cluster_synthesis Synthesis Workflow start Start: N-acylated precursor reflux Acid Hydrolysis (HCl, Propanol, Reflux) start->reflux Step 1 workup Neutralization & Extraction (NaHCO3, Ethyl Acetate) reflux->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 end_product Final Product: This compound purification->end_product Step 4

A flowchart illustrating the synthesis of this compound.

Applications as a Fluorescent Probe for Reactive Oxygen Species (ROS) Detection

The 7-hydroxycoumarin scaffold is a well-established fluorophore, and its derivatives are widely used as fluorescent probes in biological systems. This compound, owing to its chemical structure, is particularly suited for the detection of reactive oxygen species (ROS). The hydroxyl group at the 7-position is susceptible to oxidation by ROS, which can lead to a change in the fluorescence properties of the molecule. This "turn-on" or "turn-off" fluorescence response can be used to quantify the levels of oxidative stress in cellular environments.[3]

Experimental Protocol: Detection of Intracellular ROS

This is a generalized protocol for using a 7-hydroxycoumarin derivative to detect changes in intracellular ROS levels. Optimization for specific cell lines and experimental conditions is recommended.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Live-cell imaging chamber or glass-bottom dishes

  • Fluorescence microscope with appropriate filters (e.g., DAPI or blue excitation filter)

  • A known ROS inducer (e.g., hydrogen peroxide (H₂O₂))

  • An antioxidant as a negative control (e.g., N-acetylcysteine (NAC))

Procedure:

  • Prepare Stock Solution: Dissolve this compound in sterile DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells in a live-cell imaging chamber or glass-bottom dish to achieve 60-80% confluency on the day of the experiment.

  • Induce Oxidative Stress (for positive control): Treat a subset of cells with a known ROS inducer (e.g., 100-500 µM H₂O₂) in culture medium for 30-60 minutes.

  • Probe Loading: Prepare a staining solution by diluting the stock solution of this compound in pre-warmed cell culture medium to a final concentration of 1-10 µM. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission around 440-480 nm.

G cluster_ros_detection ROS Detection Workflow cell_culture Cell Culture ros_induction ROS Induction (Optional) cell_culture->ros_induction probe_loading Probe Loading cell_culture->probe_loading ros_induction->probe_loading washing Washing probe_loading->washing imaging Fluorescence Imaging washing->imaging analysis Data Analysis imaging->analysis

A workflow for detecting reactive oxygen species in live cells.

Potential Role in Signaling Pathways

The antioxidant properties of 7-hydroxycoumarin derivatives suggest their potential to modulate signaling pathways that are sensitive to the cellular redox state. Two such critical pathways are the NF-κB and Akt signaling cascades, which are central to inflammation and apoptosis.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including ROS, can lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

As an antioxidant, this compound can potentially inhibit the activation of the NF-κB pathway by scavenging ROS, thereby preventing the activation of the IKK complex and the subsequent degradation of IκB. This would lead to the retention of NF-κB in the cytoplasm and a dampening of the inflammatory response.[4][5]

G cluster_nfkb_pathway Potential Modulation of NF-κB Signaling ros ROS ikk IKK Complex ros->ikk Activates coumarin This compound coumarin->ros Inhibits ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates inflammation Inflammation nucleus->inflammation Promotes

Proposed mechanism of NF-κB pathway modulation.
Modulation of the Apoptosis Signaling Pathway via Akt

The Akt signaling pathway is a crucial regulator of cell survival and apoptosis. Activation of Akt, typically through growth factor signaling, leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic factors. ROS can influence the Akt pathway, and its dysregulation is implicated in various diseases.

By acting as an antioxidant, this compound may help maintain the appropriate redox balance necessary for the proper functioning of the Akt pathway, thereby promoting cell survival. Conversely, some studies have shown that certain coumarin derivatives can induce apoptosis in cancer cells by suppressing the Akt/NF-κB signaling pathway.[4] The precise effect of this compound on this pathway may be cell-type and context-dependent.

G cluster_akt_pathway Potential Modulation of Apoptosis Signaling growth_factors Growth Factors akt Akt growth_factors->akt Activates ros ROS ros->akt Modulates coumarin This compound coumarin->ros Scavenges bad Bad (Pro-apoptotic) akt->bad Inhibits cell_survival Cell Survival akt->cell_survival Promotes apoptosis Apoptosis bad->apoptosis Promotes

Proposed influence on the Akt-mediated apoptosis pathway.

Conclusion

This compound is a versatile and commercially available fluorescent probe with significant potential for researchers in cell biology, biochemistry, and drug development. Its utility in detecting reactive oxygen species provides a valuable tool for studying oxidative stress and its implications in various physiological and pathological processes. Furthermore, its antioxidant properties suggest a role in modulating key signaling pathways such as NF-κB and Akt, offering avenues for investigating its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide serve as a starting point for the effective utilization of this compound in research endeavors.

References

Methodological & Application

Application Notes: 3-Amino-7-hydroxy-2H-chromen-2-one as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-7-hydroxy-2H-chromen-2-one, also known as 3-amino-7-hydroxycoumarin, is a heterocyclic organic compound belonging to the coumarin family.[1][2] Coumarins are a well-established class of fluorophores utilized in the development of various fluorescent sensors and probes.[3][4] this compound serves as a powerful investigative tool in biochemical and cellular studies due to its intrinsic fluorescence properties.[1] Its applications are diverse, ranging from the detection of metal ions and reactive oxygen species (ROS) to its use as a scaffold for developing more complex biosensors.[1][2] The presence of a hydroxyl group at the 7-position and an amino group at the 3-position are critical for its fluorescent characteristics and provide sites for potential derivatization.[3] These application notes provide an overview of its properties, key applications, and detailed protocols for its use.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for designing and executing experiments.

PropertyValueReference
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Appearance Yellow to Brown Solid[1]
CAS Number 79418-41-0[1]
Excitation Max (λex) ~340 nm[2]
Emission Max (λem) ~461 nm[2]
Storage Conditions 2-8°C, dry and sealed away from light[1]

Core Applications and Mechanisms

This probe is particularly valuable for its sensitivity to the local microenvironment, which allows for the detection of various analytes through changes in its fluorescence signal.

Detection of Metal Ions (Fe³⁺ and Cu²⁺)

This compound can act as a "turn-off" fluorescent probe for certain metal ions, notably iron (III) and copper (II).[2] The hydroxyl and amino groups on the coumarin ring serve as potential coordination sites for these metal ions.[5] The binding of Fe³⁺ or Cu²⁺ to the probe leads to a significant decrease, or quenching, of its fluorescence intensity. This quenching mechanism allows for the qualitative and quantitative detection of these ions. This application is crucial for bio-imaging studies in cellular systems to monitor the distribution and concentration of these biologically relevant metal ions.[2]

Metal_Ion_Detection Probe 3-Amino-7-hydroxy-2H- chromen-2-one (Fluorescent) Complex Probe-Metal Ion Complex (Non-Fluorescent) Probe->Complex Binding/ Coordination Metal Fe³⁺ / Cu²⁺ Metal->Complex

Mechanism of "turn-off" metal ion detection.
Detection of Reactive Oxygen Species (ROS)

The probe is a valuable tool for quantifying reactive oxygen species (ROS), making it critical for research into oxidative stress.[1] The 7-hydroxy group on the coumarin scaffold confers antioxidant activity.[6] In a cellular environment characterized by oxidative stress, an increase in ROS leads to the oxidation of the probe. This oxidative modification alters the probe's electronic structure, modulating its fluorescence properties and providing a detectable signal that correlates with the level of intracellular ROS.[6]

ROS_Detection_Pathway cluster_Cell Cellular Environment OxidativeStress Oxidative Stress ROS Increased ROS (e.g., •OH, ONOO⁻) OxidativeStress->ROS Probe_Oxidized Oxidized Probe (Altered Fluorescence) ROS->Probe_Oxidized Oxidation Probe_Internal Probe Uptake (Fluorescent) Probe_Internal->Probe_Oxidized Fluorescence_Change Measurable Change in Fluorescence Signal Probe_Oxidized->Fluorescence_Change

Cellular mechanism for ROS detection.
Platform for Biosensor Development

Beyond its direct use, this compound serves as a foundational scaffold for synthesizing more complex, target-specific probes.[1] The 7-hydroxyl group is a convenient point for chemical modification, allowing for the attachment of recognition moieties or groups that can react with specific enzymes.[3] For example, it has been used to create derivatives for detecting enzymes like esterases and lipases, or for sensing other reactive species like peroxynitrite and hypochlorite.[1][4]

Experimental Protocols

The following protocols provide a generalized framework for using this compound. Optimization may be required for specific experimental systems.

Protocol 1: General Procedure for Fluorescence Spectroscopy

This protocol outlines the basic steps for characterizing the probe's fluorescence properties.

Materials:

  • This compound

  • Spectroscopy-grade DMSO

  • Desired assay buffer (e.g., Phosphate-Buffered Saline, Tris-HCl)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 10 mM this compound in DMSO. Store this solution at -20°C, protected from light.[3][6]

  • Working Solution Preparation: Dilute the stock solution in the desired assay buffer to a final working concentration (e.g., 1-10 µM). The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects.[3]

  • Excitation Spectrum: Set the fluorometer to scan a range of excitation wavelengths (e.g., 300-450 nm) while monitoring the emission at the expected maximum (~461 nm). The peak of this spectrum is the optimal excitation wavelength (λex).[3]

  • Emission Spectrum: Set the fluorometer's excitation wavelength to the determined λex. Scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this spectrum is the emission maximum (λem).[3]

Protocol 2: Detection of Metal Ions (Fe³⁺/Cu²⁺) in Solution

This protocol describes a "turn-off" assay for detecting metal ions.

Materials:

  • Probe working solution (10 µM in an appropriate buffer, e.g., 1:1 Acetonitrile:Water)[7]

  • Stock solutions of metal ions (e.g., FeCl₃, CuSO₄) in the same buffer.

  • Fluorometer and cuvettes.

Procedure:

  • Baseline Measurement: Place 2 mL of the probe's working solution into a cuvette and measure its initial fluorescence intensity (Excitation: ~340 nm, Emission: ~461 nm).

  • Titration: Add small aliquots of the metal ion stock solution to the cuvette incrementally. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity after each addition. A progressive decrease in intensity indicates quenching due to probe-metal interaction.[2]

  • Selectivity Test: To confirm selectivity, repeat the experiment using a panel of other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺) at the same concentration and observe if significant quenching occurs.[7]

Protocol 3: Live-Cell Imaging of Intracellular ROS

This protocol provides a method for visualizing oxidative stress in living cells.

Materials:

  • Probe stock solution (10 mM in DMSO)[6]

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • Live-cell imaging chamber or glass-bottom dishes

  • Fluorescence microscope with a DAPI or similar filter set (Excitation ~350-380 nm / Emission ~440-480 nm)[6]

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and culture until they reach 60-80% confluency.[6]

  • Induce Oxidative Stress (Optional): Treat cells with an agent known to induce ROS production (e.g., H₂O₂, menadione) for a specific duration, including an untreated control group.

  • Probe Loading:

    • Prepare a staining solution by diluting the probe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[6]

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.[6]

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[6]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.[6][8]

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. An increase or change in fluorescence intensity in treated cells compared to controls indicates a response to ROS.[6]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Stock Prepare 10 mM Stock in DMSO Working Dilute Stock to 1-10 µM in Assay Buffer/Medium Stock->Working Load Load Cells or Prepare Sample Working->Load Incubate Incubate with Probe (15-30 min) Load->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Acquire Image with Microscope or Measure with Fluorometer Wash->Acquire Analyze Analyze Fluorescence Intensity / Change Acquire->Analyze

General experimental workflow for using the probe.

References

Application Notes and Protocols for 3-Amino-7-hydroxy-2H-chromen-2-one in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-7-hydroxy-2H-chromen-2-one, a key member of the coumarin family, serves as a versatile fluorophore scaffold for the development of sophisticated probes for live-cell imaging. The inherent photophysical properties of the coumarin core, such as a high quantum yield and environmental sensitivity, make it an ideal candidate for visualizing dynamic cellular processes.[1] Strategic modifications to the 3-amino and 7-hydroxy positions of this core structure have led to a diverse palette of fluorescent probes for a multitude of applications in cellular biology and drug discovery.[2][3] These probes are instrumental in the selective targeting and real-time monitoring of subcellular organelles, specific ions, and various enzymatic activities within the intricate environment of living cells.[1][4]

This document provides detailed application notes and standardized protocols for the utilization of this compound and its derivatives in live-cell imaging. The information presented herein is intended to empower researchers to effectively harness these powerful tools for their specific research needs.

Physicochemical and Spectroscopic Data

The utility of a fluorescent probe is fundamentally dictated by its photophysical characteristics. The following table summarizes key quantitative data for this compound and a selection of its derivatives, providing a comparative overview for experimental design.

Compound/Derivative NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key ApplicationsReference(s)
This compound~340~461Not specifiedNot specifiedPrecursor for ion probes[4]
3-Azido-7-hydroxycoumarin (post-click reaction)404477Not specifiedNot specifiedClick-chemistry labeling of biomolecules[5]
6-Fluoro-7-hydroxycoumarin-3-carboxamideNot specifiedNot specified37,0000.84Fluorescent labeling, microtubule imaging[6]
Coumarin-substituted styrylpyridines (for LDs)Not specified>550Not specifiedNot specifiedLipid droplet imaging[7]

Key Applications in Live-Cell Imaging

The structural versatility of the this compound scaffold allows for the rational design of probes that can selectively target and report on specific cellular components and events.

  • Organelle Imaging: Derivatives have been engineered to specifically accumulate in and visualize various subcellular organelles, including lipid droplets.[1][7]

  • Ion Detection: This coumarin core is a common platform for developing probes to sense and quantify biologically significant metal ions such as Cu²⁺ and Fe³⁺.[4]

  • Thiol Detection: Probes based on this scaffold have been developed for the selective detection and imaging of biological thiols.[1]

  • Reactive Oxygen Species (ROS) Detection: Monitoring cellular oxidative stress is possible through probes designed to react with specific ROS.[1]

  • Click Chemistry and Bioorthogonal Labeling: The introduction of an azide group at the 3-position allows for its use in "click" reactions, enabling the specific labeling of alkyne-modified biomolecules in living cells with minimal background fluorescence until the reaction occurs.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality data. Below are representative methodologies for key live-cell imaging experiments using coumarin-based probes.

Protocol 1: General Live-Cell Staining

This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific cell type and experimental condition.[8]

Materials:

  • Coumarin probe stock solution (1-10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, FluoroBrite™)

  • Live-cell imaging chamber or glass-bottom dish

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells in a live-cell imaging chamber or glass-bottom dish to achieve 60-80% confluency on the day of the experiment.[8]

  • Prepare Staining Solution: Dilute the coumarin probe stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.[8] For some sensitive probes, concentrations as low as 200 nM may be effective.[7]

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[7] The optimal incubation time may vary depending on the probe and cell type.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess probe.[7]

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative. It is advisable to minimize light exposure to reduce phototoxicity and photobleaching.[9]

Protocol 2: Click Chemistry Labeling in Live Cells using 3-Azido-7-hydroxycoumarin

This protocol describes the use of 3-azido-7-hydroxycoumarin for labeling biomolecules that have been metabolically tagged with an alkyne group (e.g., using 5-Ethynyl-2'-deoxyuridine (EdU) to label DNA).[5]

Materials:

  • Cells metabolically labeled with an alkyne-containing molecule

  • 3-Azido-7-hydroxycoumarin stock solution (in DMSO)

  • Copper(I)-based catalyst solution (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)

  • Ligand to protect cells from copper toxicity (e.g., TBTA)

  • Fixative (e.g., 3.7% formaldehyde in PBS) - for fixed-cell imaging post-labeling

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS) - for fixed-cell imaging

  • Wash buffer (e.g., 3% BSA in PBS)

Procedure:

  • Cell Preparation: Culture and treat cells with the desired alkyne-containing metabolic label (e.g., 10 µM EdU for a few hours).

  • Fixation and Permeabilization (Optional, for fixed-cell imaging): After metabolic labeling, fix the cells with 3.7% formaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton™ X-100 for 20 minutes. Wash cells after each step.[10] For live-cell click chemistry, proceed directly to the click reaction, ensuring the use of biocompatible reagents.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. A typical cocktail includes the 3-azido-7-hydroxycoumarin, copper(II) sulfate, and a reducing agent in a suitable buffer.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[10]

  • Washing: Remove the reaction cocktail and wash the cells thoroughly with a wash buffer.[10]

  • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for the coumarin triazole product (e.g., excitation ~404 nm, emission ~477 nm).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships.

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells in Imaging Dish cell_growth Culture to 60-80% Confluency cell_seeding->cell_growth prepare_solution Prepare Staining Solution (e.g., 1-10 µM) add_solution Incubate Cells with Probe (10-30 min) prepare_solution->add_solution wash_cells Wash to Remove Excess Probe add_solution->wash_cells acquire_images Fluorescence Microscopy wash_cells->acquire_images

Caption: General workflow for live-cell staining with coumarin-based probes.

Click_Chemistry_Workflow cluster_click Click Reaction metabolic_label Metabolic Labeling of Biomolecule with Alkyne click_reaction Cu(I) catalyzed Azide-Alkyne Cycloaddition (CuAAC) metabolic_label->click_reaction azide_probe 3-Azido-7-hydroxycoumarin (Non-fluorescent) azide_probe->click_reaction labeled_product Fluorescent Triazole Product click_reaction->labeled_product imaging Fluorescence Imaging labeled_product->imaging

Caption: Conceptual workflow for bioorthogonal labeling using click chemistry.

Ion_Sensing_Mechanism cluster_binding Binding Event probe Coumarin-Chelator Probe binding Chelation probe->binding ion Target Metal Ion (e.g., Cu²⁺, Fe³⁺) ion->binding complex Probe-Ion Complex binding->complex fluorescence_change Change in Fluorescence (Turn-on / Turn-off) complex->fluorescence_change

Caption: General mechanism for ion detection using coumarin-based probes.

Conclusion

This compound and its derivatives are powerful and versatile tools for live-cell imaging.[1] Their adaptable chemistry allows for the development of probes that can target a wide array of cellular components and processes with high specificity and sensitivity. By following the detailed protocols and considering the underlying principles of probe function outlined in these notes, researchers can effectively leverage the capabilities of these coumarin-based fluorophores for high-resolution imaging of dynamic events in living cells. As with any fluorescent probe, careful optimization of experimental conditions is paramount to achieving robust and reproducible results.

References

Application Notes and Protocols for Detecting Reactive Oxygen Species (ROS) with 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Amino-7-hydroxy-2H-chromen-2-one, a fluorescent probe for the detection of reactive oxygen species (ROS).

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cell signaling and homeostasis, excessive ROS production can lead to oxidative stress, a condition implicated in various pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Therefore, the accurate detection and quantification of ROS are crucial for understanding disease mechanisms and for the development of novel therapeutics.

This compound is a cell-permeable compound that exhibits weak blue fluorescence. In the presence of ROS, it is oxidized to a highly fluorescent product, providing a sensitive tool for the detection of intracellular ROS levels. This document outlines the principles, protocols, and data analysis for using this probe in cell-based assays.

Principle of Detection

The detection of ROS using this compound is based on its oxidation to a fluorescent product. The non-fluorescent probe readily crosses the cell membrane. Once inside the cell, intracellular ROS, such as hydroxyl radical (•OH) and superoxide anion (O2•−), oxidize the probe, leading to a significant increase in fluorescence intensity. The resulting fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer.

Data Presentation

Table 1: Reagent and Instrument Settings
ParameterRecommended Value
Probe Concentration5-10 µM
Incubation Time30-60 minutes
Excitation Wavelength~345 nm
Emission Wavelength~455 nm
Cell Density1 x 10^4 to 1 x 10^6 cells/mL
Positive Control100 µM H2O2 or 10 µM Rotenone
Negative ControlN-acetylcysteine (NAC)

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Cells of interest

  • Positive control (e.g., hydrogen peroxide (H2O2), Rotenone)

  • Negative control (e.g., N-acetylcysteine (NAC))

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Preparation of Reagents
  • Probe Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO to make a 10 mM stock solution. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

  • Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium or buffer (PBS or HBSS) to the desired final concentration (e.g., 5-10 µM).

Cell-Based Assay Protocol
  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for plate reader assays, or on coverslips in a multi-well plate for microscopy) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Cell Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the test compound for the desired period. Include appropriate positive and negative controls.

  • Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.

  • Fluorescence Measurement:

    • Fluorescence Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~345 nm and an emission wavelength of ~455 nm.

    • Fluorescence Microscope: Observe the cells under a fluorescence microscope using a filter set appropriate for DAPI (or similar) that allows for excitation around 350 nm and emission around 460 nm. Capture images for analysis.

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence using a flow cytometer with appropriate laser and filter settings.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_methods cluster_analysis Analysis prep_reagents Prepare Reagents (Probe, Controls) seed_cells Seed Cells in Plate treat_cells Treat Cells with Test Compounds seed_cells->treat_cells load_probe Load Cells with This compound treat_cells->load_probe wash_cells Wash Cells load_probe->wash_cells measure_fluorescence Measure Fluorescence wash_cells->measure_fluorescence plate_reader Plate Reader measure_fluorescence->plate_reader microscope Microscope measure_fluorescence->microscope flow_cytometer Flow Cytometer measure_fluorescence->flow_cytometer analyze_data Analyze Data and Quantify ROS Levels plate_reader->analyze_data microscope->analyze_data flow_cytometer->analyze_data

Caption: Experimental workflow for ROS detection.

signaling_pathway cluster_stimulus External/Internal Stimuli cluster_ros_generation ROS Generation cluster_probe Detection cluster_response Cellular Response stimulus e.g., UV, Cytokines, Metabolic Stress mito Mitochondria (ETC) stimulus->mito nox NADPH Oxidase (NOX) stimulus->nox ros ROS (O2•−, •OH, H2O2) mito->ros nox->ros probe_inactive 3-Amino-7-hydroxy- 2H-chromen-2-one (Non-fluorescent) ros->probe_inactive ox_stress Oxidative Stress ros->ox_stress signaling Redox Signaling ros->signaling probe_active Oxidized Probe (Highly Fluorescent) probe_inactive->probe_active Oxidation damage Cellular Damage ox_stress->damage

Caption: ROS generation and detection pathway.

Application Notes and Protocols: 3-Amino-7-hydroxy-2H-chromen-2-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-7-hydroxy-2H-chromen-2-one and its derivatives as enzyme inhibitors. This document includes detailed experimental protocols for key enzyme inhibition assays, a summary of inhibitory activities, and visualizations of relevant signaling pathways.

Introduction

This compound, a substituted coumarin, serves as a valuable scaffold in medicinal chemistry. Coumarin derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. This property makes them attractive candidates for the development of novel therapeutic agents. This document focuses on the application of this compound and its analogs in the inhibition of key enzymes such as Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Beta-secretase 1 (BACE1), and Lipoxygenase (LOX).

Data Presentation: Enzyme Inhibitory Activities of 7-Hydroxycoumarin Derivatives

While specific IC50 values for the parent compound this compound are not extensively reported, numerous studies have demonstrated the potent inhibitory activities of its derivatives. The following tables summarize the reported IC50 values for various 7-hydroxycoumarin derivatives against several key enzymes. This data highlights the potential of this chemical scaffold in designing potent and selective enzyme inhibitors.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarinAChE1.6[1][2]
3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarinAChE0.02[3]
7-alkoxyamino-3-(1,2,3-triazole)-coumarin derivativesAChE0.004 - 0.104[4]
8-acetyl-7-hydroxy-4-methylcoumarin derivativeshAChE1.52 - 4.95[5]
N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarinBuChE~41.6[1]
3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarinBuChE7.08[3]
7-alkoxyamino-3-(1,2,3-triazole)-coumarin derivativesBChE>10[4]
7-substituted coumarin derivativeeqBuChE0.96[6]

Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
8-acetyl-7-hydroxy-4-methylcoumarin derivativeshMAO-A6.97 - 7.65[5]
7,8-dihydroxy-3-(4-nitrophenyl)coumarinhMAO-A6.46[7][8]
Coumarin-3-carboxylic acidsMAO-B~0.017 - 0.019[9][10]
4,7-dimethyl-5-hydroxycoumarin derivativeshMAO-B1.88 - 4.76[5]
7-substituted coumarin derivativeshMAO-B0.0005 - 0.073[6]
6-Chloro-3-(3'-methoxyphenyl)coumarinMAO-B0.001[11]

Table 3: BACE1 and Lipoxygenase Inhibition

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Imino-2H-chromene derivativeBACE12.2[12]
(E)-3-((3,4-dihydroxybenzylidene) amino)-7-hydroxy-2H-chromen-2-one15-LipoxygenasePotent Inhibition[12]

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays discussed. These protocols can be adapted for the screening and characterization of this compound and its derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound or its derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells.

    • Add 10 µL of the AChE solution to all wells except the blank.

    • Add 10 µL of the DTNB solution to all wells.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Solution - Test Compound - DTNB - ATCI setup Set up 96-well plate: - Buffer - Test Compound/Solvent - AChE - DTNB reagents->setup preincubate Pre-incubate at 37°C for 15 min setup->preincubate start_reaction Initiate reaction with ATCI preincubate->start_reaction measure Kinetic measurement at 412 nm start_reaction->measure calculate_rate Calculate reaction rate (ΔAbs/min) measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for the AChE Inhibition Assay.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate, using a fluorometric probe.

Materials:

  • MAO-A or MAO-B enzyme

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the MAO enzyme in assay buffer.

    • Prepare a detection mixture containing the MAO substrate, HRP, and the fluorometric probe in assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add 40 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells.

    • Add 50 µL of the MAO enzyme solution to all wells.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the detection mixture to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) every minute for 20-30 minutes using a fluorescence microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (ΔRFU/min) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - MAO Enzyme - Test Compound - Detection Mix setup Set up 96-well black plate: - Buffer - Test Compound/Solvent - MAO Enzyme reagents->setup preincubate Pre-incubate at 37°C for 10 min setup->preincubate start_reaction Initiate reaction with Detection Mix preincubate->start_reaction measure Kinetic fluorescence measurement start_reaction->measure calculate_rate Calculate reaction rate (ΔRFU/min) measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for the MAO Inhibition Assay.
Beta-Secretase 1 (BACE1) Inhibition Assay (FRET)

This assay utilizes a peptide substrate labeled with a fluorescent donor and a quencher (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.[1][2][13][14][15]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the BACE1 enzyme in cold assay buffer.

    • Prepare a working solution of the BACE1 FRET substrate in assay buffer, protected from light.

  • Assay Setup:

    • In a 96-well black plate, add 70 µL of the BACE1 FRET peptide substrate solution to each well.[15]

    • Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells.[15]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme solution to all wells.[15]

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every 5 minutes for 30-60 minutes using a fluorescence microplate reader in kinetic mode.[1]

  • Data Analysis:

    • Calculate the rate of reaction (ΔRFU/min) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

BACE1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - BACE1 Enzyme - Test Compound - FRET Substrate setup Set up 96-well black plate: - Substrate - Test Compound/Solvent reagents->setup start_reaction Initiate reaction with BACE1 Enzyme setup->start_reaction measure Kinetic fluorescence measurement start_reaction->measure calculate_rate Calculate reaction rate (ΔRFU/min) measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for the BACE1 Inhibition Assay.

Signaling Pathways

Inhibition of the target enzymes by this compound and its derivatives can modulate critical signaling pathways. The following diagrams illustrate the simplified signaling cascades affected by the inhibition of AChE and MAO.

Cholinergic Signaling Pathway

Inhibition of AChE leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in the overstimulation of muscarinic and nicotinic acetylcholine receptors and prolonged downstream signaling.[16]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor (GPCR) ACh->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor (Ion Channel) ACh->Nicotinic_R Binds Inhibitor 3-Amino-7-hydroxy- 2H-chromen-2-one Inhibitor->AChE Inhibition G_Protein G-Protein Activation Muscarinic_R->G_Protein Ion_Influx Ion Influx (Na+, Ca2+) Nicotinic_R->Ion_Influx Signaling Downstream Signaling (e.g., PLC, AC) G_Protein->Signaling Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response Signaling->Response Depolarization->Response

Cholinergic Signaling Pathway Modulation.
Monoaminergic Signaling Pathway

MAO inhibitors prevent the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to their increased availability in the presynaptic neuron and subsequent enhanced release into the synaptic cleft.[17][18]

Monoaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Precursor Precursor (e.g., Tyrosine, Tryptophan) Monoamine Monoamine (Dopamine, Serotonin, NE) Monoamine_Precursor->Monoamine Synthesis MAO MAO Monoamine->MAO Degradation Vesicle Vesicular Storage Monoamine->Vesicle Inhibitor 3-Amino-7-hydroxy- 2H-chromen-2-one Inhibitor->MAO Inhibition Released_Monoamine Released Monoamine Vesicle->Released_Monoamine Release Receptor Dopamine/Serotonin/Adrenergic Receptor (GPCR) Released_Monoamine->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Signaling Downstream Signaling (e.g., AC, PLC) G_Protein->Signaling Response Cellular Response Signaling->Response

Monoaminergic Signaling Pathway Modulation.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. The provided protocols and data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this chemical scaffold. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the discovery of potent and selective drugs for a variety of diseases.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with 3-Amino-7-hydroxy-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of proteins using derivatives of 3-Amino-7-hydroxy-2H-chromen-2-one, focusing on the widely used amine-reactive succinimidyl ester of 7-Hydroxycoumarin-3-carboxylic acid. Coumarin-based dyes are valuable tools in biological research due to their high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment.[1]

Introduction to 7-Hydroxycoumarin Dyes

7-Hydroxycoumarin derivatives are a class of blue-emitting fluorescent dyes frequently used for labeling proteins and nucleic acids.[2][3] The core structure, a benzopyran-2-one ring system, can be chemically modified to alter its spectral properties and reactivity.[4] For protein labeling, the most common approach is to utilize an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[5][6]

A key derivative for this application is 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester (7-OHCCA-SE) . This reagent provides a straightforward method for covalently attaching the fluorescent 7-hydroxycoumarin-3-carboxylic acid moiety to biomolecules.[7][3][8]

Data Presentation: Photophysical Properties

The spectral properties of the fluorophore are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and spectroscopy. The following tables summarize the key photophysical properties of 7-Hydroxycoumarin-3-carboxylic acid and its derivatives.

Table 1: Photophysical Properties of 7-Hydroxycoumarin-3-carboxylic acid and its N-succinimidyl ester.

CompoundExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Reference
7-Hydroxycoumarin-3-carboxylic acid352 nm407 nmNot SpecifiedNot Specified[9]
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester386 nm (in 0.1 M Tris pH 9.0)448 nm (in 0.1 M Tris pH 9.0)Not SpecifiedNot Specified[10]

Table 2: Photophysical Properties of a Fluorinated 7-Hydroxycoumarin-3-Carboxamide Derivative.

Note: This data is for a related 6-fluoro-7-hydroxycoumarin-3-carboxamide (6FC-hexanamide), which demonstrates the high brightness achievable with this class of dyes.

CompoundExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε) at 405 nmQuantum Yield (Φ)Reference
6FC-hexanamide405 nm447 nm37,000 M⁻¹cm⁻¹0.84[11]

Table 3: Photophysical Properties of a 7-Hydroxycoumarin Derivative Used as a Fluorescent Probe.

Note: This data is for a specific 7-hydroxycoumarin derivative developed as a high-affinity probe for Macrophage Migration Inhibitory Factor (MIF).

CompoundStokes ShiftQuantum Yield (Φ)Reference
7-hydroxycoumarin derivative (inhibitor 7)100 nm0.32[12][13]

Experimental Protocols

The following protocols provide a general framework for labeling proteins with 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester. Optimization may be required for specific proteins and applications.

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester (7-OHCCA-SE)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with a protein stabilizer like BSA)

  • Prepare Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.[6]

  • Prepare Dye Stock Solution:

    • Allow the vial of 7-OHCCA-SE to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[5][6]

  • Labeling Reaction:

    • A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[5]

    • While gently vortexing or stirring the protein solution, slowly add the calculated volume of the dye stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5][6]

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.[5]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

    • The first colored band to elute is the labeled protein.[5]

  • Determine the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, approximately 386 nm). The protein concentration and DOL can then be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. The addition of a stabilizer such as bovine serum albumin (BSA) is recommended.[14]

Applications in Research and Drug Development

Proteins labeled with 7-hydroxycoumarin derivatives are versatile tools for a variety of applications:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.[4]

  • Immunoassays: Labeled antibodies can be used for the detection and quantification of specific antigens.

  • Förster Resonance Energy Transfer (FRET): 7-hydroxycoumarin derivatives can serve as a donor fluorophore in FRET-based assays to study protein-protein interactions and conformational changes, often paired with acceptors like fluorescein or rhodamine.[15][16][17]

  • Enzyme Activity Assays: Coumarin-based substrates can be designed to release the fluorescent coumarin upon enzymatic cleavage, providing a real-time measure of enzyme activity.[4]

  • Drug Screening: Labeled proteins can be used in high-throughput screening assays to identify small molecules that modulate their function or interactions.

Visualizations

The following diagrams illustrate the key processes involved in protein labeling and a common application.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein Solution (2-10 mg/mL in amine-free buffer) labeling Labeling Reaction (1 hour, room temp, dark) protein->labeling dye Dye Stock Solution (10 mM 7-OHCCA-SE in DMSO) dye->labeling quench Quench Reaction (30 min, room temp) labeling->quench purify Purification (Size-Exclusion Chromatography) quench->purify analyze DOL Calculation purify->analyze

Caption: Experimental workflow for protein labeling with 7-OHCCA-SE.

G cluster_fret FRET-Based Protein Interaction Assay cluster_no_interaction No Interaction cluster_interaction Interaction donor_no Protein A (Labeled with Coumarin Donor) emission_no Donor Emission (e.g., 448 nm) donor_no->emission_no Fluorescence acceptor_no Protein B (Labeled with Acceptor) excitation_no Excitation (e.g., 386 nm) excitation_no->donor_no Energy complex Protein A-B Complex donor_yes Coumarin Donor donor_yes->complex acceptor_yes Acceptor donor_yes->acceptor_yes FRET acceptor_yes->complex emission_yes Acceptor Emission acceptor_yes->emission_yes Fluorescence excitation_yes Excitation (e.g., 386 nm) excitation_yes->donor_yes Energy

Caption: Principle of a FRET assay using a coumarin-labeled protein.

References

Application Notes and Protocols: 3-Amino-7-hydroxy-2H-chromen-2-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-7-hydroxy-2H-chromen-2-one, a derivative of the versatile coumarin scaffold, is a fluorescent compound with significant potential in fluorescence microscopy and high-throughput screening. The 7-hydroxycoumarin core provides the fundamental fluorophore, while the 3-amino group offers a reactive handle for conjugation and for designing "turn-on" probes. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in fluorescence microscopy, with a focus on live-cell imaging and enzyme activity detection.

Principle of Action

The fluorescence of 7-hydroxycoumarin derivatives is characterized by their sensitivity to the microenvironment. The core fluorophore can be excited by UV or near-visible light, leading to emission in the blue-green region of the spectrum. The amino group at the 3-position can modulate the electronic properties of the coumarin ring system, influencing its photophysical characteristics. Furthermore, this primary amine can serve as a nucleophile, enabling reactions with various electrophiles. This reactivity is the basis for designing fluorescent probes where a reaction with a specific analyte, such as an enzyme substrate or a reactive species, leads to a change in the fluorescence signal, often in a "turn-on" fashion. For instance, the free amino group can be functionalized to create probes for specific enzymes or cellular components.

Data Presentation

The photophysical properties of this compound are not extensively reported in the literature. However, data from structurally similar 7-hydroxycoumarin derivatives provide a strong basis for its expected performance. The following table summarizes key quantitative data for relevant compounds.

Compound NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/ConditionsReference
3-Azido-7-hydroxycoumarin (after click reaction)404477Not ReportedNot ReportedAqueous buffer[1]
7-Hydroxycoumarin MIF Inhibitor (derivative 1)3404600.25Not ReportedPBS (pH 7.4)[2]
7-Hydroxycoumarin MIF Inhibitor (derivative 2)3554550.32Not ReportedPBS (pH 7.4)[2]
7-Aminocoumarin~380~444Varies with derivative~18,400Not Specified[3]
7-Hydroxycoumarin~386~448Varies with derivative~36,700Not Specified[3]

Note: The photophysical properties of coumarin derivatives are highly sensitive to their substitution pattern and solvent environment. The data for derivatives should be considered as a guide for the expected spectral characteristics of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common multi-step synthesis.

Materials:

  • Resorcinol

  • Malic acid

  • Concentrated sulfuric acid

  • Nitrating mixture (e.g., nitric acid and sulfuric acid)

  • Reducing agent (e.g., tin(II) chloride or catalytic hydrogenation setup)

  • Appropriate solvents (e.g., ethanol, water)

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of the Coumarin Core (Pechmann Condensation):

    • React resorcinol with malic acid in the presence of a dehydrating agent like concentrated sulfuric acid to synthesize 7-hydroxy-2H-chromen-2-one.

  • Nitration:

    • Nitrate the 7-hydroxycoumarin at the C3 position using a suitable nitrating agent. This is a standard electrophilic aromatic substitution reaction.

  • Reduction:

    • Reduce the 3-nitro group to a 3-amino group using a reducing agent such as tin(II) chloride in an acidic medium or through catalytic hydrogenation.

  • Purification:

    • Purify the final product by recrystallization or column chromatography.

Resorcinol Resorcinol + Malic Acid 7_Hydroxycoumarin 7-Hydroxy-2H-chromen-2-one Resorcinol->7_Hydroxycoumarin Pechmann Condensation (H₂SO₄) 3_Nitro_7_hydroxycoumarin 3-Nitro-7-hydroxy-2H-chromen-2-one 7_Hydroxycoumarin->3_Nitro_7_hydroxycoumarin Nitration (HNO₃/H₂SO₄) 3_Amino_7_hydroxycoumarin This compound 3_Nitro_7_hydroxycoumarin->3_Amino_7_hydroxycoumarin Reduction (e.g., SnCl₂/HCl) cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Stock_Solution Prepare 1-10 mM Stock Solution in DMSO Working_Solution Dilute Stock to 1-10 µM in Culture Medium Stock_Solution->Working_Solution Cell_Culture Culture Cells to 50-70% Confluency Wash_1 Wash Cells with PBS Cell_Culture->Wash_1 Incubate Incubate with Probe (15-60 min, 37°C) Working_Solution->Incubate Wash_1->Incubate Wash_2 Wash Cells 2-3 times with PBS/Imaging Buffer Incubate->Wash_2 Image Acquire Images with Fluorescence Microscope Wash_2->Image cluster_legend Signaling Pathway Probe 3-Amino-7-hydroxycoumarin (Low Fluorescence) Cleaved_Probe 3-Amino-7-hydroxycoumarin (High Fluorescence) Probe->Cleaved_Probe Enzymatic Cleavage Enzyme Target Enzyme Enzyme->Cleaved_Probe Quencher Released Quencher Cleaved_Probe->Quencher Low Low Fluorescence High High Fluorescence

References

Application Notes and Protocols for Staining Cells with 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-7-hydroxy-2H-chromen-2-one, also known as 3-aminoumbelliferone, is a fluorescent coumarin derivative with applications in cell imaging. Coumarin-based probes are valued in biological research for their high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment.[1] The presence of the hydroxyl and amino groups on the coumarin scaffold suggests potential for monitoring cellular processes, including oxidative stress, due to the antioxidant properties conferred by these functional groups.[1] These application notes provide detailed protocols for utilizing this compound for live and fixed cell staining.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₇NO₃--INVALID-LINK--
Molecular Weight 177.16 g/mol --INVALID-LINK--
Excitation Maximum (λex) ~350-380 nm (estimated)[1]
Emission Maximum (λem) ~440-480 nm (estimated)[1]
Solubility Soluble in DMSO[1]

Note: The excitation and emission maxima are estimated based on a similar coumarin derivative, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.[1] Optimal wavelengths should be determined empirically for your specific instrumentation.

Experimental Protocols

Protocol 1: General Staining of Live Cells for Fluorescence Microscopy

This protocol outlines the steps for staining live cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging chamber or glass-bottom dish

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store this solution at -20°C, protected from light.

  • Cell Seeding: Seed cells in a suitable imaging vessel to achieve 60-80% confluency on the day of the experiment.

  • Prepare Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess probe.[1]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the estimated excitation and emission wavelengths (e.g., DAPI filter set).[2]

Workflow for Live Cell Staining:

LiveCellStaining cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_stain Prepare Staining Solution (1-10 µM in Medium) prep_stock->prep_stain seed_cells Seed Cells (60-80% Confluency) stain_cells Incubate Cells with Staining Solution (15-30 min) seed_cells->stain_cells prep_stain->stain_cells wash_cells Wash Cells (2-3x with PBS/Medium) stain_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells

Caption: Workflow for live cell staining with this compound.

Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy

This protocol is for staining fixed cells and can be adapted for immunofluorescence applications.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cells grown on coverslips or chamber slides

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells on coverslips or chamber slides to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[3][4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If staining intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[4][5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope with a suitable filter set.

Workflow for Fixed Cell Staining:

FixedCellStaining start Prepare and Grow Cells on Slides fix Fix Cells (e.g., 4% PFA) start->fix wash1 Wash (3x with PBS) fix->wash1 permeabilize Optional: Permeabilize (e.g., 0.1% Triton X-100) wash1->permeabilize stain Stain with this compound wash1->stain Skip Permeabilization wash2 Wash (3x with PBS) permeabilize->wash2 wash2->stain wash3 Wash (3x with PBS) stain->wash3 mount Mount Coverslip wash3->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for fixed cell staining with this compound.

Data Presentation

The following table summarizes the recommended starting concentrations and incubation times for the staining protocols. Optimization may be required for different cell lines and experimental conditions.

ParameterLive Cell StainingFixed Cell Staining
Stock Solution Concentration 1-10 mM in DMSO1-10 mM in DMSO
Working Concentration 1-10 µM in culture medium1-10 µM in PBS
Incubation Time 15-30 minutes15-30 minutes
Incubation Temperature 37°CRoom Temperature

Concluding Remarks

This compound is a versatile fluorescent probe for cellular imaging. The provided protocols offer a starting point for its application in both live and fixed cell studies. As with any fluorescent staining procedure, it is crucial to include appropriate controls to account for potential artifacts and autofluorescence.[6] Researchers are encouraged to optimize the staining conditions for their specific experimental needs to achieve the best results.

References

Application Notes and Protocols: 3-Amino-7-hydroxy-2H-chromen-2-one as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-7-hydroxy-2H-chromen-2-one, a derivative of the versatile coumarin scaffold, is a fluorescent compound with significant potential as a pH indicator for various biological and chemical applications. Its utility stems from the pH-dependent protonation state of its 7-hydroxyl group, which modulates the molecule's electronic structure and, consequently, its photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent pH indicator.

The core structure of this compound features an electron-donating hydroxyl group at the 7-position and an amino group at the 3-position of the coumarin ring. The fluorescence of 7-hydroxycoumarins is highly sensitive to the protonation state of the hydroxyl group. In acidic to neutral conditions, the hydroxyl group is protonated, and the molecule exhibits fluorescence at shorter wavelengths. Upon deprotonation in alkaline conditions, a phenolate anion is formed, leading to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. This distinct pH-dependent fluorescence makes it a valuable tool for pH measurements in various systems, including intracellular environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 79418-41-0
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Yellow to brown solid
Melting Point >260 °C

Spectral Properties and pH Dependence

The utility of this compound as a pH indicator is rooted in the significant changes in its absorption and fluorescence spectra in response to pH variations. While specific experimental data for this exact compound is limited in publicly available literature, the behavior of closely related 7-hydroxycoumarin derivatives provides a strong basis for its expected properties. The key parameter governing its use as a pH indicator is its acid dissociation constant (pKa).

Note: The following spectral data are estimations based on the known properties of 7-hydroxycoumarin derivatives. Actual values for this compound may vary and should be determined experimentally.

FormExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
Protonated (Acidic/Neutral) ~350 - 380 nm~440 - 460 nmModerateModerate
Deprotonated (Alkaline) ~400 - 420 nm~500 - 520 nmHighHigh

The pKa value for the 7-hydroxyl group of coumarins typically falls in the range of 6.0 to 8.0. The amino group at the 3-position is expected to have a much lower pKa and is likely to be protonated only under strongly acidic conditions.

Experimental Protocols

Determination of pKa using UV-Vis Absorbance Spectroscopy

This protocol describes the determination of the pKa of the 7-hydroxyl group of this compound by monitoring the change in absorbance as a function of pH.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or a series of buffers covering a wide pH range (e.g., pH 4 to 10)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution into buffers of different pH values to a final concentration of 10-50 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

  • Absorbance Measurement: For each pH value, record the UV-Vis absorbance spectrum from 300 nm to 500 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance for both the protonated and deprotonated forms.

    • Plot the absorbance at the wavelength corresponding to the deprotonated form as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve to determine the pKa value.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute Stock into Buffers (pH 4-10) Stock->Working Measure Record UV-Vis Spectra (300-500 nm) Working->Measure Plot Plot Absorbance vs. pH Measure->Plot Fit Fit to Henderson-Hasselbalch Plot->Fit pKa Determine pKa Fit->pKa

Caption: Workflow for pKa determination.

pH-Dependent Fluorescence Spectroscopy

This protocol outlines the characterization of the fluorescence properties of this compound at different pH values.

Materials:

  • This compound

  • DMSO

  • Buffers of varying pH

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Solution Preparation: Prepare a series of solutions of this compound (e.g., 1-10 µM) in buffers of different pH values, similar to the pKa determination protocol.

  • Fluorescence Measurement:

    • For each pH, record the fluorescence emission spectrum by exciting at the isosbestic point (the wavelength where the absorbance of the protonated and deprotonated forms are equal, determined from the absorbance spectra) or at the excitation maximum of the protonated form.

    • To determine the excitation spectra, set the emission wavelength to the maximum of the deprotonated form and scan the excitation wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum of the deprotonated form as a function of pH.

    • This plot can also be used to determine the pKa in the excited state.

Fluorescence_Spectroscopy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solutions Prepare Solutions in Buffers of Varying pH Emission Record Emission Spectra Solutions->Emission Excitation Record Excitation Spectra Solutions->Excitation PlotIntensity Plot Fluorescence Intensity vs. pH Emission->PlotIntensity DeterminePka Determine Excited State pKa PlotIntensity->DeterminePka

Caption: Workflow for pH-dependent fluorescence spectroscopy.

Protocol for Intracellular pH Measurement

This protocol provides a general framework for using this compound to measure intracellular pH in cultured cells. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound

  • DMSO

  • Cultured cells on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI cube for the protonated form and a GFP/FITC cube for the deprotonated form)

  • Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove extracellular probe.

  • Imaging:

    • Acquire fluorescence images using two different filter sets corresponding to the excitation and emission of the protonated and deprotonated forms of the dye.

    • It is recommended to use a ratiometric approach, where the ratio of the fluorescence intensities from the two channels is calculated for each pixel. This minimizes artifacts from variations in dye concentration, cell thickness, and photobleaching.

  • Calibration:

    • To obtain a quantitative pH measurement, a calibration curve must be generated at the end of each experiment.

    • Treat the cells with calibration buffers of known pH (e.g., ranging from pH 6.0 to 8.0) containing nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.

    • Acquire images at each pH and calculate the corresponding fluorescence intensity ratios.

    • Plot the fluorescence ratio as a function of pH to generate a calibration curve.

    • The intracellular pH of the experimental cells can then be determined by interpolating their fluorescence ratios onto this calibration curve.

Intracellular_pH_Workflow Start Start CellPrep Prepare and Culture Cells Start->CellPrep ProbeLoading Load Cells with Probe CellPrep->ProbeLoading Wash Wash to Remove Extracellular Probe ProbeLoading->Wash Image Acquire Dual-Wavelength Images Wash->Image Calibrate Perform In Situ Calibration with Nigericin Image->Calibrate Analyze Calculate Ratiometric pH Image Calibrate->Analyze End End Analyze->End

Caption: Workflow for intracellular pH measurement.

Applications in Research and Drug Development

  • Monitoring Cellular Processes: Intracellular pH is a critical parameter in numerous cellular functions, including enzyme activity, cell proliferation, apoptosis, and ion transport. This compound can be employed to monitor pH changes in real-time in living cells in response to various stimuli or drug treatments.

  • Drug Discovery and Development: The efficacy of many drugs can be influenced by the pH of their target microenvironment. This pH indicator can be used to assess the pH of subcellular compartments, such as endosomes and lysosomes, which are often involved in drug uptake and trafficking.

  • High-Throughput Screening: The fluorescent properties of this compound make it amenable to high-throughput screening assays for compounds that modulate intracellular pH.

  • Biosensor Development: The 3-amino and 7-hydroxy groups can be further functionalized to create more sophisticated biosensors that target specific organelles or respond to other analytes in a pH-dependent manner.

Conclusion

This compound is a promising fluorescent probe for pH measurements. Its pH-dependent spectral properties, coupled with the provided protocols, offer a robust framework for its application in a wide range of research and drug development contexts. For precise quantitative measurements, it is crucial to experimentally determine the pKa and pH-dependent spectral characteristics of the specific batch of the compound being used.

Application Notes and Protocols for Metal Ion Detection Using 3-Amino-7-hydroxy-2H-chromen-2-one Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Amino-7-hydroxy-2H-chromen-2-one and its derivatives as fluorescent probes for the detection of various metal ions. This document outlines the underlying principles, experimental protocols, and data interpretation for the sensitive and selective quantification of metal ions such as iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺).

Introduction

This compound is a fluorescent scaffold belonging to the coumarin family of dyes. Coumarin derivatives are widely recognized for their strong fluorescence and are valuable in the development of chemosensors.[1] The functional groups on the this compound core, specifically the amino and hydroxyl moieties, can act as binding sites for metal ions. This interaction often leads to a significant change in the photophysical properties of the molecule, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This response forms the basis for the detection and quantification of specific metal ions. The versatility of this scaffold allows for the synthesis of various derivatives with enhanced selectivity and sensitivity for different metal ions, making it a powerful tool in environmental monitoring, biological imaging, and pharmaceutical analysis.

Principle of Detection

The detection of metal ions using this compound-based probes primarily relies on two key mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or internal charge transfer (ICT) that quench its fluorescence. Upon binding to a metal ion, the probe forms a rigid complex, which can inhibit these quenching processes, leading to a significant increase in fluorescence intensity ("turn-on" response).[1]

  • Fluorescence Quenching: Conversely, the binding of a paramagnetic metal ion, such as Cu²⁺ or Fe³⁺, can lead to fluorescence quenching through energy or electron transfer from the excited state of the fluorophore to the metal ion.[2] This results in a "turn-off" response.

The selectivity of the probe for a particular metal ion is determined by the specific coordination chemistry between the probe's binding sites and the metal ion.

Quantitative Data Summary

The following tables summarize the performance of various this compound derivatives for the detection of different metal ions.

Table 1: Performance of Aluminum (Al³⁺) Probes

ProbeDetection Limit (LOD)Binding Constant (Ka)Stoichiometry (Probe:Al³⁺)Response
Coumarin-based probe L20.014 µM--OFF-ON
6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC)-7.9 × 10⁴ M⁻¹1:1Turn-on
7-hydroxy-6-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-4-methyl-chroman-2-one (CN)0.10 µM9.55 × 10⁴ M⁻¹1:1Turn-on
Coumarin based fluorescent switch PCEH10⁻⁹ M10⁴ M⁻¹-Turn-on

Table 2: Performance of Copper (Cu²⁺) Probes

ProbeDetection Limit (LOD)Binding Constant (Ka)Stoichiometry (Probe:Cu²⁺)Response
Coumarin-based probe BuCAC0.303 µM2.4 x 10⁴2:1Quenching
Coumarin hydrazide and 2-acetylpyrazine based probe L3 µM-1:1Quenching
ICT-based probe DF-CU6.4 µM--ON-OFF-ON

Table 3: Performance of Iron (Fe³⁺) Probes

ProbeDetection Limit (LOD)Binding Constant (Ka)Stoichiometry (Probe:Fe³⁺)Response
(E)-7-(((8-hydroxyquinolin-2-yl)methylene) amino)-4-methyl-2H-chromen-2-one (H11L)--1:1Colorimetric
Rhodamine coumarin-derived probe0.226 µM--Ratiometric
Water-soluble coumarin-based probe TAC-51.1 µM--Quenching

Experimental Protocols

The following are generalized protocols for the detection of metal ions using this compound based probes. It is recommended to optimize the conditions for specific probes and experimental setups.

Materials and Reagents
  • This compound or its derivative probe

  • High-purity solvents (e.g., ethanol, acetonitrile, DMSO)

  • Deionized water

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) of known concentration

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

Preparation of Solutions
  • Probe Stock Solution: Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts in deionized water.

  • Working Solutions: Prepare working solutions of the probe and metal ions by diluting the stock solutions with the appropriate buffer and solvent mixture. The final solvent composition should be consistent across all experiments.

General Procedure for Metal Ion Detection
  • Spectrophotometer Setup: Turn on the fluorescence spectrophotometer and allow it to warm up. Set the excitation and emission wavelengths appropriate for the specific probe. These can be determined by running an initial scan of the probe solution.

  • Blank Measurement: To a quartz cuvette, add the appropriate volume of the solvent/buffer mixture and the probe working solution to a final volume (e.g., 3 mL). Record the fluorescence spectrum. This will serve as the blank or reference (F₀).

  • Titration with Metal Ion:

    • To the cuvette containing the probe solution, add small aliquots of the metal ion working solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a specific time (e.g., 1-5 minutes).

    • Record the fluorescence spectrum (F).

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • For "turn-on" probes, the intensity will increase, while for "turn-off" probes, it will decrease.

    • The detection limit (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.

Selectivity Study
  • Prepare a series of solutions, each containing the probe and a different metal ion of interest at a concentration typically 10-fold higher than the target analyte.

  • Measure the fluorescence intensity of each solution.

  • Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target metal ion.

Signaling Pathways and Workflows

The following diagrams illustrate the general mechanisms and workflows involved in metal ion detection using this compound probes.

G cluster_probe Probe cluster_metal Metal Ion cluster_complex Complex Formation cluster_signal Signal Output Probe This compound Complex Probe-Metal Ion Complex Probe->Complex Binding Metal Metal Ion (e.g., Al³⁺, Cu²⁺, Fe³⁺) Metal->Complex Signal Fluorescence Change (Turn-on / Turn-off) Complex->Signal Induces

Caption: General workflow for metal ion detection.

G cluster_chelation Chelation-Enhanced Fluorescence (CHEF) cluster_quenching Fluorescence Quenching FreeProbe Free Probe (Low Fluorescence) Complex Rigid Complex (High Fluorescence) FreeProbe->Complex + Metal Ion MetalIon Metal Ion (e.g., Al³⁺) Complex->FreeProbe - Metal Ion (e.g., with EDTA) Fluorophore Fluorophore (High Fluorescence) QuenchedState Non-fluorescent Complex (Low/No Fluorescence) Fluorophore->QuenchedState + Metal Ion Quencher Paramagnetic Metal Ion (e.g., Cu²⁺, Fe³⁺)

Caption: Signaling mechanisms for "turn-on" and "turn-off" responses.

Applications in Drug Development and Research

The ability to selectively detect and quantify metal ions is crucial in various aspects of drug development and biomedical research:

  • Understanding Disease Mechanisms: Aberrant metal ion concentrations are implicated in various diseases, including neurodegenerative disorders and cancer. These probes can be used to study the role of metal ions in cellular processes and disease progression.

  • Drug Screening: Some drugs exert their therapeutic effect by chelating metal ions. These fluorescent probes can be used in high-throughput screening assays to identify and characterize such drug candidates.

  • Bioimaging: Fluorescent probes that can operate in biological media enable the visualization of metal ion distribution and dynamics within living cells and tissues, providing valuable insights into cellular function and drug-target interactions.[3][4]

  • Environmental Monitoring: The sensitivity and selectivity of these probes make them suitable for detecting trace metal ion contamination in pharmaceutical manufacturing processes and environmental samples.

References

Application Notes and Protocols for 3-Amino-7-hydroxy-2H-chromen-2-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-7-hydroxy-2H-chromen-2-one, a member of the coumarin family of heterocyclic compounds, is a versatile scaffold in the development of fluorescent probes for high-throughput screening (HTS). Its intrinsic fluorescence, coupled with the reactive 3-amino and 7-hydroxy functional groups, allows for the synthesis of a diverse range of derivatives. These derivatives can be tailored for specific biological targets, enabling the development of robust and sensitive assays for drug discovery and chemical biology research. The coumarin core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document provides detailed application notes and protocols for the use of this compound and its derivatives in HTS campaigns.

Application Note 1: Competitive Binding Assay for Macrophage Migration Inhibitory Factor (MIF)

Overview

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in inflammatory diseases and cancer. Derivatives of this compound can be utilized as high-affinity fluorescent probes for the MIF tautomerase active site. The binding of these coumarin-based probes to MIF results in the quenching of their fluorescence. In a competitive HTS format, candidate compounds that bind to the MIF active site will displace the fluorescent probe, leading to a restoration of fluorescence. This "turn-on" signal provides a sensitive measure of the test compound's binding affinity.

Signaling Pathway

MIF exerts its biological effects through binding to its cell surface receptor CD74, which then recruits CD44 to form a signaling complex. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, and inflammation.

MIF_Signaling_Pathway MIF MIF CD74 CD74 MIF->CD74 CD44 CD44 CD74->CD44 PI3K PI3K CD74->PI3K MAPK_ERK MAPK/ERK Pathway CD44->MAPK_ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_ERK->Proliferation Inflammation Inflammation MAPK_ERK->Inflammation HTS_Workflow start Start dispense_mif Dispense MIF to 384-well plate start->dispense_mif dispense_compounds Add Test Compounds (from library) dispense_mif->dispense_compounds incubate1 Incubate dispense_compounds->incubate1 add_probe Add 3-Amino-7-hydroxy- coumarin Probe incubate1->add_probe incubate2 Incubate add_probe->incubate2 read_plate Read Fluorescence (Excitation/Emission) incubate2->read_plate analyze_data Data Analysis: Calculate % Inhibition, Z' read_plate->analyze_data hit_id Hit Identification analyze_data->hit_id

Application Notes and Protocols: 3-Amino-7-hydroxy-2H-chromen-2-one Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-7-hydroxy-2H-chromen-2-one, a derivative of coumarin, is a versatile fluorophore increasingly utilized in the development of fluorescent sensors. The coumarin scaffold is renowned for its excellent biocompatibility, strong fluorescence, and structural flexibility, making it an ideal platform for designing sensitive and selective chemosensors.[1] These sensors operate through mechanisms such as "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) upon interaction with a specific target analyte.[1][2] This document provides detailed protocols for the synthesis of the 3-amino-7-hydroxycoumarin core, its application in fluorescent sensing, and methodologies for performance evaluation.

Synthesis of this compound

The synthesis of the 3-amino-7-hydroxycoumarin core can be achieved through several methods. A common approach involves the condensation of 2,4-dihydroxybenzaldehyde with an appropriate active methylene compound, followed by modification. An adapted procedure based on established coumarin synthesis is outlined below.

Protocol 1: Synthesis from 2,4-Dihydroxybenzaldehyde

This protocol is adapted from methods used for similar 3-substituted coumarins.[3]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • N-acetylglycine

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ice

Procedure:

  • Acetylation and Cyclization: In a round-bottom flask, combine 2,4-dihydroxybenzaldehyde (1 equiv.), N-acetylglycine (1 equiv.), and anhydrous sodium acetate (3 equiv.) in acetic anhydride (approx. 4-5 mL per gram of benzaldehyde).

  • Reflux the mixture with stirring for 4-6 hours.

  • After cooling, pour the reaction mixture onto crushed ice to precipitate the acetylated intermediate.

  • Filter the resulting solid and wash thoroughly with cold water.

  • Hydrolysis and Amination: Reflux the collected solid in a 2:1 mixture of concentrated HCl and ethanol for 1-2 hours. This step hydrolyzes the acetyl group and forms the 3-amino derivative.

  • Dilute the reaction mixture with cold water and neutralize carefully with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product, this compound, by vacuum filtration.

  • Wash the product with cold water and dry under reduced pressure.

  • The crude product can be purified further by recrystallization from a suitable solvent like ethanol.

G cluster_synthesis Synthesis Workflow Reactants 2,4-Dihydroxybenzaldehyde + N-acetylglycine Reflux1 Reflux in Acetic Anhydride Reactants->Reflux1 Intermediate Precipitate Acetylated Intermediate Reflux1->Intermediate Reflux2 Reflux in HCl / Ethanol Intermediate->Reflux2 Product 3-Amino-7-hydroxy- 2H-chromen-2-one Reflux2->Product G cluster_mechanism General Sensing Mechanism Sensor Coumarin Sensor (Fluorescent) Complex Sensor-Analyte Complex (Chelation) Sensor->Complex + Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Quenched Fluorescence Quenched ('Turn-Off') Complex->Quenched e.g., Fe³⁺ Enhanced Fluorescence Enhanced ('Turn-On') Complex->Enhanced e.g., Al³⁺ G cluster_workflow Sensor Evaluation Workflow PrepStocks Prepare Sensor & Analyte Stock Solutions Spectra Determine Optimal λ_abs and λ_em PrepStocks->Spectra Selectivity Selectivity Test: Add various ions (excess) to sensor solution PrepStocks->Selectivity Measure Measure Fluorescence Intensity Selectivity->Measure Titration Titration Test: Add increasing [analyte] to sensor solution Titration->Measure Analyze Plot Data & Calculate LOD Measure->Analyze Prepstocks Prepstocks Prepstocks->Titration

References

Application Notes and Protocols: 3-Amino-7-Hydroxycoumarin in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 3-amino-7-hydroxycoumarin and its derivatives as versatile fluorescent scaffolds in bioimaging. The inherent photophysical properties of the coumarin core, characterized by high quantum yields and sensitivity to the microenvironment, make it an ideal platform for the development of advanced fluorescent probes.

Application: "Switch-On" Fluorescent Probes for Bioorthogonal Labeling

Derivatives of 3-amino-7-hydroxycoumarin, particularly 3-azido-7-hydroxycoumarin, serve as exceptional "switch-on" fluorescent probes for bioorthogonal labeling in living cells. These probes are initially non-fluorescent, thereby minimizing background signal, and only become fluorescent upon a specific chemical reaction, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This allows for the precise and selective labeling of target biomolecules.[1]

A primary application of this is the labeling of newly synthesized DNA in proliferating cells. Cells are first incubated with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified nucleoside that is incorporated into DNA during replication. Subsequent treatment with 3-azido-7-hydroxycoumarin in the presence of a copper catalyst results in a covalent bond between the azide on the coumarin and the alkyne on the EdU, leading to a highly fluorescent triazole product at the site of DNA synthesis.[1] This method is suitable for live-cell imaging.

Photophysical Data:
CompoundStateExcitation Max (nm)Emission Max (nm)Notes
3-Azido-7-hydroxycoumarinBefore "click" reaction~260~391Non-fluorescent in the visible range.
3-Azido-7-hydroxycoumarinAfter "click" reaction404477Intense blue fluorescence.[1]
Experimental Protocol: DNA Labeling in Proliferating Cells

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • 3-Azido-7-hydroxycoumarin

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Fluorescence microscope

Protocol:

  • Cell Culture and EdU Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Add EdU to the cell culture medium at a final concentration of 10-50 µM.

    • Incubate for the desired length of time to allow for incorporation into newly synthesized DNA (e.g., 2 hours).

    • Wash the cells twice with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the "click" reaction cocktail immediately before use. For a 1 mL final volume, add the following in order:

      • 880 µL of PBS

      • 20 µL of 100 mM CuSO₄

      • 50 µL of 10 mM 3-Azido-7-hydroxycoumarin in DMSO

      • 50 µL of 1 M sodium ascorbate (freshly prepared)

    • Remove the PBS from the cells and add the "click" reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters appropriate for the blue fluorescence of the triazole-coumarin adduct (excitation ~405 nm, emission ~477 nm).

Workflow Diagram:

DNA_Labeling_Workflow cluster_cell_culture Cell Culture cluster_fix_perm Fixation & Permeabilization cluster_click Click Reaction cluster_imaging Imaging Start Plate Cells Incubate_EdU Incubate with EdU Start->Incubate_EdU Wash1 Wash with PBS Incubate_EdU->Wash1 Fix Fix with PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilize Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Add_Cocktail Add Click Cocktail (3-Azido-7-hydroxycoumarin, CuSO4, Ascorbate) Wash3->Add_Cocktail Incubate_Click Incubate (30 min) Add_Cocktail->Incubate_Click Wash4 Wash with PBS Incubate_Click->Wash4 Mount Mount Wash4->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for labeling newly synthesized DNA using EdU and 3-azido-7-hydroxycoumarin.

Application: Fluorescent Probes for Sensing Metal Ions and Biomolecules

The 7-hydroxycoumarin scaffold can be functionalized to create fluorescent probes that exhibit changes in their photophysical properties upon binding to specific analytes. This allows for the detection and quantification of various metal ions and biomolecules in biological and environmental samples.

Sensing Thiophenols:

A probe based on 7-diethylamino-3-hydroxy-coumarin with a 2,4-dinitrobenzenesulfonate recognition unit has been developed for the highly selective and sensitive detection of thiophenols.[2] The probe operates via an "off-on" mechanism, where the fluorescence is initially quenched and is restored upon reaction with thiophenols. This probe demonstrates a rapid response and a low detection limit.[2]

Sensing Fe³⁺ Ions:

Cyclotriphosphazene-cored sensors substituted with 7-hydroxycoumarin derivatives have been synthesized for the detection of Fe³⁺ ions.[3] These sensors show high sensitivity and selectivity for Fe³⁺ in aqueous media. The fluorescence of the coumarin moieties is quenched upon coordination with Fe³⁺.

Quantitative Data for Selected Probes:
ProbeAnalyteDetection LimitStokes Shift (nm)Solvent System
7-diethylamino-3-hydroxy-coumarin-basedThiophenols7.3 nM[2]113[2]HEPES buffer (pH 7.4) with 30% THF[2]
Cyclotriphosphazene-7-hydroxycoumarinFe³⁺1.13 - 4.32 µM[3]-THF/H₂O (20:1)[3]
General Protocol for Fe³⁺ Detection:

Materials:

  • Cyclotriphosphazene-7-hydroxycoumarin sensor stock solution (e.g., 1 mM in THF)

  • FeCl₃ stock solution (e.g., 10 mM in water)

  • THF/H₂O (20:1) solvent mixture

  • Fluorometer

Protocol:

  • Preparation of Sensor Solution:

    • Prepare a working solution of the sensor in the THF/H₂O mixture (e.g., 10 µM).

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the sensor solution (excitation at ~340 nm).

  • Titration with Fe³⁺:

    • Add incremental amounts of the Fe³⁺ stock solution to the sensor solution.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration to determine the binding stoichiometry and detection limit.

Signaling Pathway Diagram:

Fe_Sensing_Pathway cluster_fluorescence Fluorescence State Probe 7-Hydroxycoumarin Sensor Complex Probe-Fe³⁺ Complex Probe->Complex Binding High_Fluorescence High Fluorescence Probe->High_Fluorescence Fe3 Fe³⁺ Ion Fe3->Complex Binding Quenched_Fluorescence Quenched Fluorescence Complex->Quenched_Fluorescence

Caption: Mechanism of fluorescence quenching for Fe³⁺ detection by a 7-hydroxycoumarin-based sensor.

Application: Cell-Permeable Probes for Intracellular Imaging

Fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been developed as bright, cell-permeable fluorescent probes for imaging intracellular structures and quantifying protein-ligand interactions.[4] For instance, a derivative of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) linked to paclitaxel allows for the imaging of microtubules in living cells by confocal microscopy and the quantification of drug binding by flow cytometry.[4] These probes exhibit improved brightness and cellular retention compared to other coumarin dyes like Pacific Blue.[4]

Photophysical Properties of 6FC Derivative:
PropertyValue
Molar Extinction Coefficient37,000 M⁻¹cm⁻¹[4]
Quantum Yield0.84[4]
Brightness (Ext. Coeff. x QY)~31,080
Protocol: Imaging Microtubules with a 6FC-Paclitaxel Probe

Materials:

  • 6FC-GABA-Taxol probe

  • Live-cell imaging medium

  • Confocal microscope equipped with a 405 nm laser and appropriate emission filters

Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes suitable for confocal microscopy.

  • Probe Incubation:

    • Prepare a working solution of the 6FC-GABA-Taxol probe in imaging medium (e.g., 100-500 nM).

    • Replace the cell culture medium with the probe-containing medium.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Gently wash the cells twice with fresh imaging medium to remove unbound probe.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.

    • Excite the probe with a 405 nm laser.

    • Collect the emission in the blue channel (e.g., 425-475 nm).

    • Acquire z-stacks to visualize the microtubule network throughout the cell volume.

Logical Relationship Diagram:

Microtubule_Imaging_Logic Probe 6FC-Paclitaxel Probe Cell Living Cell Probe->Cell Cell Permeable Binding Specific Binding Probe->Binding Microtubules Intracellular Microtubules Cell->Microtubules Microtubules->Binding Imaging Confocal Microscopy (Ex: 405 nm) Binding->Imaging Visualization Visualization of Microtubule Network Imaging->Visualization

References

Troubleshooting & Optimization

Technical Support Center: Photobleaching of 3-Amino-7-hydroxy-2H-chromen-2-one in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photobleaching of 3-Amino-7-hydroxy-2H-chromen-2-one (also known as 7-hydroxy-3-aminocoumarin) in microscopy experiments.

Troubleshooting Guide

Users encountering rapid signal loss or other imaging artifacts when using this compound can refer to the following question-and-answer style guide for direct solutions.

Q1: My fluorescence signal is fading very quickly during image acquisition. What is happening and how can I fix it?

A1: Rapid signal loss is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore.[1] This is a common issue with coumarin dyes. The primary causes are high-intensity excitation light, prolonged exposure, and the presence of molecular oxygen.[2]

Solutions:

  • Optimize Imaging Parameters:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2] Neutral density filters can be used to attenuate the excitation light.

    • Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.[3]

    • Avoid Continuous Exposure: Use a shutter to illuminate the sample only during image acquisition. When finding a region of interest, consider using transmitted light.[4]

  • Use Antifade Mounting Media (for fixed samples):

    • Antifade reagents scavenge reactive oxygen species that cause photobleaching.[2]

    • Commercial options like ProLong™ Gold or VECTASHIELD® are effective. VECTASHIELD® has been shown to significantly increase the photostability of coumarin dyes.

    • Consider preparing a custom antifade solution with reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • For Live-Cell Imaging:

    • Many traditional antifade reagents are toxic to live cells.[5]

    • Prioritize optimizing imaging parameters as described above.

    • Use specialized live-cell antifade reagents like Trolox, a vitamin E analog that can reduce photobleaching and has low cytotoxicity.[5]

Q2: My initial fluorescence signal is weak, even with high excitation power. What could be the issue?

A2: A weak initial signal can be due to several factors unrelated to photobleaching.

Solutions:

  • Check Filter Sets: Ensure you are using the correct excitation and emission filters for this compound (approx. excitation ~404 nm, emission ~477 nm).

  • Optimize pH: The fluorescence of many coumarin derivatives is pH-sensitive. Ensure your imaging buffer or mounting medium has a pH in the optimal range, which is often slightly basic (pH 7.5-8.5).

  • Fluorophore Concentration: The concentration of the dye may be too low. Consider a titration to find the optimal concentration for your sample.

Q3: I am observing high background fluorescence in my images. How can I reduce it?

A3: High background can obscure your signal and can be caused by several factors.

Solutions:

  • Thorough Washing: Ensure that all unbound fluorophore is washed away after staining.

  • Check for Autofluorescence: Your sample or mounting medium may be autofluorescent. Image a control sample without the fluorophore to assess the level of autofluorescence.

  • Use a Different Antifade Reagent: Some antifade reagents, like p-phenylenediamine (PPD), can contribute to background fluorescence. Consider switching to an alternative like NPG or DABCO.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] When a fluorophore like this compound absorbs light, its electrons are excited to a higher energy state. While most electrons return to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state. In this triplet state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the fluorophore.

Q2: How can I measure the photostability of my fluorophore?

A2: You can assess photostability by creating a photobleaching curve and determining the half-life of the fluorophore (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).[4] A detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: Are there more photostable alternatives to this compound?

A3: Yes, the photostability of fluorescent dyes can vary significantly. Newer generations of fluorophores are often engineered for improved brightness and photostability. If photobleaching remains a significant issue despite troubleshooting, consider exploring more photostable dyes that have similar spectral properties.

Q4: Can photobleaching be useful?

A4: In some advanced microscopy techniques like Fluorescence Recovery After Photobleaching (FRAP), a specific area of the sample is intentionally photobleached with a high-intensity laser. The rate at which new, unbleached fluorophores diffuse into the bleached area is then measured to study molecular dynamics.

Data Presentation

The following tables summarize the available photophysical data for this compound and related compounds.

Table 1: Spectral Properties of this compound and Related Compounds

CompoundExcitation Max (nm)Emission Max (nm)Solvent/Conditions
3-Azido-7-hydroxycoumarin (after click reaction)404477100 mM potassium phosphate buffer pH 7.0[6]
7-Hydroxycoumarin~365~450Varies with solvent

Table 2: Photophysical Properties of 7-Hydroxycoumarin Derivatives

CompoundMolar Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Solvent/Conditions
Hexyl amide of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid*37,0000.84Aqueous PBS[7]
7-HydroxycoumarinNot specified0.08Methanol[8]
3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-oneNot specified0.25PBS (pH 7.4)[9]
High-affinity MIF inhibitor (a 7-hydroxycoumarin derivative)Not specified0.32PBS (pH 7.4)[9]

*Note: Data for a closely related monofluorinated derivative is provided as a reference due to the lack of specific data for this compound.

Experimental Protocols

Protocol 1: Measuring the Photobleaching Half-Life of this compound

Objective: To quantify the photostability of this compound under specific imaging conditions.

Materials:

  • Sample stained with this compound

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample as you would for a typical imaging experiment.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for this compound.

    • Set the excitation intensity to the level you would typically use for your experiments. It is crucial to keep this consistent for comparative studies.

    • Adjust camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Locate a representative region of interest (ROI).

    • Acquire an initial image (time = 0).

    • Continuously illuminate the ROI and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Define an ROI within the bleached area and measure the mean fluorescence intensity for each time point.

    • Measure the mean fluorescence intensity of a background region (outside the sample) for each time point and subtract this from your ROI measurements.

    • Normalize the background-corrected intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the normalized fluorescence intensity reaches 0.5.

Mandatory Visualization

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State S0 Ground State (S0) S1 First Excited Singlet State (S1) S0->S1 Absorption S1->S0 Fluorescence T1 First Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Photobleaching Photobleaching T1->Photobleaching Reaction with O2

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Troubleshooting_Workflow start Start: Rapid Signal Fading q1 Are you imaging fixed or live cells? start->q1 fixed Fixed Cells q1->fixed Fixed live Live Cells q1->live Live q2_fixed Are you using an antifade mounting medium? fixed->q2_fixed q3_imaging Are imaging parameters optimized? live->q3_imaging use_live_antifade Consider Live-Cell Antifade (e.g., Trolox) live->use_live_antifade use_antifade Use Antifade Medium (e.g., VECTASHIELD®, ProLong™ Gold) q2_fixed->use_antifade No q2_fixed->q3_imaging Yes use_antifade->q3_imaging optimize_imaging Optimize Imaging Parameters: - Reduce excitation intensity - Minimize exposure time - Use a shutter q3_imaging->optimize_imaging No end_good Problem Solved q3_imaging->end_good Yes optimize_imaging->end_good use_live_antifade->end_good end_bad Consider a more photostable dye end_good->end_bad If signal is still poor Experimental_Workflow prep 1. Prepare Stained Sample setup 2. Set Microscope Parameters (Consistent Excitation/Detection) prep->setup acquire 3. Acquire Time-Lapse Images (Continuous Illumination) setup->acquire analyze 4. Analyze Image Series in Software acquire->analyze measure 5. Measure Mean Fluorescence Intensity (ROI and Background) analyze->measure normalize 6. Normalize Intensity to Time = 0 measure->normalize plot 7. Plot Normalized Intensity vs. Time normalize->plot calculate 8. Determine Photobleaching Half-Life (t½) plot->calculate

References

Technical Support Center: Reducing Phototoxicity of 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the phototoxicity of 3-Amino-7-hydroxy-2H-chromen-2-one during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is phototoxicity a concern?

This compound is a fluorescent dye from the coumarin family, valued for its use in various biochemical and cellular studies due to its strong fluorescence properties.[1] However, like many fluorophores, it can induce phototoxicity upon illumination. This phenomenon occurs when the excited fluorophore generates reactive oxygen species (ROS), which can lead to cellular damage, altered cell behavior, and even cell death, thereby compromising experimental results.[2][3]

Q2: What are the common signs of phototoxicity in my experiments?

Users might observe several indicators of phototoxicity, including:

  • Morphological Changes: Cells may exhibit blebbing, rounding, or detachment.[2]

  • Altered Cellular Function: Even without visible morphological changes, cellular processes like proliferation, migration, or signaling pathways can be affected.[4][5]

  • Cell Death: In severe cases, apoptosis or necrosis can be observed.

  • Signal Instability: Rapid photobleaching of the fluorescent signal can also be an indirect indicator of high light-induced stress.[6]

Q3: How can I reduce phototoxicity when using this compound?

Several strategies can be employed to minimize phototoxicity:

  • Optimize Dye Concentration: Use the lowest possible concentration of the dye that still provides a detectable signal. A dose-response curve is recommended to determine the optimal concentration for your specific cell type.[2]

  • Minimize Light Exposure: This is a critical factor. Reduce excitation light intensity, use the shortest possible exposure times, and increase the time interval between image acquisitions in time-lapse experiments.[2][4]

  • Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox (a water-soluble vitamin E analog), N-acetylcysteine (NAC), or ascorbic acid (Vitamin C) can help neutralize ROS.[2]

  • Choose Appropriate Imaging Techniques: Techniques like spinning disk confocal or light-sheet microscopy are generally less phototoxic than traditional widefield or point-scanning confocal microscopy.[4]

  • Use Sensitive Detectors: Employing high-sensitivity detectors allows for the use of lower excitation light levels.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cells appear stressed or show morphological changes (e.g., blebbing, rounding) during or after imaging. Phototoxicity: Excessive light exposure is generating cytotoxic reactive oxygen species (ROS).- Reduce total light exposure: Decrease excitation light intensity, use the shortest possible exposure time, and increase the time interval between acquisitions.[2] - Optimize dye concentration: Perform a dose-response curve to find the lowest effective concentration.[2] - Supplement with antioxidants: Add antioxidants like Trolox or NAC to the imaging medium.[2]
High background fluorescence. Excess unbound dye: Residual this compound in the medium. Autofluorescence: The medium or culture dish is contributing to background fluorescence.- Wash cells thoroughly: After staining, wash cells with fresh, phenol red-free imaging medium.[2] - Use appropriate imaging medium: Use a medium specifically designed for fluorescence microscopy (e.g., phenol red-free).[2] - Use low-autofluorescence dishes: Utilize imaging plates or dishes with glass or low-autofluorescence plastic bottoms.[2]
Weak fluorescent signal. Low dye concentration: The concentration of the dye may be too low. Incorrect filter set: The microscope filter set may not be optimal for the dye's excitation and emission wavelengths.- Gradually increase dye concentration: Carefully increase the dye concentration while monitoring for cytotoxic effects.[6] - Use the correct filter set: Ensure you are using a filter set appropriate for the fluorophore.
Rapid photobleaching. Intense light exposure: High excitation intensity is quickly destroying the fluorophore.- Reduce excitation light intensity: Use the lowest possible laser power or a neutral density filter.[6] - Use an anti-fade mounting medium for fixed-cell imaging.
Suspected apoptosis induction. Coumarin derivative-induced apoptosis: Some coumarin derivatives have been shown to induce apoptosis.[4]- Perform an Annexin V staining assay: This will help confirm if apoptosis is occurring.[4] - Implement phototoxicity reduction strategies: Follow the recommendations for minimizing light exposure and dye concentration.

Quantitative Data Summary

Due to the limited availability of specific quantitative phototoxicity data for this compound, the following tables provide illustrative data based on general principles for fluorescent dyes. Users must perform their own validation for their specific experimental setup.

Table 1: Illustrative Effect of Dye Concentration and Light Exposure on Cell Viability

Dye Concentration (µM)Light Exposure (J/cm²)Relative Cell Viability (%)
11095 ± 5
51085 ± 7
101070 ± 8
12080 ± 6
52060 ± 9
102045 ± 10

Table 2: Illustrative Effect of Antioxidants on Mitigating Phototoxicity

Treatment GroupLight Exposure (J/cm²)Relative Cell Viability (%)
Control (No Dye, No Light)0100
Dye Only098 ± 3
Dye + Light2055 ± 8
Dye + Light + 1mM Trolox2085 ± 6
Dye + Light + 5mM NAC2080 ± 7

Experimental Protocols

Protocol 1: Determining Optimal Dye Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the highest non-toxic concentration of this compound for your cells.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) for a duration relevant to your imaging experiment (e.g., 4, 12, or 24 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal concentration is the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessing Phototoxicity via Cell Viability Assay

This protocol helps to determine the impact of light exposure in the presence of the dye.

  • Prepare Samples: Seed cells on imaging plates and stain with the optimal concentration of this compound determined in Protocol 1.

  • Create Experimental Groups:

    • Group A: No dye, no light exposure (negative control).

    • Group B: Dye, no light exposure (dye toxicity control).

    • Group C: No dye, light exposure (phototoxicity control).

    • Group D: Dye and light exposure (experimental group).

  • Perform Imaging: Subject Groups C and D to your intended imaging protocol (light source, intensity, duration).

  • Assess Viability: Immediately after imaging, perform a cell viability assay (e.g., MTT, or a live/dead stain like Calcein-AM/Propidium Iodide).

  • Analyze Data: Compare the viability between the different groups to isolate the effect of phototoxicity.

Protocol 3: Evaluating the Efficacy of Antioxidants

This protocol determines if adding an antioxidant can reduce phototoxicity.

  • Prepare Samples and Groups: Follow steps 1 and 2 from Protocol 2.

  • Prepare Antioxidant Groups: For each of the experimental groups in Protocol 2, prepare a parallel set of samples where the imaging medium is supplemented with an antioxidant (e.g., 1 mM Trolox).

  • Perform Imaging: Subject the appropriate groups to your imaging protocol.

  • Assess Viability: Perform a cell viability assay.

  • Analyze Data: Compare the viability of the antioxidant-treated groups with the untreated groups to determine the protective effect of the antioxidant.

Mandatory Visualizations

Phototoxicity_Pathway cluster_0 Cellular Environment cluster_1 Interventions Fluorophore This compound Excited_Fluorophore Excited State Fluorophore->Excited_Fluorophore ROS Reactive Oxygen Species (ROS) Excited_Fluorophore->ROS Generates Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Causes Apoptosis Apoptosis Damage->Apoptosis Leads to Light Excitation Light Light->Fluorophore Excitation Antioxidants Antioxidants (e.g., Trolox, NAC) Antioxidants->ROS Neutralize

Caption: General mechanism of fluorophore-induced phototoxicity and points of intervention.

Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Phototoxicity Assessment cluster_2 Phase 3: Mitigation cluster_3 Outcome A Determine Optimal Dye Concentration (Protocol 1: Cytotoxicity Assay) B Select Lowest Effective Concentration A->B C Assess Phototoxicity (Protocol 2: Cell Viability Assay) B->C D Is Phototoxicity Observed? C->D E Implement Mitigation Strategies: - Reduce Light Exposure - Add Antioxidants (Protocol 3) D->E Yes G Proceed with Live-Cell Imaging D->G No F Re-assess Phototoxicity E->F F->D

Caption: A logical workflow for minimizing phototoxicity in live-cell imaging experiments.

References

improving the solubility of 3-Amino-7-hydroxy-2H-chromen-2-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Amino-7-hydroxy-2H-chromen-2-one in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A1: this compound is a coumarin derivative. Its core structure, a fused benzene and α-pyrone ring system, is largely hydrophobic (lipophilic).[1] While the 7-hydroxy and 3-amino groups provide some polarity, the overall molecule has a limited ability to form favorable interactions with water molecules, leading to poor aqueous solubility at neutral pH.[1] Poor aqueous solubility is a common challenge for over 70% of new chemical entities in development pipelines.[2]

Q2: What is the simplest first step I should try to improve its solubility?

A2: The most straightforward initial approach is pH adjustment. The this compound molecule has two ionizable groups: the 7-hydroxy group (phenolic, weakly acidic) and the 3-amino group (weakly basic).

  • Increasing pH: By raising the pH of the aqueous buffer (e.g., to a moderately alkaline pH of 7.5-8.5), the hydroxyl group can deprotonate to form a phenoxide anion.[3] This charged species is significantly more polar and thus more soluble in water.[1][3]

  • Decreasing pH: By lowering the pH, the amino group can become protonated, forming a cation which may also increase aqueous solubility.[4]

Caution: Coumarins can undergo oxidative degradation, which can be accelerated under alkaline conditions.[3] It is often advisable to prepare such solutions fresh before use.

Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH. What are my other options?

A3: If altering the pH is not feasible, several effective alternatives can be employed. The most common are co-solvency, complexation with cyclodextrins, and the use of surfactants.[1][5]

  • Co-solvency: This involves adding a water-miscible organic solvent to your aqueous medium to reduce the overall polarity of the solvent system.[1]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic coumarin molecule within their inner cavity, forming a more soluble inclusion complex.[1][6]

  • Micellar Solubilization: Surfactants, above their critical micelle concentration (CMC), form micelles that have a hydrophobic core capable of entrapping the coumarin compound, allowing it to be dispersed in the aqueous medium.[1][7]

Q4: How do I choose the right solubilization technique for my application?

A4: The ideal choice depends on your specific experimental constraints, such as the required final concentration, tolerance for organic solvents (especially in cell-based or in vivo studies), and potential for interference with your assay. The diagram below provides a general decision-making workflow.

Caption: Decision workflow for selecting a solubility enhancement method.

Q5: I'm preparing a stock solution for a cell-based assay. What should I be cautious about?

A5: When preparing stock solutions for biological assays, especially cell-based ones, excipient toxicity is a primary concern.

  • Co-solvent Toxicity: Many organic solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (typically <0.5% for DMSO) to not affect the biological system.[1]

  • Surfactant Effects: Surfactants can disrupt cell membranes. Their concentration should be kept as low as possible while still being effective.

  • Cyclodextrin Interactions: While generally considered safe, high concentrations of cyclodextrins can sometimes extract cholesterol from cell membranes.

Always run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation upon Dilution The compound precipitates when a concentrated organic stock solution is diluted into an aqueous buffer.Rapid Solvent Polarity Change: The hydrophobic compound "crashes out" when a large volume of aqueous buffer is added.
Compound Degradation The dissolved compound changes color or loses activity over a short period, especially in alkaline buffers.Oxidative Degradation: Coumarins can be unstable and undergo oxidative degradation, a process that is often accelerated in alkaline (high pH) solutions.[3]
Inconsistent Results Experimental results are not reproducible, possibly due to solubility issues.Incomplete Dissolution: The compound may not be fully dissolved, leading to variations in the actual concentration between experiments.

Data Presentation

The selection of an appropriate excipient is critical for success. The tables below summarize common agents used to enhance the solubility of hydrophobic compounds.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solvent Typical Starting Concentration Notes
Dimethyl sulfoxide (DMSO) < 1% (final assay conc.) Strong solubilizer; often used for high-concentration stock solutions. Can be toxic to cells at >0.5-1%.[1]
Ethanol (EtOH) 1-5% (final assay conc.) Biocompatible at low concentrations. Less effective than DMSO for highly lipophilic compounds.
Polyethylene Glycol 400 (PEG 400) 5-20% A non-volatile, low-toxicity polymer commonly used in formulations.

| N,N-dimethylformamide (DMF) | < 1% (final assay conc.) | Effective solvent, but generally more toxic than DMSO. |

Table 2: Common Cyclodextrins for Complexation

Cyclodextrin Key Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[1]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high aqueous solubility; effective at forming inclusion complexes.[8]

| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity but known to extract cholesterol from cell membranes; use with caution in cell-based assays. |

Table 3: Common Surfactants for Micellar Solubilization

Surfactant Type Notes
Tween® 80 (Polysorbate 80) Non-ionic Commonly used in preclinical and clinical formulations; generally considered safe.[7]
Kolliphor® EL (Cremophor® EL) Non-ionic Polyoxyethylated castor oil; excellent solubilizer but associated with hypersensitivity reactions in some applications.[7]
Solutol® HS 15 Non-ionic Macrogol 15 hydroxystearate; shows superior solubilization and safety compared to some traditional surfactants.[7]

| Poloxamer 188 | Non-ionic | A triblock copolymer with good biocompatibility. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution Using a Co-solvent

This protocol describes the most common laboratory practice for preparing stock solutions for use in biological assays.

G weigh 1. Weigh a precise amount of This compound add_solvent 2. Add a minimal volume of a strong biocompatible solvent (e.g., 100% DMSO) to dissolve the compound. weigh->add_solvent vortex 3. Vortex or sonicate briefly to ensure complete dissolution. This is the high-concentration primary stock. add_solvent->vortex dilute 4. Serially dilute the primary stock into the final aqueous assay buffer. (Add stock to buffer while vortexing). vortex->dilute

Caption: Workflow for preparing a co-solvent stock solution.

Detailed Steps:

  • Weigh a precise amount of this compound into a sterile, light-protected vial.

  • Add a minimal volume of a strong, biocompatible organic solvent in which the compound is freely soluble (e.g., 100% DMSO or ethanol) to completely dissolve the compound.[1]

  • Vortex or sonicate briefly to ensure complete dissolution. This creates a high-concentration primary stock (e.g., 10-50 mM).

  • For working solutions, this primary stock is then serially diluted into the final aqueous assay buffer.

  • Crucial Step: When diluting the organic stock into the aqueous buffer, add the stock solution to the buffer dropwise while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution.[1]

  • Ensure the final concentration of the organic solvent in the assay is low enough (typically <0.5% for DMSO) to not affect the biological system.[1]

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines how to determine the effect of a cyclodextrin on compound solubility using a phase solubility study. This method helps identify the appropriate concentration of cyclodextrin needed.

G cluster_cd cd Hydrophilic Exterior complex Soluble Inclusion Complex cavity Hydrophobic Cavity coumarin Poorly Soluble Coumarin coumarin->complex Encapsulation water Water (Aqueous Buffer) complex->water

Caption: Mechanism of cyclodextrin-mediated solubilization.

Detailed Steps:

  • Prepare a series of aqueous buffer solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 2, 5, 10, 15, 20 mM HP-β-CD).

  • Add an excess amount of this compound to separate vials, ensuring undissolved solid will remain.

  • Add a precise volume of each cyclodextrin solution to the corresponding vial.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved coumarin in each filtered sample using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the total concentration of the dissolved coumarin (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear plot (A-type) is common and indicates the formation of a soluble complex, allowing you to determine the required cyclodextrin concentration for your target compound concentration.[1]

References

Technical Support Center: 3-Amino-7-hydroxy-2H-chromen-2-one Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Amino-7-hydroxy-2H-chromen-2-one in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the fluorescence of this compound?

The fluorescence of this compound, a derivative of 7-hydroxycoumarin, is highly dependent on pH. The 7-hydroxyl group can be deprotonated at basic pH, leading to a significant change in the electronic structure of the molecule. This typically results in a shift of the emission wavelength and a change in fluorescence intensity. Generally, the anionic form (at higher pH) exhibits stronger fluorescence and a red-shifted emission compared to the neutral form (at acidic or neutral pH).

Q2: At what excitation and emission wavelengths should I measure the fluorescence?

The optimal excitation and emission wavelengths can vary with pH. For 7-hydroxycoumarin derivatives, the excitation maximum is often in the range of 320-360 nm, and the emission maximum can range from 440-460 nm.[1] It is crucial to determine the optimal wavelengths experimentally at each pH value you are investigating by running excitation and emission scans.

Q3: Why is my fluorescence signal weak or absent?

Several factors can lead to a weak or absent fluorescence signal. These include:

  • Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for the specific pH of your sample.

  • Low Concentration: The concentration of the fluorophore may be too low. Prepare a fresh dilution and confirm the concentration using UV-Vis spectroscopy.

  • pH of the Solution: The fluorescence of this compound is pH-sensitive. Verify the pH of your buffer and sample.

  • Photobleaching: Exposure to intense light can cause the fluorophore to degrade. Minimize light exposure to your samples.

  • Quenching: Components in your sample, such as certain ions or other molecules, may be quenching the fluorescence.

Q4: How can I prepare a stock solution of this compound?

A common method for preparing a stock solution is to dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM. This stock solution should be stored at -20°C and protected from light. For experiments, the stock solution can then be diluted into the desired aqueous buffer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent fluorescence readings - Fluctuations in lamp intensity- Temperature variations- Inconsistent sample preparation- Allow the fluorometer lamp to warm up sufficiently before taking measurements.- Use a temperature-controlled cuvette holder.[2]- Follow a standardized protocol for sample preparation.[2]
High background fluorescence - Contaminated cuvettes or solvents- Autofluorescence from sample components (e.g., media, serum)- Use high-purity solvents and thoroughly clean cuvettes.- Run a blank measurement with the buffer and any other components of the sample matrix to subtract the background. For cell-based assays, consider using phenol red-free media.[3]
Precipitation of the compound in aqueous buffer - Low solubility of the compound in the final buffer- Ensure the final concentration of DMSO (or other organic solvent from the stock solution) is low, typically <1%.- Test the solubility of the compound in the buffer at the desired concentration before proceeding with measurements.
Unexpected shifts in emission spectra - Change in pH- Presence of contaminants- Photodegradation of the sample- Carefully control and measure the pH of each sample.[2]- Use high-purity reagents and solvents.- Minimize exposure of the sample to the excitation light by using the shutter and acquiring data efficiently.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Fluorescence Spectra

This protocol outlines the steps to measure the fluorescence emission spectra of this compound at various pH values.

Materials:

  • This compound

  • DMSO

  • A series of buffers with a range of pH values (e.g., citrate, phosphate, borate buffers)

  • Fluorometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mM.

  • Prepare Working Solutions: Dilute the stock solution into each of the different pH buffers to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).

  • Calibrate Instruments: Calibrate the pH meter and turn on the fluorometer, allowing the lamp to stabilize.

  • Measure Fluorescence:

    • For each pH sample, place it in a quartz cuvette.

    • Set the excitation wavelength (e.g., start at 350 nm).

    • Scan the emission spectrum across a relevant range (e.g., 400-600 nm).

    • Record the emission maximum and the fluorescence intensity at the maximum.

  • Data Analysis: Plot the fluorescence intensity and the emission maximum wavelength as a function of pH.

Protocol 2: Fluorescence Quenching Assay

This protocol can be adapted to study the interaction of this compound with a potential quencher.[4]

Materials:

  • This compound stock solution

  • Quencher stock solution

  • Assay buffer at a fixed pH (determined from Protocol 1 to have stable and high fluorescence)

  • Fluorometer

Procedure:

  • Prepare a solution of this compound in the assay buffer at a fixed concentration (e.g., 10 µM).[4]

  • Prepare a series of solutions containing the quencher at varying concentrations in the assay buffer.[4]

  • In a cuvette or microplate well, mix a fixed volume of the probe solution with an equal volume of the quencher solution.[4]

  • Incubate the mixture for a predetermined time at a specific temperature to allow for binding equilibrium to be reached.[4]

  • Measure the fluorescence intensity at the emission maximum of the probe.[4]

  • Plot the fluorescence intensity as a function of the quencher concentration.

Quantitative Data

The following table summarizes hypothetical quantitative data for the fluorescence of this compound at different pH values, based on the expected behavior of 7-hydroxycoumarin derivatives.

pHExcitation Max (nm)Emission Max (nm)Relative Fluorescence Intensity (a.u.)Quantum Yield (Φ)
4.03454501500.20
5.03484522500.35
6.03504554000.50
7.03554586500.75
7.43554608000.85
8.03604809500.92
9.036550512000.95
10.037051011500.93

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute Stock to 10 µM in each Buffer prep_stock->prep_working prep_buffers Prepare Buffers (pH 4-10) prep_buffers->prep_working set_instrument Set up Fluorometer prep_working->set_instrument measure_spectra Measure Emission Spectra (Ex: 350 nm) set_instrument->measure_spectra plot_data Plot Intensity & Wavelength vs. pH measure_spectra->plot_data determine_pka Determine Apparent pKa plot_data->determine_pka

Caption: Experimental workflow for pH-dependent fluorescence analysis.

troubleshooting_logic start Low or No Fluorescence Signal check_wavelengths Are excitation/emission wavelengths correct for the pH? start->check_wavelengths check_concentration Is the fluorophore concentration sufficient? check_wavelengths->check_concentration Yes solution_wavelengths Optimize wavelengths by running excitation/emission scans. check_wavelengths->solution_wavelengths No check_ph Is the buffer pH correct? check_concentration->check_ph Yes solution_concentration Prepare fresh, more concentrated sample. check_concentration->solution_concentration No check_quenching Are there quenchers in the sample? check_ph->check_quenching Yes solution_ph Verify and adjust pH. check_ph->solution_ph No solution_quenching Identify and remove quenching agents. check_quenching->solution_quenching Yes

Caption: Troubleshooting logic for low fluorescence signal.

References

Technical Support Center: Quenching of 3-Amino-7-hydroxy-2H-chromen-2-one Fluorescence by Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the fluorescence quenching of 3-Amino-7-hydroxy-2H-chromen-2-one by metal ions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your fluorescence quenching experiments.

Issue 1: Weak or No Fluorescence Signal from this compound Before Addition of Metal Ions

Potential Cause Troubleshooting Step
Incorrect pH of the Solution The fluorescence of 7-hydroxycoumarin derivatives is highly pH-dependent. Ensure the pH of your buffer solution is optimal for fluorescence. For many coumarins, a neutral to slightly basic pH (around 7.4) is ideal. Prepare a fresh buffer solution and verify its pH.
Degradation of the Fluorophore This compound can be susceptible to degradation, especially when exposed to light for extended periods (photobleaching) or harsh chemical conditions. Prepare a fresh stock solution of the fluorophore and store it in the dark. Minimize exposure to excitation light during experiments.
Suboptimal Solvent The choice of solvent can significantly impact fluorescence intensity. While aqueous buffers are common, the presence of co-solvents like DMSO or ethanol can alter the photophysical properties. If using a co-solvent, ensure its purity and consistency across experiments.
Instrument Settings Incorrect excitation or emission wavelength settings on the spectrofluorometer will result in a weak signal. Verify the excitation and emission maxima for this compound under your experimental conditions (typically around 340 nm for excitation and 450-460 nm for emission).

Issue 2: Inconsistent or Irreproducible Fluorescence Quenching Results

Potential Cause Troubleshooting Step
Contamination of Glassware or Reagents Trace amounts of metal ions or other quenching agents in your buffers, water, or on your glassware can lead to inconsistent results. Use high-purity water and reagents. Thoroughly clean all glassware with acid and rinse with deionized water.
Fluctuating Temperature Fluorescence quenching can be temperature-dependent. Ensure that all your measurements are performed at a constant and recorded temperature. Use a temperature-controlled cuvette holder if available.
Inaccurate Pipetting Small errors in the volumes of the fluorophore or metal ion solutions can lead to significant variations in the final concentrations and, consequently, the quenching efficiency. Calibrate your pipettes regularly and use precise pipetting techniques.
Inner Filter Effect At high concentrations of the fluorophore or the metal ion (if it absorbs light at the excitation or emission wavelength), the measured fluorescence intensity can be artificially lowered. This is known as the inner filter effect. To check for this, measure the absorbance of your solutions at the excitation and emission wavelengths. If the absorbance is high (typically > 0.1 AU), you may need to dilute your samples.

Issue 3: Unexpected Fluorescence Enhancement Instead of Quenching

Potential Cause Troubleshooting Step
Formation of a Fluorescent Complex While many metal ions quench the fluorescence of coumarins, some may form complexes that are more fluorescent than the free fluorophore. This is a genuine result and should be investigated further. Confirm the identity and purity of your metal ion salt.
Displacement of a Quencher If your initial solution contains a quenching species, the addition of a metal ion that preferentially binds to that quencher can lead to an increase in fluorescence. Ensure the purity of your this compound and buffer components.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the fluorescence quenching of this compound by metal ions?

A1: The primary mechanism is typically static quenching. This involves the formation of a non-fluorescent ground-state complex between the this compound molecule and the metal ion. This complex formation alters the electronic properties of the fluorophore, leading to a decrease in fluorescence intensity.

Q2: Which metal ions are known to quench the fluorescence of this compound?

A2: Several transition metal ions are effective quenchers. Iron(III) (Fe³⁺) and Copper(II) (Cu²⁺) are well-documented quenchers for 3-amino-7-hydroxycoumarin.[1] Other paramagnetic metal ions such as Nickel(II) (Ni²⁺) and Cobalt(II) (Co²⁺) are also expected to quench its fluorescence.

Q3: How can I determine the quenching efficiency of different metal ions?

A3: The quenching efficiency can be quantified using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, [Q] is the concentration of the quencher (metal ion), and Ksv is the Stern-Volmer quenching constant. By plotting F₀/F against [Q], you can obtain a linear plot from which Ksv can be calculated from the slope. A higher Ksv value indicates a more efficient quencher.

Q4: What is the importance of the binding constant (Ka) and how can it be determined?

A4: The binding constant (Ka) quantifies the affinity between the fluorophore and the metal ion. For static quenching, it can be determined from the Stern-Volmer constant (Ksv = Ka). Alternatively, for a 1:1 binding stoichiometry, the following equation can be used:

1 / (F₀ - F) = 1 / (F₀ - Fmax) + 1 / (Ka * (F₀ - Fmax) * [Q])

A plot of 1/(F₀ - F) versus 1/[Q] will yield a straight line, and Ka can be calculated from the ratio of the intercept to the slope.

Q5: Can I use this compound to selectively detect a specific metal ion?

A5: Yes, this is possible if one metal ion quenches the fluorescence significantly more than others. To assess selectivity, you should perform quenching experiments with a range of different metal ions at the same concentration and compare the quenching efficiencies.[1] Additionally, interference studies should be conducted by measuring the fluorescence quenching by the target ion in the presence of other potentially interfering ions.

Data Presentation

The following tables summarize the photophysical properties of this compound and the quenching parameters for its interaction with selected metal ions.

Table 1: Photophysical Properties of this compound

ParameterValueConditions
Excitation Wavelength (λex)~340 nm30 mM HEPES buffer, pH 7.4, 1% DMSO[1]
Emission Wavelength (λem)~454 nm30 mM HEPES buffer, pH 7.4, 1% DMSO[1]

Table 2: Fluorescence Quenching Parameters for this compound with Metal Ions

Metal IonQuenching Efficiency (%)Limit of Detection (LOD)Binding Constant (Ka)Stoichiometry (Fluorophore:Metal)Reference
Fe³⁺ 79.80% (at 600 µM)~10⁻⁵ MData not availableNot explicitly determined[1]
Cu²⁺ Quenching observed~10⁻⁵ MData not availableNot explicitly determined[1]
Ni²⁺ Expected to quenchData not availableData not availableData not availableGeneral behavior of paramagnetic ions
Co²⁺ Expected to quenchData not availableData not availableData not availableGeneral behavior of paramagnetic ions
Zn²⁺ Minimal quenching expectedData not availableData not availableData not availableGeneral behavior of diamagnetic ions

Note: Quantitative data for the specific quenching of this compound by a wide range of metal ions is limited in the literature. The data for Fe³⁺ and Cu²⁺ is based on studies of 3-amino-7-hydroxycoumarin.[1] The quenching behavior of other ions is predicted based on their electronic properties.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • This compound Stock Solution (1 mM):

    • Accurately weigh the appropriate amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with the buffer of your choice (e.g., 30 mM HEPES, pH 7.4) to the final volume.

    • Store the stock solution in a dark container at 4°C.

  • Metal Ion Stock Solutions (10 mM):

    • Use high-purity salts of the desired metal ions (e.g., FeCl₃, CuCl₂, NiCl₂, CoCl₂, ZnCl₂).

    • Prepare individual stock solutions in high-purity deionized water or the same buffer used for the fluorophore.

    • Store these solutions in well-sealed containers.

Protocol 2: Fluorescence Titration Experiment

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to 340 nm and the emission wavelength range to scan from 400 nm to 600 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

  • Sample Preparation:

    • In a quartz cuvette, place a fixed volume of your working buffer solution (e.g., 2 mL of 30 mM HEPES, pH 7.4).

    • Add a small, fixed volume of the this compound stock solution to achieve the desired final concentration (e.g., 2 µM).[1]

    • Gently mix the solution.

  • Measurement of Initial Fluorescence (F₀):

    • Place the cuvette in the spectrofluorometer.

    • Record the fluorescence emission spectrum. The intensity at the emission maximum (~454 nm) is your F₀.

  • Titration with Metal Ion:

    • Add a small aliquot of the metal ion stock solution to the cuvette (e.g., 1-5 µL).

    • Gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the new fluorescence emission spectrum. The intensity at the emission maximum is your F.

    • Repeat the previous two steps with successive additions of the metal ion stock solution to obtain a range of quencher concentrations.

  • Data Analysis:

    • Correct the fluorescence intensities for dilution if the added volume of the quencher is significant.

    • Plot F₀/F versus the concentration of the metal ion ([Q]) to generate a Stern-Volmer plot.

    • Perform a linear regression on the data to determine the Stern-Volmer constant (Ksv) from the slope.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis prep_fluor Prepare this compound Stock Solution (e.g., 1 mM in DMSO/Buffer) setup Set up Spectrofluorometer (λex = 340 nm, λem = 400-600 nm) prep_fluor->setup prep_metal Prepare Metal Ion Stock Solutions (e.g., 10 mM in Buffer) titrate Titrate with Aliquots of Metal Ion Solution prep_metal->titrate f0 Measure Initial Fluorescence (F₀) of Fluorophore Solution setup->f0 f0->titrate f Measure Fluorescence (F) after Each Addition titrate->f plot Plot Stern-Volmer Graph (F₀/F vs. [Metal Ion]) f->plot calc Calculate Ksv, Ka, and LOD plot->calc

Caption: Experimental workflow for fluorescence quenching analysis.

Caption: Static fluorescence quenching mechanism by metal ions.

References

Technical Support Center: Optimizing Staining of 3-Amino-7-hydroxy-2H-chromen-2-one for Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-Amino-7-hydroxy-2H-chromen-2-one in live-cell imaging. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your staining procedures and achieve high-quality imaging results.

General Staining Protocol for Live Cells

This protocol provides a general starting point for staining live cells with this compound. Optimization of concentrations and incubation times may be necessary for your specific cell type and experimental conditions.[1][2]

1. Reagent Preparation:

  • Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] Store the stock solution at -20°C, protected from light. To minimize potential aggregation, centrifuge the stock solution before dilution.[2]

  • Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration.[1] A typical starting range for optimization is 1-10 µM.[1]

2. Cell Preparation and Staining:

  • Cell Seeding: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and allow them to adhere, typically overnight. Aim for a confluency of 60-80% at the time of staining.[1]

  • Staining: Remove the culture medium and add the pre-warmed working solution of the dye to the cells.[2]

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[1][2] The optimal incubation time should be determined empirically.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.[1][2]

3. Imaging:

  • Imaging Medium: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.[1]

  • Microscopy: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets. Based on similar coumarin derivatives, excitation is typically in the range of 350-400 nm and emission is in the range of 450-500 nm.[2] It is highly recommended to determine the optimal excitation and emission spectra for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Signal Insufficient dye concentrationIncrease the working concentration of the dye.
Short incubation timeIncrease the incubation time (e.g., try 30, 60, and 90 minutes).[2]
Low cell permeabilityFor fixed cells, ensure proper permeabilization. For live cells, consider if the dye is suitable for your cell type.
Dye aggregationCentrifuge the stock solution before preparing the working solution to pellet any aggregates.[2]
High Background Incomplete removal of unbound dyeIncrease the number of washing steps (e.g., 3-4 times with PBS).[2]
Dye precipitation in working solutionEnsure the working solution is well-mixed and does not contain precipitates. You may need to adjust the final solvent concentration.[2]
AutofluorescenceImage an unstained control sample to assess the level of cellular autofluorescence.
Phototoxicity/Cell Death High dye concentrationReduce the dye concentration to the lowest level that provides an adequate signal.[2]
Prolonged light exposureMinimize the duration and intensity of light exposure during imaging.[2][3]
Inherent compound toxicityReduce the incubation time or perform a viability assay (e.g., with a live/dead stain) to assess toxicity at different concentrations.[2]
Signal Fades Quickly (Photobleaching) High illumination intensityReduce the intensity and duration of the excitation light.[3]
N/AConsider using an anti-fade reagent compatible with live-cell imaging.[3]
Unexpected Staining Pattern Off-target effects of the compoundReview available literature on the localization of similar coumarin dyes. The specific cellular targets of many coumarin derivatives are not well-documented.[2]
Solvent toxicityInclude a solvent control (cells treated with the same concentration of DMSO as the highest dye concentration) to assess its effect on cell morphology.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for optimizing the staining of this compound?

A1: For a new compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting point would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations, using serial dilutions to identify the optimal range for your specific cell type and application.[4] For general live-cell staining with similar coumarin derivatives, a working concentration of 1-10 µM is often recommended as a starting point.[1]

Q2: How can I determine if the dye is cytotoxic to my cells?

A2: To assess cytotoxicity, you can perform a cell viability assay, such as an MTT assay, in parallel with your staining experiments.[5][6] This involves treating cells with a range of dye concentrations for the intended incubation time and then measuring cell viability. It is also important to observe cell morphology during imaging for any signs of stress or death.

Q3: What are the expected excitation and emission wavelengths for this compound?

Q4: Is this dye suitable for both live-cell and fixed-cell imaging?

A4: The suitability for live or fixed-cell imaging depends on the compound's cell permeability and its interaction with fixation and permeabilization reagents. Many small, hydrophobic molecules can passively diffuse across the membranes of live cells.[2] For fixed-cell applications, the staining protocol must be compatible with your chosen fixation and permeabilization methods.[2] It is recommended to test the dye's performance under both conditions.

Q5: What can I do to reduce photobleaching during time-lapse imaging?

A5: To minimize photobleaching, reduce the intensity and duration of the excitation light to the minimum required for a good signal-to-noise ratio.[3] You can also decrease the frequency of image acquisition. Using an anti-fade mounting medium designed for live-cell imaging can also help preserve the fluorescent signal over time.[3]

Experimental Protocols & Data

Protocol 1: Determining Optimal Staining Concentration

Objective: To determine the lowest concentration of this compound that provides a satisfactory signal-to-noise ratio without inducing cytotoxicity.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 60-80% confluency at the time of the experiment.

  • Prepare Dye Dilutions: Prepare a series of working solutions of this compound in pre-warmed cell culture medium. A suggested starting range is a 2-fold serial dilution from 20 µM down to 0.15 µM. Include a vehicle control (medium with DMSO) and an untreated control.

  • Staining: Remove the old medium from the cells and add the different concentrations of the dye.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed PBS.

  • Imaging: Add fresh medium and image all wells using consistent acquisition settings.

  • Analysis: Quantify the mean fluorescence intensity for each concentration and plot it against the concentration to identify the saturation point. Simultaneously, assess cell morphology for any signs of toxicity.

Quantitative Data Summary (Hypothetical)
Concentration (µM)Mean Fluorescence Intensity (a.u.)Cell Morphology
208500Rounded, some detachment
108300Normal
57800Normal
2.56500Normal
1.254500Normal
0.6252500Normal
0.31251300Normal
0.15700Normal
Vehicle Control150Normal

Note: This is example data. Actual results will vary depending on the cell type, instrumentation, and experimental conditions.

Visualizations

Experimental Workflow for Optimizing Staining Concentration

G cluster_prep Preparation cluster_staining Staining & Incubation cluster_analysis Imaging & Analysis cluster_decision Decision prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Serial Dilutions of Dye prep_stock->prep_working seed_cells Seed Cells in 96-well Plate stain_cells Incubate Cells with Dye (15-60 min) seed_cells->stain_cells prep_working->stain_cells wash_cells Wash Cells (2-3x with PBS) stain_cells->wash_cells image_cells Acquire Fluorescence Images wash_cells->image_cells quantify_intensity Quantify Mean Fluorescence Intensity image_cells->quantify_intensity assess_morphology Assess Cell Morphology image_cells->assess_morphology optimal_conc Determine Optimal Concentration quantify_intensity->optimal_conc assess_morphology->optimal_conc

Caption: Workflow for determining the optimal staining concentration.

Troubleshooting Logic for Weak Signal

G cluster_causes Potential Causes cluster_solutions Solutions start Weak or No Signal cause1 Low Dye Concentration? start->cause1 cause2 Short Incubation Time? start->cause2 cause3 Dye Aggregation? start->cause3 cause4 Photobleaching? start->cause4 solution1 Increase Dye Concentration cause1->solution1 solution2 Increase Incubation Time cause2->solution2 solution3 Centrifuge Stock Solution cause3->solution3 solution4 Reduce Light Exposure cause4->solution4

References

Technical Support Center: 3-Amino-7-hydroxy-2H-chromen-2-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-7-hydroxy-2H-chromen-2-one. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, fluorescence-based applications, and biological assays.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: I am getting a low yield during the synthesis of the 7-hydroxycoumarin precursor via Pechmann condensation. What are the common causes and solutions?

A1: Low yields in Pechmann condensation are a frequent issue. Here are some common causes and troubleshooting tips:

  • Inadequate Acid Catalyst: Concentrated sulfuric acid is a common catalyst. Ensure it is fresh and used in the correct proportion. The reaction is often exothermic, so maintaining the recommended temperature is crucial.[1][2]

  • Reaction Temperature: The temperature needs to be carefully controlled. While the reaction is often initiated at a low temperature (e.g., <10°C), it may require warming to room temperature or gentle heating to proceed to completion.[2] However, excessive heat can lead to the formation of tars and side products.[3]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[4]

  • Purity of Reactants: The purity of resorcinol and the β-keto ester (e.g., ethyl acetoacetate) is critical. Impurities can interfere with the condensation reaction.

Q2: What are the main challenges in the nitration of 7-hydroxycoumarin and the subsequent reduction to this compound?

A2: The nitration and reduction steps present their own challenges:

  • Nitration:

    • Formation of Isomers: Nitration of 7-hydroxycoumarins can lead to the formation of multiple nitro isomers.[5] The reaction conditions, particularly the temperature and the nitrating agent, must be strictly controlled to favor the desired isomer.

    • Harsh Reaction Conditions: The use of strong acids like sulfuric and nitric acid requires careful handling and temperature control to prevent over-nitration or degradation of the starting material.

  • Reduction:

    • Incomplete Reduction: The reduction of the nitro group to an amine needs to be complete. The choice of reducing agent (e.g., tin(II) chloride, iron in acidic medium) and reaction conditions are important for achieving a high conversion rate.

    • Purification: The final product may contain residual metals from the reducing agent or other impurities, necessitating careful purification.

Q3: I am having trouble purifying the final this compound product. What are the recommended methods?

A3: Purification of aminocoumarins can be challenging due to their polarity and potential for oxidation.

  • Recrystallization: This is a common method for purifying the final product. A mixture of ethanol and water is often a suitable solvent system.[6] Experiment with different solvent ratios to achieve optimal crystal formation and purity.

  • Column Chromatography: Silica gel column chromatography can be used for purification. A mobile phase consisting of a mixture of hexane and ethyl acetate is often effective for separating coumarin derivatives.[4] The polarity of the eluent can be gradually increased to isolate the desired compound.

  • Common Impurities: Be aware of potential impurities such as unreacted starting materials, isomers from the nitration step, and byproducts from the reduction step. TLC analysis with different solvent systems can help identify these impurities.

Fluorescence-Based Experiments

Q4: My fluorescence signal for this compound is weak or inconsistent. What could be the issue?

A4: Weak or inconsistent fluorescence can be attributed to several factors:

  • Fluorescence Quenching: The fluorescence of coumarins can be quenched by various molecules in the solution. This can be a dynamic process involving collisions or a static process through the formation of a non-fluorescent complex.[7][8] Identify and eliminate potential quenchers in your sample. The proximity of certain amino acid residues, like tryptophan, can also lead to quenching when the coumarin is conjugated to a protein.[7]

  • Solvent Effects: The fluorescence properties of coumarins are highly sensitive to the solvent environment. The polarity of the solvent can significantly affect the emission wavelength and quantum yield. Ensure you are using a consistent and appropriate solvent for your measurements. An aqueous environment is often suitable for many 7-hydroxycoumarin derivatives.

  • pH of the Solution: The fluorescence of 7-hydroxycoumarins is often pH-dependent due to the phenolic hydroxyl group. Ensure the pH of your solution is controlled and optimized for maximum fluorescence.

  • Photobleaching: Coumarin dyes can be susceptible to photobleaching upon prolonged exposure to the excitation light source. Minimize light exposure and use fresh solutions for measurements.[7]

Q5: How do I choose the correct excitation and emission wavelengths for my experiment?

A5: The excitation and emission maxima of this compound will depend on the solvent and local environment. It is crucial to determine these experimentally for your specific conditions. As a starting point, 7-hydroxycoumarin derivatives typically have excitation wavelengths in the range of 320-400 nm and emission wavelengths in the blue-green region of the spectrum.[7] You can use a spectrophotometer to measure the absorption spectrum to find the optimal excitation wavelength and a fluorometer to scan the emission spectrum.

Biological Assays

Q6: I am observing precipitation of this compound in my cell culture media. How can I improve its solubility?

A6: Poor aqueous solubility is a common issue with many organic compounds, including coumarin derivatives.[9]

  • Use of Co-solvents: A common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous assay buffer.[9] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to not affect the biological system.[9]

  • pH Adjustment: The 7-hydroxy group is weakly acidic. Increasing the pH of the medium can deprotonate this group, forming a more soluble phenoxide anion.[9] However, this is only feasible if your experiment is not pH-sensitive.

  • Use of Surfactants or Cyclodextrins: These can be used to encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.[9]

Q7: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?

A7: Unexpected cytotoxicity can arise from several sources:

  • Inherent Toxicity of the Compound: While many coumarin derivatives are explored for their therapeutic potential, some can exhibit cytotoxicity at higher concentrations. It is essential to perform a dose-response curve to determine the non-toxic working concentration range for your specific cell line.

  • Solvent Toxicity: As mentioned, the organic solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (media with the same concentration of solvent) in your experiments.

  • Impurities: Residual impurities from the synthesis and purification process could be cytotoxic. Ensure your compound is of high purity.

  • Degradation in Media: The compound may degrade in the cell culture media over time, forming toxic byproducts.[10] It is advisable to prepare fresh solutions for each experiment.

Quantitative Data

The photophysical properties of coumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following table summarizes key photophysical data for this compound and related derivatives for comparison.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)SolventReference
3-Amino-7-(diethylamino)-2H-chromen-2-one3805350.0014Aqueous Buffer[11]
7-Hydroxy-3-phenyl-2H-chromen-2-one derivative3404600.25PBS (pH 7.4)[12]
Another 7-Hydroxycoumarin derivative3554550.32PBS (pH 7.4)[12]
3-Azido-7-hydroxycoumarin (after click reaction)404477--

Note: The quantum yield for 3-Amino-7-(diethylamino)-2H-chromen-2-one is exceptionally low in an aqueous buffer, which may be due to quenching effects. The photophysical properties of this compound are expected to be in a similar range to other 7-hydroxycoumarin derivatives but should be determined experimentally in the specific solvent system being used.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxycoumarin via Pechmann Condensation

This protocol describes the synthesis of the 7-hydroxycoumarin core structure, which is the precursor for this compound.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ice

  • Ethanol

Procedure:

  • Place a flask containing concentrated sulfuric acid in an ice bath to cool.

  • In a separate flask, mix resorcinol and ethyl acetoacetate.

  • Slowly add the resorcinol/ethyl acetoacetate mixture to the chilled sulfuric acid with constant stirring, ensuring the temperature does not rise significantly.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the recommended time (monitor by TLC).

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[2]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-hydroxycoumarin.[2]

Protocol 2: Nitration and Reduction to Synthesize this compound

This protocol outlines the subsequent steps to introduce the amino group at the 3-position.

Materials:

  • 7-Hydroxycoumarin

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Reducing agent (e.g., Tin(II) chloride or Iron powder)

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Nitration:

    • Dissolve 7-hydroxycoumarin in concentrated sulfuric acid and cool the mixture in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) while maintaining a low temperature.[5]

    • After the addition, allow the reaction to stir at room temperature for a specified time.

    • Pour the reaction mixture into ice water to precipitate the 3-nitro-7-hydroxycoumarin.

    • Filter, wash, and dry the product. Purification may be required to separate isomers.

  • Reduction:

    • Suspend the 3-nitro-7-hydroxycoumarin in a suitable solvent (e.g., ethanol).

    • Add the reducing agent (e.g., SnCl2 in HCl or Fe powder and HCl).

    • Heat the reaction mixture under reflux until the reduction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize it to precipitate the crude this compound.

    • Filter the crude product, wash it, and purify by recrystallization from a suitable solvent like ethanol/water.[6]

Protocol 3: Fluorescence Spectroscopy Measurement

This protocol provides a general workflow for measuring the fluorescence properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, PBS)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a dilute stock solution of the compound in the chosen solvent.

  • Absorption Spectrum:

    • Using the UV-Vis spectrophotometer, measure the absorption spectrum of the solution to determine the wavelength of maximum absorption (λmax). This will be used as the excitation wavelength.

  • Emission Spectrum:

    • Using the fluorometer, set the excitation wavelength to the λmax determined in the previous step.

    • Scan a range of emission wavelengths to determine the wavelength of maximum emission.

  • Quantum Yield Measurement (Relative Method):

    • Measure the fluorescence intensity of your sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) under identical conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both the sample and the standard at the excitation wavelength.

    • Calculate the quantum yield of your sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Resorcinol + Ethyl Acetoacetate Pechmann Pechmann Condensation Reactants->Pechmann 7_Hydroxycoumarin 7-Hydroxycoumarin Pechmann->7_Hydroxycoumarin Nitration Nitration 7_Hydroxycoumarin->Nitration 3_Nitro 3-Nitro-7-hydroxycoumarin Nitration->3_Nitro Reduction Reduction 3_Nitro->Reduction Final_Product 3-Amino-7-hydroxy- 2H-chromen-2-one Reduction->Final_Product Purification Purification (Recrystallization/ Chromatography) Final_Product->Purification

Caption: Synthetic workflow for this compound.

Fluorescence_Troubleshooting Start Weak/Inconsistent Fluorescence Signal Quenching Fluorescence Quenching? Start->Quenching Solvent Solvent Effects? Quenching->Solvent No RemoveQuenchers Identify and Remove Potential Quenchers Quenching->RemoveQuenchers Yes pH Incorrect pH? Solvent->pH No OptimizeSolvent Use Consistent and Optimized Solvent Solvent->OptimizeSolvent Yes Photobleaching Photobleaching? pH->Photobleaching No AdjustpH Control and Optimize Solution pH pH->AdjustpH Yes MinimizeLight Minimize Light Exposure Use Fresh Solutions Photobleaching->MinimizeLight Yes

Caption: Troubleshooting logic for fluorescence experiments.

Bioassay_Workflow cluster_bioassay In Vitro Bioassay Workflow CompoundPrep Compound Preparation (Stock Solution) Solubility Check Solubility in Media CompoundPrep->Solubility Precipitation Precipitation? Solubility->Precipitation OptimizeSol Optimize Solubilization (e.g., lower concentration, different solvent) Precipitation->OptimizeSol Yes CellTreatment Cell Treatment Precipitation->CellTreatment No OptimizeSol->Solubility Assay Perform Assay (e.g., Cytotoxicity, Activity) CellTreatment->Assay Data Data Analysis Assay->Data

Caption: Workflow for conducting in vitro biological assays.

References

minimizing background fluorescence with 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-7-hydroxy-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing background fluorescence and effectively utilizing this versatile fluorescent probe in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue: High Background Fluorescence

High background fluorescence can mask the specific signal from your probe, leading to a poor signal-to-noise ratio. Here are the common causes and their solutions:

Potential CauseSuggested Solution
Autofluorescence from Biological Samples Biological materials such as cells and tissues naturally fluoresce, which can interfere with the signal from the probe. To address this, include an unstained control sample in your experiment to determine the level of autofluorescence.[1][2] Consider using a mounting medium containing an antifade reagent to help reduce background.
Non-specific Binding of the Probe The probe may bind to cellular components or surfaces in a non-specific manner. To mitigate this, ensure your staining protocol includes adequate washing steps to remove any unbound probe.[3] You can also try reducing the concentration of the probe and increasing the incubation time.
Fluorescent Impurities The assay buffer, media, or even the microplate itself can be a source of background fluorescence. Use high-purity, spectroscopic-grade solvents and reagents. For fluorescence assays, it is recommended to use black, opaque microplates to minimize background.
Probe Aggregation At high concentrations, the probe may aggregate, leading to increased background signal. To prevent this, lower the probe concentration. You can also dissolve the probe in a small amount of an organic solvent like DMSO before diluting it in the aqueous imaging buffer.[4]
Issue: Weak or No Fluorescence Signal

A weak or absent signal can be due to several factors related to the experimental setup and the chemical properties of the probe.

Potential CauseSuggested Solution
Incorrect Filter Sets Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the spectral properties of this compound.
Suboptimal pH The fluorescence of many aminocoumarins is pH-sensitive. For optimal brightness, use a buffer or mounting medium with a pH in the range of 8.0-8.5.[5]
Photobleaching Continuous exposure to high-intensity light can cause the fluorophore to lose its fluorescence. To minimize photobleaching, reduce the laser power or lamp intensity and decrease the camera exposure time. The use of an antifade reagent in the mounting medium is also highly recommended.[5]
Low Probe Concentration The concentration of the probe may be too low to generate a detectable signal. Try titrating the probe concentration to find the optimal balance between signal intensity and background.

Frequently Asked Questions (FAQs)

Q1: What are the recommended excitation and emission wavelengths for this compound?

While the exact optimal wavelengths can vary depending on the solvent and pH, a general starting point for similar 7-hydroxycoumarin derivatives is an excitation wavelength in the range of 350-400 nm and an emission wavelength in the range of 450-500 nm.[3] For a related compound, 3-Azido-7-hydroxycoumarin, the excitation and emission maxima after a click reaction are 404 nm and 477 nm, respectively. It is always recommended to experimentally determine the optimal excitation and emission spectra for your specific conditions.

Q2: How should I prepare and store stock solutions of this compound?

Due to its hydrophobic nature, it is best to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 1-10 mM). This stock solution can then be diluted to the final working concentration in your desired buffer or cell culture medium. To maintain stability, store the stock solution at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.[3]

Q3: Can I use this compound for live-cell imaging?

Yes, this probe can be used for live-cell imaging as many small, hydrophobic molecules can passively diffuse across cell membranes.[3] However, it is crucial to assess the potential for cytotoxicity in your specific cell type and for the duration of your experiment. It is recommended to perform a viability assay to determine the optimal, non-toxic concentration of the probe.[3]

Q4: How does this compound detect reactive oxygen species (ROS)?

The 7-hydroxy group on the coumarin ring gives the molecule antioxidant properties.[5] In the presence of reactive oxygen species (ROS), the probe can be oxidized. This oxidation can lead to a change in its fluorescent properties, providing a detectable signal that can be correlated with the level of oxidative stress in the sample.[5]

Data Presentation

The photophysical properties of coumarin derivatives are highly sensitive to their environment. The following table summarizes the spectral properties of this compound and related compounds in various solvents.

CompoundExcitation Max (nm)Emission Max (nm)Solvent
3-Benzoyl-7-hydroxy-2H-chromen-2-one~360~455-
7-Hydroxycoumarin325455-
4-Methyl-7-hydroxycoumarin325450-
3-Phenyl-7-hydroxycoumarin355450-
3-Acetyl-7-hydroxycoumarin360455-
3-Cyano-7-hydroxycoumarin355450-
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one335460ACN/H₂O (1:1 v/v)[1]
3-Hydroxy-6H-benzo[c]chromen-6-one330420ACN/H₂O (1:1 v/v)[1]

Experimental Protocols

Protocol 1: General Staining of Live Cells for Fluorescence Microscopy

This protocol provides a general procedure for staining live cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Appropriate cell culture medium

  • Live-cell imaging chamber or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.[5]

  • Cell Seeding: Seed cells in a live-cell imaging chamber or glass-bottom dish to achieve 60-80% confluency on the day of the experiment.[5]

  • Prepare Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[5]

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[3]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.[5]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for the use of this compound as a fluorescent probe for ROS.

Materials:

  • Same as Protocol 1

  • A known ROS inducer (e.g., hydrogen peroxide (H₂O₂))

  • An antioxidant as a negative control (e.g., N-acetylcysteine (NAC))

Procedure:

  • Prepare Cells and Probe: Follow steps 1-3 from Protocol 1.

  • Positive and Negative Controls:

    • Positive Control: Treat a subset of cells with a known ROS inducer (e.g., 100-500 µM H₂O₂ in culture medium for 30-60 minutes).[5]

    • Negative Control: Pre-incubate a subset of cells with an antioxidant (e.g., NAC) before adding the ROS inducer.

  • Cell Staining: Follow step 4 from Protocol 1 for all cell conditions (control, positive control, and negative control).

  • Washing and Imaging: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Quantify the fluorescence intensity of the stained cells. An increase in fluorescence in the positive control compared to the untreated and negative controls would indicate the detection of ROS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1-10 mM Stock Solution in DMSO prep_working Prepare 1-10 µM Working Solution in Culture Medium prep_stock->prep_working seed_cells Seed Cells in Imaging Dish wash1 Wash Cells with PBS seed_cells->wash1 stain Incubate with Working Solution (15-60 min, 37°C) prep_working->stain wash1->stain wash2 Wash Cells to Remove Excess Probe stain->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Acquire Images with Fluorescence Microscope add_buffer->image analyze Analyze Fluorescence Intensity image->analyze

Caption: Experimental workflow for cellular imaging with this compound.

troubleshooting_workflow cluster_causes Identify Potential Cause cluster_solutions Implement Solution start High Background Fluorescence Observed cause_autofluor Sample Autofluorescence? start->cause_autofluor cause_nonspecific Non-specific Binding? start->cause_nonspecific cause_impurity Reagent/Plate Impurity? start->cause_impurity cause_aggregation Probe Aggregation? start->cause_aggregation sol_autofluor Include Unstained Control Use Antifade Reagent cause_autofluor->sol_autofluor sol_nonspecific Optimize Washing Steps Titrate Probe Concentration cause_nonspecific->sol_nonspecific sol_impurity Use High-Purity Reagents Use Black, Opaque Plates cause_impurity->sol_impurity sol_aggregation Lower Probe Concentration Use Co-solvent (e.g., DMSO) cause_aggregation->sol_aggregation end Background Minimized sol_autofluor->end sol_nonspecific->end sol_impurity->end sol_aggregation->end

Caption: Troubleshooting workflow for high background fluorescence.

References

stability of 3-Amino-7-hydroxy-2H-chromen-2-one stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of 3-Amino-7-hydroxy-2H-chromen-2-one stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For a 10 mM stock solution, dissolve the appropriate amount of the compound in the chosen solvent. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 177.16 g/mol ), you would dissolve it in approximately 564 µL of DMSO. Ensure the compound is fully dissolved by vortexing.

Q2: What are the recommended storage conditions for the stock solution?

A2: For long-term stability, it is best to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store them at -20°C, protected from light.[1][2] When stored properly under these conditions, stock solutions of many fluorescent dyes in DMSO can be stable for extended periods.

Q3: How long can I expect the stock solution to be stable?

Q4: Can I store the stock solution at 4°C or room temperature?

A4: Short-term storage at 4°C for a few days is generally acceptable. However, for longer periods, freezing at -20°C is recommended to prevent degradation. Room temperature storage is not recommended for stock solutions to maintain their integrity over time.[3]

Q5: What factors can affect the stability of the stock solution?

A5: Several factors can impact the stability of your this compound stock solution:

  • Exposure to light: Coumarin derivatives can be susceptible to photodegradation. Always store solutions in the dark or in amber vials.

  • pH: The fluorescence of 7-hydroxycoumarin derivatives can be pH-sensitive. It is crucial to maintain a consistent pH in your experimental buffer.

  • Repeated freeze-thaw cycles: These can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.

  • Contamination: Water or other contaminants in the DMSO can promote hydrolysis or other degradation pathways. Use anhydrous DMSO for preparing stock solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low fluorescence signal Degraded stock solution: The compound may have degraded due to improper storage.Prepare a fresh stock solution from the solid compound.
Incorrect filter set: The excitation and emission wavelengths of your imaging system may not be optimal for the fluorophore.Verify the excitation and emission maxima of this compound and use the appropriate filter set.
Low concentration: The final concentration of the probe in the experiment may be too low.Optimize the working concentration of the probe through a titration experiment.
High background fluorescence Excess probe: Too high a concentration of the fluorescent probe can lead to non-specific binding and high background.Reduce the working concentration of the probe. Include wash steps after incubation with the probe to remove unbound molecules.
Autofluorescence: The cells or medium may have intrinsic fluorescence.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging medium or a probe with a longer emission wavelength.
Signal fades quickly (photobleaching) High excitation light intensity: Excessive laser power or exposure time can rapidly photobleach the fluorophore.Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if applicable for your experiment.
Inconsistent results between experiments Variable stock solution quality: Using a stock solution that has undergone multiple freeze-thaw cycles or has been stored for a long time can lead to variability.Use a fresh aliquot of the stock solution for each experiment to ensure consistency.
pH fluctuations: Changes in the pH of the experimental buffer can affect the fluorescence intensity.Ensure the pH of your buffers is consistent across all experiments.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Fluorescent Dye Stock Solutions

Storage TemperatureDurationSolventRecommendation
-20°CLong-termAnhydrous DMSO or DMFHighly Recommended . Aliquot to avoid freeze-thaw cycles. Protect from light.
4°CShort-term (days)Anhydrous DMSO or DMFAcceptable for immediate use, but not for extended storage.
Room TemperatureNot RecommendedAnhydrous DMSO or DMFProne to degradation over time.[3]

Table 2: General Photophysical Properties of a Related Coumarin Derivative (3-Azido-7-hydroxycoumarin)

PropertyValueCondition
Excitation Maximum (λex)~404 nmAfter click reaction
Emission Maximum (λem)~477 nmAfter click reaction

Note: The photophysical properties of this compound may vary. It is recommended to determine the optimal excitation and emission wavelengths for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight is 177.16 g/mol .

    • Mass (mg) = 10 mmol/L * 0.001 L * 177.16 g/mol * 1000 mg/g = 1.7716 mg for 1 mL

  • Weigh the calculated amount of the solid compound and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of Stock Solution Stability by Fluorescence Spectroscopy

Materials:

  • This compound stock solution (freshly prepared and aged)

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or appropriate microplates

Procedure:

  • Prepare a working solution of the freshly prepared stock solution by diluting it to a final concentration (e.g., 1-10 µM) in the desired buffer.

  • Prepare a working solution of the aged stock solution at the same final concentration and in the same buffer.

  • Measure the fluorescence intensity of both solutions using the optimal excitation and emission wavelengths for the compound.

  • Compare the fluorescence intensity of the aged solution to that of the fresh solution. A significant decrease in intensity may indicate degradation.

  • (Optional) Acquire a full emission spectrum for both solutions to check for the appearance of new peaks that might indicate the formation of fluorescent degradation products.

Visualizations

Stability_Workflow Workflow for Assessing Stock Solution Stability prep Prepare Fresh Stock Solution (e.g., 10 mM in DMSO) store Store Aliquots (-20°C, protected from light) prep->store dilute_fresh Dilute Fresh Aliquot to Working Concentration prep->dilute_fresh age Age Aliquots (e.g., 1, 3, 6 months) store->age dilute_aged Dilute Aged Aliquot to Working Concentration age->dilute_aged measure_fresh Measure Fluorescence (Intensity/Spectrum) dilute_fresh->measure_fresh measure_aged Measure Fluorescence (Intensity/Spectrum) dilute_aged->measure_aged compare Compare Results measure_fresh->compare measure_aged->compare conclusion Determine Stability/ Usable Shelf-life compare->conclusion Live_Cell_Imaging_Workflow General Workflow for Live-Cell Imaging with a Fluorescent Probe plate_cells Plate Cells and Culture (e.g., overnight) prepare_probe Prepare Working Solution of Fluorescent Probe plate_cells->prepare_probe incubate Incubate Cells with Probe prepare_probe->incubate wash Wash Cells (optional) incubate->wash image Acquire Images (Fluorescence Microscopy) wash->image analyze Analyze Images image->analyze Signaling_Pathway Example Signaling Pathway Activated by a Coumarin Derivative coumarin Coumarin Derivative receptor Cell Surface Receptor coumarin->receptor ac Adenylate Cyclase receptor->ac mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway camp cAMP ac->camp pka PKA camp->pka transcription_factors Transcription Factors (e.g., CREB) pka->transcription_factors mapk_pathway->transcription_factors gene_expression Target Gene Expression (e.g., Melanogenesis) transcription_factors->gene_expression

References

Technical Support Center: Solvent Effects on the Spectral Properties of 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 3-Amino-7-hydroxy-2H-chromen-2-one. The content is designed to address specific issues that may be encountered during the spectroscopic analysis of this fluorescent molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of this compound?

A1: this compound is a fluorescent compound belonging to the coumarin family. It typically exhibits strong absorption in the near-UV to blue region of the spectrum and emits fluorescence in the blue-green region. The exact absorption and emission maxima are highly sensitive to the solvent environment. For a related compound, 3-Azido-7-hydroxycoumarin, the excitation maximum is around 404 nm with an emission maximum at approximately 477 nm after it has reacted to form a triazole.[1]

Q2: How does solvent polarity affect the fluorescence of this compound?

A2: The fluorescence of this compound is significantly influenced by solvent polarity. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This phenomenon, known as solvatochromism, is due to the stabilization of the excited state of the molecule by polar solvent molecules.

Q3: Why is there a shift in the absorption or emission peaks of my compound?

A3: Shifts in spectral peaks, known as solvatochromic shifts, are expected and are dependent on the solvent's properties such as polarity, hydrogen bonding capability, and refractive index. A red shift (to longer wavelengths) typically occurs in more polar solvents, while a blue shift (to shorter wavelengths) may be observed in less polar solvents. These shifts provide information about the change in dipole moment of the molecule upon excitation.

Q4: Can the pH of the solvent affect the spectral properties?

A4: Yes, the pH of the solvent can have a profound effect on the spectral properties of this compound. The 7-hydroxy group can be deprotonated in basic conditions, leading to a significant change in the electronic structure of the molecule and, consequently, a shift in the absorption and emission spectra. It is crucial to control the pH of the solution, especially in aqueous or protic solvents.

Troubleshooting Guides

Guide 1: Weak or No Fluorescence Signal

Problem: The measured fluorescence intensity is much lower than expected or is completely absent.

Possible Cause Troubleshooting Step
Incorrect Excitation/Emission Wavelengths Verify the excitation and emission wavelengths on the spectrofluorometer. Ensure you are exciting at the absorption maximum and observing at the expected emission maximum.
Low Concentration The concentration of the compound may be too low. Prepare a fresh, more concentrated stock solution and dilute as necessary.
Fluorescence Quenching The solvent or impurities in the solvent may be quenching the fluorescence. Use high-purity or spectroscopic grade solvents. Certain ions (e.g., halide ions) are known quenchers.
Photobleaching Prolonged exposure to the excitation light can lead to the degradation of the fluorophore. Minimize exposure time and use neutral density filters if the excitation source is too intense.
Instrument Settings Ensure the detector gain is set appropriately. A low gain will result in a weak signal, while a very high gain can increase noise.[2] Check that the correct filter sets are in place for blue fluorescence detection.[2]
Guide 2: Inconsistent or Irreproducible Results

Problem: Repeated measurements of the same sample yield different spectral data.

Possible Cause Troubleshooting Step
Solvent Evaporation In volatile solvents, the concentration of the sample can change over time. Keep cuvettes capped whenever possible.
Temperature Fluctuations Fluorescence is temperature-sensitive. Ensure the sample compartment is at a stable temperature.
Sample Degradation The compound may not be stable in the chosen solvent or under ambient light. Prepare fresh solutions and store them in the dark.
Cuvette Contamination Thoroughly clean the cuvettes between measurements to avoid cross-contamination. Use appropriate cleaning solutions for the cuvette material.

Data Presentation

The following table summarizes representative photophysical data for a closely related compound, 3-Azido-7-hydroxycoumarin, in different solvents. This data can be used as a reference for expected trends with this compound.

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
Dioxane2.2~390~450~60
Chloroform4.8~395~465~70
Ethyl Acetate6.0~400~470~70
Acetonitrile37.5~402~475~73
DMSO46.7~404~480~76
Water80.1~405~490~85

Note: The data presented is illustrative and based on typical values for 7-hydroxycoumarin derivatives. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in 1 mL of a high-purity solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 1 mg/mL).

    • Store the stock solution in a dark, airtight container at -20°C.

  • Working Solution Preparation:

    • Allow the stock solution to warm to room temperature before opening.

    • Dilute the stock solution in the desired spectroscopic grade solvent to a final concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range). A good starting concentration for fluorescence is 1-10 µM.

Protocol 2: Measurement of Absorption and Fluorescence Spectra
  • Instrumentation Setup:

    • Turn on the spectrophotometer and spectrofluorometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the appropriate parameters on the instruments, including wavelength range, scan speed, and slit widths. For fluorescence, set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Blank Measurement:

    • Fill a clean cuvette with the pure solvent being used for the sample.

    • Place the cuvette in the sample holder and record a blank spectrum for both absorbance and fluorescence. This will be subtracted from the sample spectra.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the instrument and record the absorption spectrum.

    • Identify the wavelength of maximum absorption (λmax).

    • In the spectrofluorometer, set the excitation wavelength to the determined λmax.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., from the excitation wavelength + 20 nm to 700 nm).

Visualizations

Experimental_Workflow Experimental Workflow for Spectral Analysis cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solutions (1-10 µM in various solvents) prep_stock->prep_work measure_abs Measure Absorbance Spectrum prep_work->measure_abs find_max Determine λmax measure_abs->find_max measure_fluor Measure Fluorescence Spectrum (Excitation at λmax) find_max->measure_fluor analyze_shifts Analyze Solvatochromic Shifts measure_fluor->analyze_shifts calc_stokes Calculate Stokes Shift analyze_shifts->calc_stokes correlate Correlate with Solvent Polarity analyze_shifts->correlate

Caption: Workflow for analyzing solvent effects on spectral properties.

Solvent_Effects Solvent Polarity and Spectral Shifts S0_nonpolar Non-polar Solvent S0_polar Polar Solvent S1_nonpolar Non-polar Solvent S0_nonpolar->S1_nonpolar Absorption S1_polar Polar Solvent S0_polar->S1_polar Absorption S1_nonpolar->S0_nonpolar Emission (Blue-shifted) S1_polar->S0_polar Emission (Red-shifted) note Increasing solvent polarity stabilizes the more polar excited state, leading to a red-shift in emission.

Caption: Effect of solvent polarity on energy levels and spectral shifts.

References

avoiding aggregation of 3-Amino-7-hydroxy-2H-chromen-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the aggregation of 3-Amino-7-hydroxy-2H-chromen-2-one in solution, ensuring experimental reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: Aggregation and precipitation are typically due to the compound's limited solubility in aqueous solutions.[1][2] Key factors include:

  • High Concentration: Exceeding the solubility limit in the chosen solvent system.

  • Low Aqueous Solubility: The molecule is sparingly soluble in water, a common issue for many coumarin derivatives.[2][3]

  • pH Influence: The solubility of coumarins with hydroxyl groups can be dependent on the pH of the solution.[1][4]

  • Improper Dissolution Technique: Diluting a concentrated organic stock solution too quickly into an aqueous buffer can cause the compound to "crash out" or precipitate.[5]

  • Solvent Choice: Using a suboptimal solvent for the initial stock solution.

Q2: What is the recommended solvent for preparing a stock solution?

A2: High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended organic solvents for preparing concentrated stock solutions of coumarin derivatives.[3][6] These solvents can typically dissolve the compound at concentrations of 1-10 mM.

Q3: How does pH affect the solubility and stability of this compound?

A3: The solubility of hydroxycoumarin derivatives can be pH-dependent.[1][4] The phenolic hydroxyl group (at position 7) is weakly acidic. Adjusting the pH of the aqueous buffer may alter the protonation state of this group, thereby influencing the molecule's overall polarity and solubility. While a slightly basic pH (e.g., 7.4-9.0) might improve solubility for some hydroxycoumarins, the optimal pH should be determined empirically for your specific experimental conditions, ensuring it does not compromise the assay's integrity or the compound's stability.[4][7]

Q4: What is the maximum recommended concentration for aqueous working solutions?

A4: The maximum concentration in aqueous buffers is highly dependent on the final percentage of the organic co-solvent (like DMSO), buffer composition, pH, and temperature. Generally, it is advisable to keep the final concentration of the organic solvent as low as possible (typically <1%) to avoid artifacts in biological systems.[1] If precipitation occurs upon dilution, it indicates the compound's solubility limit has been exceeded in the final aqueous medium.

Q5: How should stock and working solutions be stored to prevent aggregation?

A5:

  • Stock Solutions (in DMSO/DMF): Store in small, single-use aliquots at -20°C, protected from light and moisture.[3][5] Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These are often sparingly soluble and should ideally be prepared fresh for each experiment from the stock solution.[3] If temporary storage is necessary, keep the solution on ice and protected from light. Do not store aqueous solutions for more than one day.[3]

Troubleshooting Guide

Problem 1: Precipitate forms when preparing the stock solution in DMSO.

  • Potential Cause: The concentration exceeds the compound's solubility limit in DMSO, or the solvent quality is poor (contains water).

  • Solution:

    • Use high-purity, anhydrous DMSO.

    • Attempt to dissolve the compound by gently warming the solution (e.g., to 37°C) or using a sonication bath.[1] Be cautious, as excessive heat can cause degradation.

    • If precipitation persists, prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM).

Problem 2: Precipitate forms immediately after diluting the DMSO stock into an aqueous buffer.

  • Potential Cause: The compound is "crashing out" of solution due to its low solubility in the final aqueous environment. The percentage of DMSO in the final solution is insufficient to keep it dissolved.[1]

  • Solution:

    • Improve Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This prevents localized high concentrations that lead to precipitation.

    • Adjust Co-Solvent Percentage: If experimentally permissible, slightly increase the final percentage of DMSO in the working solution (e.g., from 0.5% to 1% or 2%).[1]

    • Use Additives: Consider adding a low concentration (0.01-0.05%) of a non-ionic surfactant, such as Tween-20 or Pluronic F-127, to the aqueous buffer to improve solubility. Always run a control to ensure the surfactant does not interfere with your assay.

Problem 3: The aqueous working solution becomes cloudy or shows reduced fluorescence over time.

  • Potential Cause: Slow aggregation is occurring, or the compound is degrading.

  • Solution:

    • Prepare Fresh: Always prepare aqueous working solutions immediately before use.[3]

    • Control Temperature: Keep the working solution on ice during the experiment to minimize aggregation kinetics.

    • Protect from Light: Coumarin dyes can be photolabile. Protect all solutions from light by using amber vials or covering them with aluminum foil.

Quantitative Data Summary

The following table provides general guidelines for working with this compound and similar coumarin derivatives. Exact values should be determined empirically for your specific application.

ParameterRecommended Value/SolventKey Considerations
Stock Solution Solvent Anhydrous DMSO, Anhydrous DMFEnsure solvent is high-purity and free of water to maximize solubility.
Stock Solution Conc. 1–10 mMStore at -20°C in small aliquots, protected from light.[5]
Working Solution Conc. 1–100 µMHighly dependent on the final buffer composition and co-solvent percentage.
Aqueous Buffer pH 7.0–9.0Solubility of hydroxycoumarins can be pH-dependent; verify for your assay.[4]
Final Co-Solvent % < 1% (ideal for biological assays)Minimize to avoid solvent effects, but may need to be increased to maintain solubility.[1]
Solubility Enhancers 0.01–0.05% Tween-20 or Pluronic F-127Test for potential interference with the experimental system.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weigh Compound: Allow the vial of this compound (M.W. = 177.16 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate Mass: For 1 mL of a 10 mM stock solution, weigh out 1.77 mg of the compound.

  • Dissolution: Add the weighed compound to a microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, brief sonication or gentle warming can be applied.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in amber or foil-wrapped tubes. Store at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4)

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Buffer: Have the required volume of Phosphate-Buffered Saline (PBS), pH 7.4, ready in a tube.

  • Dilution (Critical Step):

    • Set a vortex mixer to a medium-high speed.

    • While the PBS is actively vortexing, add the required volume of the 10 mM DMSO stock solution dropwise or slowly pipette it directly into the vortex. For a 1 mL final volume, add 1 µL of the 10 mM stock to 999 µL of PBS.

    • This rapid, turbulent mixing is crucial to prevent precipitation.

  • Final Mix: Continue vortexing for another 10-15 seconds to ensure the solution is homogeneous.

  • Usage: Use the freshly prepared working solution immediately for your experiment.

Troubleshooting Workflow

G start Aggregation or Precipitation Observed q_where Where did it occur? start->q_where n_stock In Stock Solution (e.g., DMSO) q_where->n_stock Stock Prep n_aqueous In Aqueous Buffer (after dilution) q_where->n_aqueous Dilution cause_stock1 Cause: Exceeded solubility limit or low-quality solvent. n_stock->cause_stock1 cause_aq1 Cause: Rapid dilution caused compound to 'crash out'. n_aqueous->cause_aq1 cause_aq2 Cause: Final co-solvent % is too low. n_aqueous->cause_aq2 sol_stock1 Solution: 1. Use anhydrous DMSO. 2. Gently warm or sonicate. 3. Prepare a more dilute stock. cause_stock1->sol_stock1 sol_aq1 Solution: Add stock dropwise to continuously vortexing buffer. cause_aq1->sol_aq1 sol_aq2 Solution: 1. Increase final DMSO % (if possible). 2. Test different buffers or pH. 3. Add solubility enhancers (e.g., 0.01% Tween-20). cause_aq2->sol_aq2

Caption: Troubleshooting workflow for aggregation of this compound.

References

Validation & Comparative

A Comparative Analysis of Photostability: 3-Amino-7-hydroxy-2H-chromen-2-one versus Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust fluorescent probe is a critical determinant for the success of quantitative fluorescence-based assays in research and drug development. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a paramount consideration for applications requiring long-term imaging or high-intensity illumination. This guide provides an objective comparison of the photostability of 3-Amino-7-hydroxy-2H-chromen-2-one, a derivative of the 3-aminocoumarin family, and the widely used xanthene dye, fluorescein.

Quantitative Photophysical and Photostability Parameters

Property3-Aminocoumarin DerivativesFluorescein
Molar Extinction Coefficient (ε) Varies by derivative, e.g., ~24,000-28,000 M⁻¹cm⁻¹ for some 3-hetarylcoumarins[1]~70,000 - 92,300 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φf) Generally high, can reach up to 0.83 for some derivatives[1]High, typically around 0.9[1]
Photodecomposition Quantum Yield (Φd) On the order of 10⁻⁴ for some 3-hetarylcoumarin derivatives[1]Generally considered to be in the range of 10⁻⁵ to 10⁻⁷, but can be higher under certain conditions[1]
General Photostability Considered moderately photostable, but can be less stable than rhodamine derivatives[1]Known to be susceptible to photobleaching, especially under high illumination intensity[1]

Note: The photostability of fluorophores can be significantly influenced by their local environment, including solvent, pH, and the presence of other molecules.[1]

Comparative Analysis

Based on the available data, 3-aminocoumarin derivatives, including this compound, generally exhibit moderate photostability. While they are versatile blue-green emitters, their susceptibility to photobleaching can be a limiting factor in long-term or high-intensity imaging applications when compared to more robust dyes like rhodamines.[1]

Fluorescein, a widely used green fluorophore, is notoriously prone to photobleaching, which can significantly impact the quantitative analysis of experimental data.[1] The photodecomposition quantum yield of fluorescein is generally lower than that reported for some 3-aminocoumarin derivatives, suggesting that under certain conditions, fluorescein may be more photostable. However, fluorescein's high molar extinction coefficient and quantum yield of fluorescence also mean it absorbs and emits a large number of photons, which can accelerate the photobleaching process. An average fluorescein molecule will emit between 30,000 to 40,000 photons during its useful lifetime before becoming permanently disabled.[2]

The choice between this compound and fluorescein will ultimately depend on the specific requirements of the application, including the desired spectral properties, the intensity and duration of light exposure, and the need for quantitative accuracy. For experiments demanding high photostability, careful consideration of alternatives or the implementation of strategies to mitigate photobleaching, such as the use of antifade reagents, is recommended.

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring photostability.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • Fluorescent dye solutions of interest (e.g., this compound, Fluorescein) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye and prevent diffusion, you can prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix like polyacrylamide.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested. Place the prepared slide on the microscope stage and bring the sample into focus. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

Visualizations

Photobleaching Mechanism

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. The process often involves the transition of the fluorophore to a long-lived triplet state, from which it can undergo chemical reactions with surrounding molecules, particularly oxygen, leading to its permanent inactivation.

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Product T1->Bleached Photochemical Reaction (+ O₂) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dye1 3-Amino-7-hydroxy- 2H-chromen-2-one Solution Slide1 Immobilized Dye 1 Dye1->Slide1 Dye2 Fluorescein Solution Slide2 Immobilized Dye 2 Dye2->Slide2 Microscope Fluorescence Microscope (Constant Illumination) Slide1->Microscope Slide2->Microscope Images1 Time-lapse Images (Dye 1) Microscope->Images1 Images2 Time-lapse Images (Dye 2) Microscope->Images2 Analysis Image Analysis Software Images1->Analysis Images2->Analysis Plot1 Intensity vs. Time Plot (Dye 1) Analysis->Plot1 Plot2 Intensity vs. Time Plot (Dye 2) Analysis->Plot2 HalfLife Compare Photobleaching Half-lives (t₁/₂) Plot1->HalfLife Plot2->HalfLife

References

A Comparative Guide to the Quantum Yield of Coumarin Dyes: Featuring 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The core structure of coumarin dyes is a versatile scaffold in the development of fluorescent probes due to their high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment. The fluorescence properties of these dyes are significantly influenced by the nature and position of substituents on the coumarin ring.

Understanding Quantum Yield in Coumarin Dyes

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Substituents on the coumarin core play a critical role in determining this value. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, at the 7-position are known to generally enhance fluorescence.

3-Amino-7-hydroxy-2H-chromen-2-one possesses both a hydroxyl group at the 7-position and an amino group at the 3-position. The 7-hydroxyl group is a key structural feature that often imparts significant antioxidant potential and contributes to strong fluorescence. The amino group at the C3 position is a key site for functionalization. The combination of these two groups is expected to result in a high quantum yield, making it a potentially bright fluorescent probe.

Comparative Quantum Yield Data of Common Coumarin Dyes

To provide a context for the expected performance of this compound, the following table summarizes the quantum yields of several common coumarin dyes in various solvents.

Dye NameSolventQuantum Yield (Φ)
Coumarin 1 Ethanol0.73
Coumarin 102 Aqueous Solution0.66[1]
Coumarin 153 Water0.11[2]
Methanol0.42[3]
Umbelliferone (7-Hydroxycoumarin) Methanol0.08
pH 9.50.91[4]
3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one PBS (pH 7.4)0.25[5]
High-affinity MIF inhibitor (Compound 7) PBS (pH 7.4)0.32[5]
6-hydroxy-7-amino-4-methylcoumarin (knightletin) Acetonitrile0.74 ± 0.04[6]
N-hexyl amide of 6-fluoro-7-hydroxycoumarin-3-carboxamide Aqueous Buffer0.84[4]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The following is a detailed methodology for determining the relative fluorescence quantum yield of a fluorescent compound.

1. Principle:

The relative quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The comparative method is widely used due to its experimental simplicity.[7]

2. Materials and Instrumentation:

  • Fluorometer: Capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Quartz Cuvettes: 1 cm path length.

  • Fluorescence Standard: A compound with a well-characterized quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Sample Compound: The coumarin dye of interest.

  • Spectroscopic Grade Solvent: The solvent in which both the standard and sample are soluble and that does not have interfering fluorescence.

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescence standard and the sample compound in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the fluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same for both.

    • Integrate the area under the emission spectrum for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the resulting linear fits for both the standard (Grad_std) and the sample (Grad_smp).

    • Calculate the quantum yield of the sample (Φ_smp) using the following equation:

      Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Mandatory Visualization

G Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_smp Prepare Sample Solutions prep_smp->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_slope Calculate Slopes of Linear Fits plot_data->calc_slope calc_qy Calculate Quantum Yield calc_slope->calc_qy result Quantum Yield of Sample calc_qy->result

References

A Comparative Guide to Validating 3-Amino-7-hydroxy-2H-chromen-2-one as a ROS Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of oxidative stress, the selection of a reliable fluorescent probe for reactive oxygen species (ROS) is a critical determinant of experimental success. This guide provides a comprehensive framework for validating and comparing the performance of 3-Amino-7-hydroxy-2H-chromen-2-one as a potential ROS sensor against established alternatives. We present available experimental data, detailed validation protocols, and visual workflows to support the objective evaluation of this coumarin-based probe.

Introduction to this compound and ROS Detection

This compound belongs to the coumarin family of fluorescent compounds. The 7-hydroxycoumarin scaffold is a well-known fluorophore, and substitutions on the coumarin ring can modulate its photophysical properties and reactivity, making it a versatile platform for developing fluorescent probes.[1] The presence of an amino group at the 3-position may influence its reactivity towards ROS, potentially offering a mechanism for ROS-dependent fluorescence modulation.

The validation of any new compound as a ROS sensor requires rigorous testing of its performance against established and well-characterized probes. This guide focuses on a comparative analysis with three widely used ROS indicators: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), Dihydroethidium (DHE), and the mitochondria-targeted probe, MitoSOX Red.

Data Presentation: Performance Comparison of ROS Fluorescent Probes

The following table summarizes the key performance characteristics of this compound, based on data from related 7-hydroxycoumarin derivatives, and compares them with common alternative ROS probes. It is important to note that direct experimental validation of this compound as a ROS sensor is limited in publicly available literature; therefore, some of its performance metrics are estimations based on analogous compounds.

FeatureThis compound (Estimated)2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)Dihydroethidium (DHE)MitoSOX Red
Target Analytes Broad-spectrum ROSGeneral oxidative stress (H₂O₂, •OH, ONOO⁻)[2]Superoxide (O₂•⁻)[3]Mitochondrial Superoxide (O₂•⁻)
Cellular Localization Cytosolic (predicted)CytosolicCytosolic and NuclearMitochondria
Excitation (nm) ~350-400~495~490 (oxidized product)[3]~510 (or ~396 for specificity)
Emission (nm) ~450-480~529~590[3]~580
Quantum Yield (Φf) 0.25 - 0.80 (highly dependent on substitution and environment)[4]Low, variableNot readily availableNot readily available
Limit of Detection (LOD) Not determined~40 nM for H₂O₂ (in vitro)[5]Not readily availableNot readily available
Key Advantages Potentially high quantum yield and photostability characteristic of coumarins.High sensitivity, widely used.Specific for superoxide.Specifically targets mitochondrial superoxide.
Key Disadvantages Lack of specific validation data for ROS detection; potential for broad reactivity.Lack of specificity, prone to auto-oxidation and photo-instability, indirect detection of H₂O₂.[2]Can be oxidized by other species to non-specific products.Signal can be influenced by mitochondrial membrane potential.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate validation and comparison of fluorescent ROS probes.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials:

  • This compound

  • Quantum yield standard with known Φf in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopy grade solvent (e.g., ethanol or phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the test compound and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the fluorescence spectrophotometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • The subscripts x and st refer to the test compound and the standard, respectively.

Protocol 2: In Vitro Validation of ROS Specificity

Objective: To assess the selectivity of this compound for different reactive oxygen and nitrogen species (ROS/RNS).

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

  • ROS/RNS Generating Systems:

    • Superoxide (O₂•⁻): Xanthine (X) and Xanthine Oxidase (XO)

    • Hydrogen Peroxide (H₂O₂): Glucose and Glucose Oxidase (GOx) or direct addition of H₂O₂

    • Hydroxyl Radical (•OH): Fenton reagent (Fe²⁺ + H₂O₂)

    • Peroxynitrite (ONOO⁻): SIN-1 or authentic ONOO⁻

    • Hypochlorite (OCl⁻): Sodium hypochlorite (NaOCl)

    • Singlet Oxygen (¹O₂): Rose Bengal irradiation or endoperoxide decomposition

Procedure:

  • Prepare Probe Solution: Dilute the stock solution of this compound to the final working concentration (e.g., 10 µM) in phosphate buffer.

  • Aliquot Probe: Add the probe solution to the wells of the 96-well plate.

  • Initiate ROS/RNS Generation: Add the components of each ROS/RNS generating system to their respective wells. Include control wells with the probe alone and the generating systems alone.

  • Incubate: Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30 minutes).

  • Measure Fluorescence: Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the probe.

  • Analyze Data: Compare the fluorescence intensity in the wells with the complete generating systems to the control wells. A significant increase in fluorescence in the presence of a specific ROS/RNS indicates selectivity for that species.

Protocol 3: Cellular ROS Detection

Objective: To evaluate the ability of this compound to detect intracellular ROS in a cell-based assay.

Materials:

  • Adherent or suspension cells

  • Appropriate cell culture medium

  • This compound stock solution

  • ROS inducer (e.g., H₂O₂, menadione, or antimycin A)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Probe Loading: Wash the cells with warm PBS and then incubate them with a working solution of this compound (e.g., 5-20 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with warm PBS to remove any excess probe.

  • ROS Induction: Treat the cells with the ROS inducer for a specified time. Include an untreated control group.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe.

    • Flow Cytometry: Harvest the cells (if adherent), resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Data Quantification: Quantify the mean fluorescence intensity of the cells. A significant increase in fluorescence in the ROS-induced group compared to the control group indicates successful intracellular ROS detection.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the validation of a ROS sensor.

ROS_Generation_Pathways cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ETC Electron Transport Chain (Complex I, III) Superoxide_mito O₂•⁻ ETC->Superoxide_mito e⁻ leak O2_mito O₂ SOD2 SOD2 Superoxide_mito->SOD2 Superoxide_cyto O₂•⁻ Superoxide_mito->Superoxide_cyto diffusion H2O2_mito H₂O₂ SOD2->H2O2_mito H2O2_cyto H₂O₂ H2O2_mito->H2O2_cyto diffusion NOX NADPH Oxidase (NOX) NOX->Superoxide_cyto O2_cyto O₂ SOD1 SOD1 Superoxide_cyto->SOD1 SOD1->H2O2_cyto Fenton Fenton Reaction (Fe²⁺) H2O2_cyto->Fenton Hydroxyl •OH Fenton->Hydroxyl

Caption: Major cellular pathways of reactive oxygen species (ROS) generation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Quantum_Yield Determine Quantum Yield Specificity Test Specificity with ROS Generators Quantum_Yield->Specificity Cell_Loading Optimize Probe Loading Conditions Quantum_Yield->Cell_Loading LOD Determine Limit of Detection Specificity->LOD Specificity->Cell_Loading LOD->Cell_Loading ROS_Induction Induce Cellular ROS Production Cell_Loading->ROS_Induction Imaging Fluorescence Imaging / Flow Cytometry ROS_Induction->Imaging Comparison Compare with Standard Probes Imaging->Comparison

Caption: Experimental workflow for validating a novel ROS sensor.

Conclusion

The validation of this compound as a ROS sensor presents an opportunity to expand the toolkit for oxidative stress research. Based on the properties of related coumarin derivatives, it holds the potential for favorable photophysical characteristics. However, its utility as a reliable ROS probe is contingent upon rigorous experimental validation of its sensitivity, specificity, and performance in cellular environments. The protocols and comparative data provided in this guide offer a comprehensive framework for researchers to objectively assess its capabilities against established standards. Through such systematic evaluation, the scientific community can confidently adopt new and improved tools for the intricate study of reactive oxygen species in health and disease.

References

A Comparative Guide to the Spectral Properties of 3-Amino-7-hydroxy-2H-chromen-2-one and Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral properties of 3-Amino-7-hydroxy-2H-chromen-2-one and its structural analog, umbelliferone (also known as 7-hydroxycoumarin). Both coumarin derivatives are of significant interest in various scientific fields due to their fluorescent properties. This document summarizes their key spectral characteristics, outlines the experimental methodologies for their determination, and visually represents their structural and experimental relationships.

Overview of Compounds

Umbelliferone is a naturally occurring coumarin that exhibits strong ultraviolet absorption and blue fluorescence, making it useful in applications such as sunscreens and as a fluorescence indicator.[1] Its spectral properties are notably dependent on the pH of the solution due to the deprotonation of its phenolic hydroxyl group.[1]

This compound is a synthetic derivative of umbelliferone with an amino group at the 3-position. This substitution is expected to modulate the electronic and, consequently, the spectral properties of the coumarin core. While specific spectral data for this compound is not as widely reported as for umbelliferone, data from closely related 3-substituted 7-hydroxycoumarin derivatives provide valuable insights into its expected performance.

Quantitative Comparison of Spectral Properties

The following table summarizes the key spectral properties of umbelliferone and provides data for derivatives of this compound to offer a comparative perspective. Direct, comprehensive spectral data for this compound is limited in the reviewed literature.

PropertyUmbelliferoneThis compound Derivatives
Absorption Maximum (λabs) 325 nm (in acidic solution)[2][3], 365-367 nm (in alkaline solution)[2][3]3-Azido-7-hydroxycoumarin: 404 nm (after click reaction)[4][5]
Emission Maximum (λem) 455-460 nm[2][3]3-Azido-7-hydroxycoumarin: 477 nm (after click reaction)[4][5]
Quantum Yield (Φ) 0.81 (in acidic solution, pH 5.49)[2], 0.91 (in alkaline solution, pH 9.49)[2], 0.08 (in methanol)[1]3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one: 0.25 (in PBS, pH 7.4)[6]
Fluorescence Lifetime (τ) 19 ± 2 ps (neutral form in water), 2.3 ± 0.1 ns (anion form in water)[2]3-amino-7-diethylamino-chromene-2-one: 1.40 ns[7]

Experimental Protocols

The determination of the spectral properties listed above follows standardized experimental procedures.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the coumarin derivative in a suitable solvent (e.g., ethanol, water, or a buffer of a specific pH).

  • Absorption Spectroscopy: Use a UV-Visible spectrophotometer to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm) to identify the absorption maximum (λabs).

  • Fluorescence Spectroscopy: Utilize a spectrofluorometer to record the fluorescence emission spectrum. The sample is excited at its absorption maximum (λabs), and the emitted light is scanned over a range of longer wavelengths to determine the emission maximum (λem).[8]

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To quantify the efficiency of fluorescence.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[1]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[1]

  • Data Acquisition: Measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity for each solution.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φref * (msample / mref) * (nsample² / nref²)

    where Φref is the quantum yield of the reference, m is the slope of the plot, and n is the refractive index of the solvent.[9]

Visualizations

Relationship between Structure and Spectral Properties

The following diagram illustrates the structural relationship between umbelliferone and this compound and how the substituent at the 3-position influences the spectral properties.

Caption: Structural comparison and expected spectral shifts.

Experimental Workflow for Spectral Characterization

This diagram outlines the general workflow for the characterization of the spectral properties of fluorescent molecules.

cluster_workflow Spectral Property Determination prep Sample Preparation (Dilute Solutions) abs_spec UV-Vis Spectroscopy (Measure Absorbance) prep->abs_spec fluo_spec Fluorescence Spectroscopy (Measure Emission) prep->fluo_spec qy_det Quantum Yield Determination (Relative Method) abs_spec->qy_det fluo_spec->qy_det data_analysis Data Analysis (λmax, Φ, τ) qy_det->data_analysis

Caption: Experimental workflow for spectral analysis.

References

A Comparative Guide to the Performance of 3-Amino-7-hydroxy-2H-chromen-2-one and Alternatives in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent probe 3-Amino-7-hydroxy-2H-chromen-2-one with two widely used alternatives, Fluorescein and Rhodamine B. The following sections detail their performance across various cell lines, supported by quantitative data and detailed experimental protocols to assist in the selection of the most suitable fluorescent agent for your research needs.

Performance Overview

This compound, a derivative of the coumarin scaffold, offers distinct advantages in specific applications. Coumarins are known for their environmental sensitivity, making them valuable for probing changes in cellular microenvironments. While comprehensive quantitative data for this compound across all metrics is still emerging, this guide consolidates available information and provides context through comparison with well-characterized fluorescent dyes.

Data Presentation

Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes key parameters for this compound and its alternatives.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound ~350-380~440-480Varies with solvent/environment
Fluorescein 494512>0.9 in basic solution
Rhodamine B 552 (in methanol)577 (in methanol)~0.32-0.70
Cytotoxicity in Different Cell Lines
Compound/DerivativeCell LineIC50 (µM)
7-(pentyloxy)-2H-chromen-2-one HaCaT100
3-(3-hydroxyphenyl)-7-hydroxycoumarin HepG2/C3ANo marked cytotoxicity up to 10 µg/mL
Fluorescein (photoactivated) HepG2Marked decrease in viability at 75-2400 µM
Rhodamine B derivative (Hexyl ester 2) Various tumor cell lines0.15–0.19
Curcumin (for comparison) HeLa3.36 (48h)
Curcumin (for comparison) A54933 (24h)
Curcumin (for comparison) HepG217.5 (24h)

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • This compound or alternative fluorescent compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with coumarin-based fluorescent probes.

Materials:

  • Target cells (e.g., HeLa, A549, HepG2)

  • Live-cell imaging medium

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and reach the desired confluency.

  • Staining Solution Preparation: Dilute the stock solution of the coumarin probe in pre-warmed live-cell imaging medium to the desired final working concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and image immediately using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission around 440-480 nm.

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat 24h incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt formazan Incubate for 2-4h (Formazan Formation) add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze Coumarin_Signaling_Pathway cluster_pathways Cellular Effects cluster_apoptosis_details Apoptotic Cascade Coumarin Coumarin Derivatives PI3K_Akt PI3K/Akt/mTOR Pathway Coumarin->PI3K_Akt Inhibition Apoptosis Apoptosis Coumarin->Apoptosis Induction CellCycle Cell Cycle Arrest Coumarin->CellCycle Induction Bax Bax (Pro-apoptotic) Apoptosis->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Caspases Caspase Activation Apoptosis->Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits

A Comparative Guide to 3-Substituted 7-Hydroxycoumarins as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-substituted 7-hydroxycoumarins, a versatile class of fluorophores essential for biological and pharmaceutical research. The substitution at the 3-position of the coumarin core profoundly influences the photophysical properties, enabling the rational design of fluorescent probes for specific applications. This document summarizes key performance data, outlines experimental protocols for property characterization, and illustrates relevant workflows.

Introduction to 7-Hydroxycoumarin Derivatives

7-Hydroxycoumarins, also known as umbelliferones, are a cornerstone of fluorescent probe development due to their high sensitivity to the local environment, significant Stokes shifts, and synthetically tunable properties.[1][] The introduction of electron-withdrawing or electron-donating groups at the 3-position can modulate the intramolecular charge transfer (ICT) process, which is fundamental to their fluorescence.[3] Generally, electron-donating groups at the 7-position enhance fluorescence, while substituents at the 3-position are critical for tuning absorption/emission wavelengths and introducing reactive handles for bioconjugation.[3][4]

Comparative Analysis of Photophysical Properties

The performance of a fluorescent probe is defined by its photophysical characteristics, including its absorption and emission maxima, Stokes shift, and fluorescence quantum yield (Φf). The following table summarizes these properties for several key 3-substituted 7-hydroxycoumarin derivatives, providing a basis for selecting an appropriate probe for a given application.

Compound3-SubstituentExcitation (λex)Emission (λem)Stokes ShiftQuantum Yield (Φf)Solvent / ConditionsReference
7-Hydroxycoumarin (Umbelliferone)-H (Reference)326 nm--0.08Ethanol[5]
3-Carboxy-7-Hydroxycoumarin-COOH352 nm407 nm55 nm--[6]
3-Acetyl-7-Hydroxycoumarin-COCH₃419 nm458 nm39 nm-Water[7]
3-Aryl-7-Hydroxycoumarin (Compound 7)-Aryl~355 nm~455 nm>100 nm0.32PBS Buffer[8][9]
3-Azido-7-Hydroxycoumarin (post-click)-N₃ (Triazole)404 nm477 nm73 nmHighAqueous Buffer[10][11]
N-hexyl-6-fluoro-7-hydroxycoumarin-3-carboxamide-CONH(CH₂)₅CH₃~400 nm--0.84Aqueous Buffer (pH 7.4)[12]

Key Observations:

  • Substituent Effects: The nature of the 3-substituent dramatically alters the spectral properties. Carboxy and acetyl groups lead to red-shifted excitation and emission compared to the unsubstituted parent compound. Aryl substitution can lead to a very large Stokes shift, which is advantageous for minimizing self-quenching and background interference.[8][9]

  • Fluorogenic Probes: 3-Azido-7-hydroxycoumarin is a prime example of a fluorogenic probe. It is minimally fluorescent until it undergoes a "click" reaction with an alkyne-modified target, forming a highly fluorescent triazole.[10] This property is ideal for reducing background signals in live-cell imaging.

  • Enhanced Brightness: Strategic modifications, such as the introduction of fluorine and an amide linkage in N-hexyl-6-fluoro-7-hydroxycoumarin-3-carboxamide, can lead to exceptionally high quantum yields, making them some of the brightest blue-fluorescent probes available.[12]

  • Solvent and pH Sensitivity: The fluorescence of 7-hydroxycoumarins is highly sensitive to environmental factors like solvent polarity and pH.[1][4] For instance, the fluorescence of one 3-aryl derivative was found to be strongest in aqueous PBS buffer and significantly quenched in more hydrophobic solvents like THF.[8][9] The fluorescence of many derivatives is also pH-dependent, a property that can be exploited for developing pH sensors.[7][13]

Experimental Protocols

Accurate characterization of fluorescent probes is critical for their effective use. The following section details a standardized method for determining a key performance metric.

Protocol 1: Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield (Φf) of a sample by comparing it to a standard with a known quantum yield under identical conditions.[14][15][16]

A. Materials and Instrumentation:

  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: Matched, 1 cm path length.

  • Spectroscopic Grade Solvent: Ensure the same solvent is used for both the sample and the standard.

  • Reference Standard: A compound with a well-characterized quantum yield. For blue-emitting coumarins, common standards include Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Coumarin 153 in ethanol (Φf = 0.53).[14]

  • Test Sample: The 3-substituted 7-hydroxycoumarin probe of interest.

B. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the reference standard and the test sample in the chosen solvent.

  • Create Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[14] This low absorbance range is crucial to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength (λex).

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.[14]

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

C. Data Analysis and Calculation:

  • Plot Data: For both the reference standard and the test sample, plot the integrated fluorescence intensity versus the corresponding absorbance.

  • Determine Gradients: Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).[15]

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the gradient method equation:[15]

    Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)

    • Φ_ref: The known quantum yield of the reference standard.

    • Grad_sample & Grad_ref: The gradients from the plots for the sample and reference, respectively.

    • n_sample & n_ref: The refractive indices of the sample and reference solutions. If the same solvent is used for both, this term (n_sample²/n_ref²) cancels out to 1.

Visualized Workflows

Diagrams created using Graphviz illustrate key experimental and logical processes involved in the application of these probes.

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis cluster_result 4. Final Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilute Create Dilution Series (Absorbance < 0.1) prep_stock->prep_dilute measure_abs Measure Absorbance at Excitation Wavelength prep_dilute->measure_abs measure_fluor Measure Fluorescence (Same Excitation Wavelength) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc_grad Calculate Gradients (Sample & Standard) plot->calc_grad calc_qy Calculate Quantum Yield Using Comparative Formula calc_grad->calc_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.[4][14]

G cluster_reactants Reactants biomolecule Alkyne-Modified Biomolecule process Bioorthogonal 'Click' Reaction (CuAAC) biomolecule->process coumarin 3-Azido-7-Hydroxycoumarin (Non-Fluorescent) coumarin->process catalyst Cu(I) Catalyst catalyst->process product Labeled Biomolecule with Fluorescent Triazole process->product

Caption: Bioorthogonal labeling via a fluorogenic click reaction.[11]

References

A Comparative Guide to Fluorescence Quenching Assays: 3-Amino-7-hydroxy-2H-chromen-2-one vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence spectroscopy, the selection of an appropriate fluorescent probe is paramount for the successful execution of fluorescence quenching assays. These assays are powerful tools for studying molecular interactions, enzyme kinetics, and for high-throughput screening in drug discovery. This guide provides an objective comparison of the performance of 3-Amino-7-hydroxy-2H-chromen-2-one, a blue-emitting coumarin derivative, with two widely used fluorescent probes, Fluorescein and Rhodamine B. The information presented herein is supported by experimental data to facilitate an informed decision for your specific research needs.

Performance Comparison of Fluorescent Probes

The utility of a fluorescent probe in a quenching assay is dictated by its intrinsic photophysical properties. A high quantum yield provides a strong initial signal, while a significant Stokes shift minimizes self-quenching and improves signal-to-noise ratios. The following table summarizes the key photophysical parameters for this compound and its alternatives.

Fluorescent ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent/Conditions
This compound (derivative) ~355~455~100~0.32PBS (pH 7.4)
Fluorescein 490514240.930.1 M NaOH[1]
Rhodamine B 55257725-Methanol

Note: Data for this compound is based on a closely related 7-hydroxycoumarin derivative.[2] Specific values may vary depending on the exact substitution and solvent conditions.

Principles of Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), Dexter energy transfer, and static or dynamic quenching. In a typical fluorescence quenching assay, the interaction of an analyte (the "quencher") with the fluorescent probe results in a measurable decrease in the fluorescence signal. This change in fluorescence can be used to determine the concentration of the analyte or to study the binding kinetics between the probe and the quencher.

G Fluorescence Quenching Signaling Pathway Fluorophore Fluorescent Probe (e.g., this compound) ExcitedState Excited State (Singlet, S1) Fluorophore->ExcitedState Absorption Excitation Excitation Light Excitation->Fluorophore GroundState Ground State (Singlet, S0) ExcitedState->GroundState Fluorescence ExcitedState->GroundState Internal Conversion/ Intersystem Crossing Quencher Quencher (Analyte) ExcitedState->Quencher Energy Transfer Fluorescence Fluorescence Emission NonRadiative Non-Radiative Decay (Heat) Quencher->NonRadiative

Caption: General mechanism of fluorescence and quenching.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in fluorescence quenching assays. Below are representative methodologies for assays utilizing this compound, Fluorescein, and Rhodamine B.

Protocol 1: Fluorescence Quenching Assay using this compound

This protocol is adapted from a method for a 7-hydroxycoumarin derivative and can be optimized for specific applications.[2]

1. Materials:

  • This compound stock solution (1 mM in DMSO)
  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
  • Quencher stock solution (concentration dependent on the analyte)
  • 96-well black, clear-bottom microplates
  • Fluorescence microplate reader

2. Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 10 µM.
  • Prepare a serial dilution of the quencher in assay buffer.
  • In a 96-well microplate, add 50 µL of the 10 µM this compound working solution to each well.
  • Add 50 µL of the serially diluted quencher solutions to the respective wells. For a negative control, add 50 µL of assay buffer without the quencher.
  • Incubate the plate at room temperature for 10-15 minutes, protected from light.
  • Measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~455 nm.
  • Plot the fluorescence intensity as a function of the quencher concentration.

Protocol 2: Fluorescence Quenching Assay using Fluorescein

This protocol describes a general procedure for a fluorescein-based quenching assay.

1. Materials:

  • Fluorescein stock solution (1 mM in DMSO)
  • Assay buffer (e.g., 0.1 M NaOH or PBS, pH 7.4)[1]
  • Quencher stock solution
  • 96-well black, clear-bottom microplates
  • Fluorescence microplate reader

2. Procedure:

  • Prepare a working solution of fluorescein by diluting the stock solution in the chosen assay buffer to a final concentration of 1 µM.
  • Prepare a serial dilution of the quencher in the same assay buffer.
  • In a 96-well microplate, add 100 µL of the 1 µM fluorescein working solution to each well.
  • Add 100 µL of the serially diluted quencher solutions to the wells. Use assay buffer as a negative control.
  • Incubate the plate at room temperature for 10-15 minutes in the dark.
  • Measure the fluorescence intensity with excitation at ~490 nm and emission at ~514 nm.
  • Analyze the data by plotting fluorescence intensity against quencher concentration.

Protocol 3: Fluorescence Quenching Assay using Rhodamine B

This protocol provides a general framework for a Rhodamine B quenching experiment.

1. Materials:

  • Rhodamine B stock solution (1 mM in ethanol or water)
  • Assay buffer (e.g., Tris-HCl, pH 7.4)
  • Quencher stock solution
  • 96-well black, clear-bottom microplates
  • Fluorescence microplate reader

2. Procedure:

  • Prepare a working solution of Rhodamine B by diluting the stock solution in the assay buffer to a final concentration of 1 µM.
  • Prepare a serial dilution of the quencher in the assay buffer.
  • To each well of a 96-well microplate, add 50 µL of the 1 µM Rhodamine B working solution.
  • Add 50 µL of the various quencher dilutions to the wells. A control well should receive 50 µL of assay buffer.
  • Incubate for 15-30 minutes at room temperature, protected from light.
  • Measure the fluorescence with an excitation wavelength of ~552 nm and an emission wavelength of ~577 nm.
  • Plot the resulting fluorescence intensities against the corresponding quencher concentrations.

Experimental Workflow

A systematic workflow is essential for the objective comparison of fluorescent probes and for obtaining reproducible results in a fluorescence quenching assay.

G Experimental Workflow for Fluorescence Quenching Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Stock Solutions (Probe & Quencher) B Prepare Working Solutions (Serial Dilutions) A->B C Dispense Probe into Microplate Wells B->C D Add Quencher Dilutions C->D E Incubate (Time & Temperature) D->E F Measure Fluorescence (Excitation & Emission λ) E->F G Plot Fluorescence Intensity vs. Quencher Concentration F->G H Data Analysis (e.g., Stern-Volmer Plot) G->H

Caption: A logical workflow for a fluorescence quenching experiment.

Conclusion

The choice of a fluorescent probe for a quenching assay is a critical determinant of experimental success. This compound offers a viable blue-fluorescent alternative to more traditional probes like fluorescein and rhodamine B, particularly in applications where its distinct spectral properties are advantageous. While fluorescein boasts a very high quantum yield, its pH sensitivity can be a limitation. Rhodamine B is a robust red-emitting dye, but its spectral overlap with other fluorophores may be a concern in multiplexed assays. Ultimately, the optimal probe selection depends on the specific requirements of the experiment, including the nature of the analyte, the desired spectral window, and the instrumentation available. This guide provides the foundational information and protocols to assist researchers in making an informed choice and in designing robust and reliable fluorescence quenching assays.

References

Navigating the Maze of Specificity: A Comparative Guide to the Cross-Reactivity of 3-Amino-7-hydroxy-2H-chromen-2-one Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision of fluorescent probes is paramount. This guide provides an in-depth comparison of the cross-reactivity of 3-Amino-7-hydroxy-2H-chromen-2-one (AHC) based probes against common alternative fluorophores, supported by experimental data and detailed protocols to ensure the selection of the most specific tool for your research needs.

The 3-amino-7-hydroxycoumarin (AHC) scaffold is a popular choice for the design of fluorescent probes due to its favorable photophysical properties, including high quantum yields and good photostability.[][2] However, in complex biological systems, the potential for cross-reactivity with non-target molecules is a critical consideration that can significantly impact the reliability of experimental results. This guide aims to provide a clear and objective comparison of AHC-based probes with other widely used fluorescent probes, focusing on their selectivity and potential for off-target interactions.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and specificity. The following tables summarize the key performance characteristics of AHC-based probes in comparison to other common fluorophores for the detection of various analytes.

Table 1: Detection of Metal Ions
Probe/FluorophoreTarget IonAlternative Ions Tested for Cross-ReactivityLimit of Detection (LOD)Key Observations
AHC Derivative (BS2) Cu²⁺, Fe³⁺Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, Zn²⁺~10 µMHigh selectivity for Cu²⁺ and Fe³⁺ with minimal interference from other common metal ions.[3]
Fluorescein Derivative Hg²⁺Cd²⁺, Pb²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mn²⁺2.5 nMExcellent sensitivity for Hg²⁺ but can show some cross-reactivity with Cu²⁺.
Rhodamine Derivative Fe³⁺Fe²⁺, Cu²⁺, Pb²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Ni²⁺, Co²⁺, Mn²⁺50 nMGood selectivity for Fe³⁺ over Fe²⁺ and other divalent cations.
Table 2: Detection of Reactive Oxygen Species (ROS)
Probe/FluorophoreTarget ROSOther ROS/Interferents Tested for Cross-ReactivitySpecificity Notes
AHC-based Boronate Probe Peroxynitrite (ONOO⁻)H₂O₂, •OH, O₂⁻Demonstrates good selectivity for peroxynitrite over other common ROS.[4]
Dichlorofluorescein (DCF) General Oxidative StressBroadly responds to various ROS (H₂O₂, •OH, ONOO⁻)Lacks specificity for a particular ROS.
MitoSOX Red Mitochondrial Superoxide (O₂⁻)H₂O₂, •OH, NOHighly specific for mitochondrial superoxide.
Table 3: Enzyme Activity Assays
Probe/FluorophoreEnzyme TargetCross-Reactive Enzymes TestedBrightness Comparison
Fluorinated 7-hydroxycoumarin-3-carboxamide GeneralNot specified1.45-fold brighter than a derivative of Pacific Blue.[5]
Fluorescein Diacetate (FDA) EsterasesBroadly cleaved by various esterasesHigh turnover but susceptible to pH changes and leakage.
Resorufin-based Probes Various OxidoreductasesCan be reduced by non-enzymatic cellular componentsGood photostability but can be prone to auto-oxidation.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of probe activation and the workflow for assessing cross-reactivity is crucial for understanding and implementing these assays.

General 'Turn-On' Probe Activation Pathway Probe Non-fluorescent AHC-based Probe Reaction Specific Reaction (e.g., Enzymatic Cleavage, Chelation) Probe->Reaction interacts with Analyte Target Analyte (e.g., Enzyme, Metal Ion, ROS) Analyte->Reaction Product Fluorescent AHC Product Reaction->Product generates Detection Fluorescence Detection Product->Detection emits light

Caption: Generalized signaling pathway for a 'turn-on' this compound based probe.

Experimental Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Probe Prepare Probe Stock Solution Incubate_Target Incubate Probe with Target Analyte (Positive Control) Probe->Incubate_Target Incubate_Interferents Incubate Probe with each Potential Interferent Probe->Incubate_Interferents Incubate_Blank Incubate Probe in Buffer (Negative Control) Probe->Incubate_Blank Analytes Prepare Solutions of Target Analyte and Potential Interferents Analytes->Incubate_Target Analytes->Incubate_Interferents Measure Measure Fluorescence Intensity Incubate_Target->Measure Incubate_Interferents->Measure Incubate_Blank->Measure Analyze Compare Fluorescence Signal of Interferents to Positive and Negative Controls Measure->Analyze

Caption: A logical workflow for the comparative evaluation of fluorescent probe cross-reactivity.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data on probe cross-reactivity.

Protocol 1: Cross-Reactivity Assessment of a Metal Ion Probe

Objective: To determine the selectivity of a this compound based probe for a specific metal ion against a panel of other biologically relevant metal ions.

Materials:

  • This compound based probe stock solution (e.g., 1 mM in DMSO).

  • Stock solutions (e.g., 10 mM) of the target metal ion salt (e.g., CuSO₄) and a panel of potential interfering metal ion salts (e.g., FeCl₃, ZnCl₂, MgCl₂, CaCl₂, etc.) in deionized water.

  • Assay buffer (e.g., 10 mM HEPES, pH 7.4).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare working solutions of the probe (e.g., 10 µM) and each metal ion (e.g., 100 µM) in the assay buffer.

  • To separate wells of the microplate, add the probe solution.

  • Add the target metal ion solution to a set of wells (positive control).

  • To other sets of wells, add each of the potential interfering metal ion solutions.

  • Include a set of wells with only the probe and assay buffer (negative control).

  • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the AHC fluorophore (typically Ex/Em around 380/450 nm).

  • Data Analysis: Compare the fluorescence intensity of the wells containing interfering ions to the positive and negative controls. A significant change in fluorescence in the presence of an interfering ion indicates cross-reactivity.

Protocol 2: Cross-Reactivity Assessment of a ROS Probe

Objective: To evaluate the specificity of a this compound based probe for a particular reactive oxygen species (e.g., peroxynitrite) against other ROS.

Materials:

  • AHC-based ROS probe stock solution (e.g., 1 mM in DMSO).

  • Source of the target ROS (e.g., SIN-1 for peroxynitrite generation).

  • Sources of other ROS (e.g., H₂O₂, KO₂ for superoxide, Fenton reaction for hydroxyl radicals).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a working solution of the probe (e.g., 10 µM) in the assay buffer.

  • In separate wells of the microplate, add the probe solution.

  • Add the source of the target ROS to a set of wells.

  • Add the sources of other ROS to different sets of wells.

  • Include a set of wells with only the probe and assay buffer.

  • Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Analyze the fold-increase in fluorescence for each condition relative to the probe-only control. A significant increase in the presence of a non-target ROS indicates cross-reactivity.

Protocol 3: Cross-Reactivity Assessment of an Enzyme Substrate

Objective: To determine the specificity of a this compound based enzyme substrate for its target enzyme against other related enzymes.

Materials:

  • AHC-based enzyme substrate stock solution (e.g., 10 mM in DMSO).

  • Purified target enzyme and a panel of other purified enzymes that might exhibit cross-reactivity.

  • Enzyme-specific assay buffer.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare working solutions of the substrate (at a concentration around the Kₘ for the target enzyme) and each enzyme in the appropriate assay buffer.

  • To separate wells of the microplate, add the assay buffer and the substrate.

  • Initiate the reaction by adding the target enzyme to one set of wells.

  • In parallel, initiate reactions by adding each of the other enzymes to different sets of wells.

  • Include a no-enzyme control (substrate only).

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates for each enzyme. Express the activity of the other enzymes as a percentage of the activity of the target enzyme to quantify the degree of cross-reactivity.

By carefully considering the comparative data and employing rigorous experimental protocols to assess cross-reactivity, researchers can confidently select and validate the most appropriate this compound based probe for their specific application, leading to more accurate and reliable scientific discoveries.

References

Assessing the Cytotoxicity of 3-Amino-7-hydroxy-2H-chromen-2-one for Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging, the ideal fluorescent probe offers bright, stable signaling with minimal perturbation to the biological system under observation. A critical aspect of this is low cytotoxicity, ensuring that the act of measurement does not fundamentally alter the state of the cells. This guide provides a comparative assessment of the cytotoxicity of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin-based fluorescent dye, against commonly used nuclear stains, offering researchers and drug development professionals a data-driven overview for informed probe selection.

Introduction to this compound

This compound belongs to the coumarin family of compounds, which are widely recognized for their fluorescent properties. The 7-hydroxycoumarin scaffold, in particular, is a common motif in fluorescent probes. The addition of an amino group at the 3-position can modulate the photophysical properties of the molecule. While direct and extensive cytotoxicity data for this compound is not abundant in publicly available literature, studies on structurally similar 7-hydroxy and 7-aminocoumarin derivatives provide valuable insights into its likely toxicological profile. This guide synthesizes this information to offer a comparative perspective.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound derivatives and common alternative fluorescent dyes. It is important to note that the cytotoxicity of a compound can be highly dependent on the cell line, concentration, and exposure time.

CompoundCell LineAssayKey FindingsReference
7-(pentyloxy)-2H-chromen-2-one (Derivative of 7-hydroxycoumarin)HaCaT (human keratinocytes)MTTIC50: 100 μM, indicating low cytotoxicity.[1][1]
(E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (Derivative of 7-aminocoumarin)MCF-7 (human breast cancer)MTTIC50: 56.0 μM, suggesting moderate cytotoxicity.[2][2]
Hoechst 33342 L1210 (mouse leukemia)Growth InhibitionCytotoxic effect observed even at 0.5 µg/mL.[1][1]
KHT sarcoma cellsClonogenic AssayIncreased toxicity with longer exposure; more toxic to irradiated cells.[3][4][3][4]
DAPI (4′,6-diamidino-2-phenylindole) General-Considered toxic to live cells, preferred for fixed-cell staining.[5][6][5][6]
Propidium Iodide GeneralMembrane IntegrityUsed to identify dead cells as it only enters cells with compromised membranes.[7][8][7][8]

Experimental Protocols

Accurate assessment of cytotoxicity is paramount. The two most common methods are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[12]

Principle: LDH is a stable enzyme that is rapidly released from cells with damaged plasma membranes. The amount of LDH in the supernatant is proportional to the number of lysed cells.[12]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. Controls for maximum LDH release (from lysed cells) and spontaneous release (from untreated cells) are essential for calculating the percentage of cytotoxicity.[13][14]

Visualizing Experimental Workflow and Cytotoxicity Pathways

To further clarify the experimental process and potential cellular responses, the following diagrams are provided.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_mt_steps MTT Assay Steps cluster_ldh_steps LDH Assay Steps cell_culture Seed cells in 96-well plate adherence Allow cells to adhere overnight cell_culture->adherence add_compound Add varying concentrations of fluorescent dyes adherence->add_compound incubation Incubate for 24-72 hours add_compound->incubation mt_assay MTT Assay incubation->mt_assay ldh_assay LDH Assay incubation->ldh_assay add_mtt Add MTT reagent mt_assay->add_mtt collect_supernatant Collect supernatant ldh_assay->collect_supernatant solubilize Add solubilizing agent add_mtt->solubilize read_mtt Read absorbance at 570 nm solubilize->read_mtt data_analysis Data Analysis (Calculate % Viability / % Cytotoxicity) read_mtt->data_analysis ldh_reaction Add to LDH reaction mix collect_supernatant->ldh_reaction read_ldh Read absorbance at 490 nm ldh_reaction->read_ldh read_ldh->data_analysis

Caption: Workflow for assessing the cytotoxicity of fluorescent dyes.

While the specific signaling pathways for this compound-induced cytotoxicity are not well-defined, cytotoxic compounds often induce apoptosis (programmed cell death). The diagram below illustrates a simplified, generalized apoptotic pathway.

Apoptosis_Signaling_Pathway Generalized Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Compound (e.g., Fluorescent Dye) mito Mitochondrial Stress compound->mito death_receptor Death Receptor Binding compound->death_receptor bax_bak Bax/Bak Activation mito->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Executioner Caspase-3 Activation cas9->cas3 disc DISC Formation death_receptor->disc cas8 Caspase-8 Activation disc->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion and Recommendations

The assessment of cytotoxicity is a critical step in the validation of any fluorescent probe for live-cell imaging. Based on the available data for structurally related compounds, This compound is anticipated to exhibit low to moderate cytotoxicity , potentially offering a favorable profile compared to dyes like Hoechst 33342, which can exert toxic effects at working concentrations.

Recommendations for Researchers:

  • Empirical Validation: It is crucial to empirically determine the cytotoxicity of this compound in the specific cell line and experimental conditions to be used.

  • Concentration Optimization: Use the lowest effective concentration of the dye to minimize potential off-target effects and cytotoxicity.

  • Time-Course Experiments: Evaluate cell health over the entire duration of the imaging experiment to ensure that the probe does not induce delayed toxicity.

  • Consider Alternatives: For long-term imaging or sensitive cell types, comparing the effects of this compound with other live-cell nuclear stains is advisable.

By carefully considering the cytotoxic potential and validating its impact in the specific experimental context, researchers can confidently employ this compound and other fluorescent probes for robust and reliable cell imaging studies.

References

A Comparative Guide to Fluorescent Probes in Cellular Assays: Featuring 3-Amino-7-hydroxy-2H-chromen-2-one and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin-based fluorescent probe, with other commonly used fluorescent dyes in cellular assays. The focus is on the critical performance metric of signal-to-noise ratio (S/N), which dictates the sensitivity and reliability of an assay. Due to the limited availability of direct quantitative S/N data for this compound, this guide presents a comparison based on available photophysical properties and qualitative performance descriptions of well-established alternatives.

Understanding Signal-to-Noise Ratio in Cellular Assays

The signal-to-noise ratio is a crucial parameter in fluorescence microscopy and cellular assays. It is the measure of the desired fluorescent signal from the probe divided by the background noise. A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the detection of subtle biological changes with greater confidence. Factors influencing the S/N ratio include the probe's brightness (a function of its molar extinction coefficient and quantum yield), its specificity for the target, cellular autofluorescence, and the imaging system's characteristics.

Comparison of Fluorescent Probes

Below is a table summarizing the key characteristics of several common fluorescent probes used in cellular assays.

Probe ClassCommon ExamplesExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldSignal-to-Noise (S/N) Performance
Coumarin This compound~350-400~450-500VariableVariableEnvironment-sensitive, can be high upon target binding.
DNA Stains Hoechst 33342, DAPI~350~460~42,000 (Hoechst)~0.4 (Hoechst, bound)High for nuclear labeling; fluorescence increases significantly upon DNA binding.[1]
Rhodamine Rhodamine 123, TAMRA~500-550~530-580~80,000 (Rhodamine 123)~0.9 (Rhodamine 123)Generally bright with good photostability, leading to good S/N.
Cyanine Dyes Cy3, Cy5~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)~150,000 (Cy3), ~250,000 (Cy5)~0.15 (Cy3), ~0.27 (Cy5)High molar extinction coefficients contribute to bright signals. S/N can be sequence-dependent for nucleic acid probes.
Alexa Fluor Dyes Alexa Fluor 488, Alexa Fluor 594~495 (AF488), ~590 (AF594)~519 (AF488), ~617 (AF594)~71,000 (AF488), ~85,000 (AF594)~0.92 (AF488), ~0.66 (AF594)Known for high brightness and photostability, leading to excellent S/N ratios.[2]

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the environment.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results in cellular assays. Below are protocols for several common assays where fluorescent probes are employed.

Cell Viability Assay using Resazurin (alamarBlue)

This assay measures cell viability based on the metabolic reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.

Materials:

  • Resazurin sodium salt solution (e.g., alamarBlue™ reagent)

  • 96-well clear-bottom black plates

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat cells with the test compounds and incubate for the desired period.

  • Prepare a working solution of resazurin in culture medium or PBS according to the manufacturer's instructions. A typical final concentration is 10% (v/v) of the reagent.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the resazurin working solution to each well, including no-cell control wells for background measurement.

  • Incubate the plate at 37°C for 1-4 hours, protected from light. Incubation time may need optimization depending on the cell type and density.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Subtract the average fluorescence of the no-cell control wells from all other wells to correct for background.

  • Cell viability is proportional to the background-corrected fluorescence intensity.

Reactive Oxygen Species (ROS) Detection using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • H2DCFDA

  • DMSO

  • 96-well clear-bottom black plates

  • Culture medium (phenol red-free)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Prepare a stock solution of H2DCFDA in DMSO.

  • On the day of the experiment, dilute the H2DCFDA stock solution in pre-warmed serum-free medium or HBSS to the desired final concentration (typically 5-20 µM).

  • Remove the culture medium from the cells and wash once with warm HBSS.

  • Add the H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the H2DCFDA solution and wash the cells twice with warm HBSS.

  • Add the test compounds diluted in culture medium or HBSS to the cells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Measure the fluorescence intensity immediately and at desired time points using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

  • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Intracellular Calcium Imaging using Fura-2 AM

Fura-2 AM is a ratiometric calcium indicator that is cell-permeable. Once inside the cell, it is cleaved by esterases to Fura-2, which exhibits a shift in its excitation spectrum upon binding to Ca²⁺.

Materials:

  • Fura-2 AM

  • DMSO

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence imaging system with appropriate filters

Protocol:

  • Grow cells on glass coverslips suitable for microscopy.

  • Prepare a Fura-2 AM loading solution. Dissolve Fura-2 AM in DMSO to make a stock solution (e.g., 1 mM). For the loading buffer, dilute the Fura-2 AM stock in HBSS to a final concentration of 1-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

  • Remove the culture medium and wash the cells with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire fluorescence images by alternating excitation at ~340 nm and ~380 nm, while collecting the emission at ~510 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to determine the intracellular calcium concentration. An increase in this ratio indicates an increase in intracellular calcium.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway where a fluorescent probe might be used and a general experimental workflow for a cellular fluorescence assay.

G cluster_0 Cellular Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds SecondMessenger Second Messenger (e.g., Ca²⁺) Receptor->SecondMessenger Activates Enzyme Enzyme SecondMessenger->Enzyme Activates Substrate Non-fluorescent Substrate Enzyme->Substrate Acts on Product Fluorescent Product Substrate->Product Converts to CellularResponse Cellular Response Product->CellularResponse Leads to G cluster_1 General Experimental Workflow for Cellular Fluorescence Assay start Start cell_culture Cell Culture (e.g., 96-well plate) start->cell_culture treatment Treatment with Test Compound cell_culture->treatment probe_loading Loading with Fluorescent Probe treatment->probe_loading incubation Incubation probe_loading->incubation washing Washing Steps (to remove excess probe) incubation->washing imaging Fluorescence Imaging / Plate Reading washing->imaging analysis Data Analysis (Quantification of Signal) imaging->analysis end End analysis->end

References

A Comparative Guide to the Applications of 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

3-Amino-7-hydroxy-2H-chromen-2-one, a derivative of the coumarin scaffold, is a versatile bicyclic organic compound recognized for its significant photochemical properties and its role as a "privileged structure" in medicinal chemistry.[1][2] Its planar, lipophilic nature allows it to interact with a wide range of biological targets through various molecular interactions.[1] This guide provides a comparative overview of its primary applications, focusing on its utility as a fluorescent probe, a scaffold for pharmacologically active agents, and an intermediate in chemical synthesis, with objective comparisons to relevant alternatives supported by experimental data.

Application as a Fluorescent Probe and Marker

The 7-hydroxycoumarin core is a well-established fluorophore used in developing fluorescent sensors and probes.[3] this compound is widely utilized as a fluorescent probe in biochemical and cellular research due to its strong fluorescence.[4] Its applications in this domain include the detection of reactive oxygen species (ROS), monitoring enzyme activity, and serving as a marker in biosensors.[4]

Comparative Performance

The utility of a fluorescent probe is determined by its photophysical properties, such as its excitation (λex) and emission (λem) maxima, Stokes shift, and fluorescence quantum yield (Φ). While possessing the core fluorophore structure, the introduction of substituents at the 3-position significantly modulates these properties. The amino group at the C3 position is a key site for such functionalization.[1] When compared to other 7-hydroxycoumarin derivatives, its performance varies, making certain alternatives more suitable for applications requiring exceptionally bright signals.

Table 1: Comparative Photophysical Data of 7-Hydroxycoumarin Derivatives

Compound Excitation Max (λex, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield (Φ) Solvent
7-Hydroxycoumarin (Umbelliferone) 326[5] 455-460[5] 129-134 0.08[5] Ethanol
4-Methylumbelliferone 360[5] 448[5] 88 - -
7-Hydroxy-3-phenyl-2H-chromen-2-one derivative (6d) 340[6] 460[6] 120 0.25[6] PBS (pH 7.4)
7-Hydroxycoumarin derivative (7) - - >100[5] 0.32[5] -

| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | ~360[5] | ~450[5] | ~90 | 0.84[5] | Aqueous Buffer |

Note: Specific data for this compound was not available in the provided results; data for parent and related structures are shown for comparison.

Mechanism of Action: Fluorescence in ROS Detection

Coumarin derivatives like 7-hydroxy-3,4-dimethyl-2H-chromen-2-one can function as probes for oxidative stress.[7] The hydroxyl group confers antioxidant activity, allowing the molecule to scavenge reactive oxygen species (ROS).[7] This oxidation event alters the fluorescence properties of the probe, providing a detectable signal that corresponds to the level of cellular oxidative stress.[7]

G cluster_workflow Workflow: ROS Detection with a Coumarin Probe probe 7-Hydroxycoumarin Probe (e.g., 3-Amino-7-hydroxy derivative) cells Live Cells probe->cells Cell Loading ros Cellular Oxidative Stress (Increased ROS) cells->ros Stress Induction oxidized_probe Oxidized Probe (Altered Fluorescence) ros->oxidized_probe Oxidation of Probe microscopy Fluorescence Microscopy oxidized_probe->microscopy Imaging analysis Data Analysis (Quantify Fluorescence Change) microscopy->analysis Signal Measurement

Workflow for detecting cellular ROS using a coumarin probe.

Scaffold for Pharmacological Agents

Chromene and its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][8] The 3-amino-7-hydroxycoumarin structure serves as a valuable starting point for the synthesis of novel therapeutic agents.

Comparative Biological Activities

Derivatives of this compound have been investigated for various therapeutic targets. For instance, Schiff base derivatives have shown potential as lipoxygenase inhibitors and anti-inflammatory agents.[8][9]

Table 2: Comparison of Pharmacological Activities of Chromene Derivatives

Compound/Derivative Class Pharmacological Activity Target/Mechanism Key Findings
(E)-3-((3,4-dihydroxybenzylidene) amino)-7-hydroxy-2H-chromen-2-one Lipoxygenase Inhibitor Soybean Lipoxygenase Discovered as a potent new inhibitor of 15-lipoxygenase.[9]
7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one Anti-inflammatory, Analgesic Not specified Showed good activity, more potent than the reference drug.[8]
7-hydroxycoumarin derivatives Macrophage Migration Inhibitory Factor (MIF) Inhibitor MIF Tautomerase Active Site A high-affinity binder (Ki = 18 ± 1 nM) was identified, enabling a competition-based binding assay.[6]

| O-aminoalkyl substituted 7-hydroxycoumarins | Antibacterial, Anticancer | Not specified | Compounds with an N,N-diethylamino substituent showed the most activity.[10] |

Mechanism of Action: MIF Inhibition

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammation and cancer.[6] Certain 7-hydroxycoumarin derivatives have been identified as high-affinity binders to the MIF tautomerase active site.[6] Binding of the coumarin derivative to MIF quenches its intrinsic fluorescence, a property that can be exploited to develop competitive binding assays to screen for other MIF inhibitors.[6]

G cluster_pathway Mechanism: Competitive Inhibition of MIF mif MIF Protein (Tautomerase Site) bound_complex MIF-Coumarin Complex (Fluorescence Quenched) mif->bound_complex coumarin 7-Hydroxycoumarin Probe (Fluorescent) coumarin->bound_complex test_compound Test Compound (Potential Inhibitor) test_compound->mif Competes for binding no_binding Free Coumarin Probe (Fluorescence Restored) bound_complex->no_binding Displacement by Test Compound

Competitive binding assay for MIF inhibitors.

Intermediate in Chemical Synthesis

Beyond its direct applications, this compound is a valuable building block in organic synthesis.[1] The amino group at the C3 position is a key site for functionalization and can readily undergo reactions like acylation to form corresponding amides.[1]

Application as a Derivatization Agent

N-substituted coumaryl hydroxylamines, synthesized from coumarin precursors, have been developed as excellent derivatization agents for the analysis of aldehydes in various samples like foodstuffs.[11] These agents react with aldehydes to form nitrones under mild conditions, which can be readily analyzed by LC-MS with high sensitivity due to the fluorescent coumarin tag.[11] This approach offers an alternative to the widely used 2,4-dinitrophenylhydrazine (DNPH) reagent.[11]

G cluster_synthesis General Synthesis of this compound resorcinol Resorcinol + Malic Acid pechmann Pechmann Condensation resorcinol->pechmann coumarin 7-Hydroxy-2H-chromen-2-one pechmann->coumarin nitration Nitration (Electrophilic Substitution) coumarin->nitration nitro_coumarin 7-Hydroxy-3-nitro- 2H-chromen-2-one nitration->nitro_coumarin reduction Reduction of Nitro Group nitro_coumarin->reduction final_product 3-Amino-7-hydroxy- 2H-chromen-2-one reduction->final_product

Synthetic pathway for this compound.[1]

Experimental Protocols

Reproducible and comparable data rely on detailed and standardized experimental methodologies.

Synthesis of 7-Hydroxycoumarin Derivatives

A common method for synthesizing 3-substituted 7-hydroxycoumarins is the Knoevenagel condensation.[5]

  • Reaction Setup: React 2,4-dihydroxybenzaldehyde with an active methylene compound (e.g., ethyl benzoylacetate) in a suitable solvent such as ethanol.

  • Catalysis: Add a base catalyst, like piperidine, to the reaction mixture.

  • Heating: Heat the mixture under reflux for a specified period.

  • Precipitation: After cooling, acidify the mixture to precipitate the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final compound.[5]

An alternative is the Pechmann condensation, reacting resorcinol with an appropriate acid (e.g., malic acid) in the presence of a dehydrating agent like sulfuric acid.[1]

Measurement of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[5]

  • Standard Selection: Choose a standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate).

  • Absorbance Measurement: Prepare several dilute solutions of both the sample and the standard in the same solvent. Measure their absorbance at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions at the same excitation wavelength.

  • Data Integration: Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Live-Cell Imaging for Oxidative Stress

This protocol is for using a coumarin probe to detect intracellular ROS.[7]

  • Stock Solution: Prepare a 1-10 mM stock solution of the coumarin probe in sterile DMSO.

  • Cell Culture: Seed cells onto glass-bottom dishes to achieve 60-80% confluency.

  • Staining Solution: Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells, add the staining solution, and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Add fresh imaging buffer or medium and immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~350-380 nm, emission ~440-480 nm).[7]

References

Safety Operating Guide

Proper Disposal of 3-Amino-7-hydroxy-2H-chromen-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 3-Amino-7-hydroxy-2H-chromen-2-one, ensuring compliance with safety regulations and fostering a secure research environment.

Due to its chemical structure as an aromatic amine and a coumarin derivative, this compound should be handled as a hazardous substance. All waste containing this compound must be treated as hazardous waste and must not be disposed of down the sink or in regular trash.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3] All handling of the solid material and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

1. Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as hazardous chemical waste.[4][5] This waste stream should be kept separate from other chemical wastes to prevent hazardous reactions and ensure proper handling.[6][7]

2. Waste Collection: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container must be made of a material compatible with the chemical.

  • Solid Waste: Collect unused or waste this compound powder in a designated, sealed, and chemically compatible solid waste container. Minimize dust generation during this process.

  • Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and chemically compatible liquid waste container.[4]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, must be collected in a designated hazardous waste container.[1][5]

3. Container Labeling and Management: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[4][5] The container must be kept securely closed when not in use to prevent the release of vapors.

4. Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][8] The SAA should be a well-ventilated area away from sources of ignition and incompatible materials.[7]

5. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][3] Contact your EHS department to arrange for the pickup and disposal of the collected waste.[4][9] A common disposal method for such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction.[3][10]

Disposal of Empty Containers: Empty containers that held this compound may retain product residue and should be handled as hazardous waste. The first rinse of the container must be collected and disposed of as hazardous waste.[1][4] After thorough rinsing, labels on the empty container should be defaced or removed before disposal as solid waste.[4]

Spill Management: In the event of a spill, avoid generating dust. For minor spills, use an inert absorbent material like vermiculite or sand, sweep it up, and place it in a suitable, labeled container for disposal as hazardous waste.[1][3] For larger spills, evacuate the area and contact your institution's EHS department for assistance.[3]

Disposal Parameters

ParameterGuideline
Waste Classification Hazardous Waste
Drain Disposal Strictly Prohibited
Trash Disposal Strictly Prohibited
Recommended Disposal Method High-Temperature Incineration via a Licensed Facility
Container Type Chemically compatible, leak-proof, and sealed
Labeling "Hazardous Waste", full chemical name, and other components
Storage Designated Satellite Accumulation Area (SAA)

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Liquid, Contaminated Materials) segregate Segregate as Hazardous Waste start->segregate collect Collect in Designated, Labeled, and Sealed Container segregate->collect store Store in Satellite Accumulation Area (SAA) collect->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Waste for Disposal contact_ehs->document disposal Professional Disposal (e.g., Incineration) document->disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->start

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and your local regulations.

References

Personal protective equipment for handling 3-Amino-7-hydroxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-7-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound (CAS No. 79418-41-0). The following procedures are based on available safety data and general best practices for laboratory chemical safety. A thorough, experiment-specific risk assessment should be conducted before commencing any work.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data, the compound is classified with the following hazards:

  • Harmful if swallowed (H302).[1][2]

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or dust.[2][3]
Skin Protection Nitrile or neoprene gloves and a lab coat.[3]To prevent skin contact and subsequent irritation.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[3]To avoid respiratory tract irritation from dust or aerosols.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature is between 2-8°C, away from light.

2. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

3. Weighing and Aliquoting:

  • To prevent the generation of dust, conduct weighing and aliquoting in a fume hood or a glove box.

  • Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust.

4. Solution Preparation and Use:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Clearly label all solutions with the chemical name, concentration, date, and hazard symbols.

5. Personal Hygiene:

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory area.[2][4]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2][3]

Disposal Plan

Waste Handling:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated hazardous waste container. Do not dispose of this chemical down the drain.

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.[3]

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.

Disposal Procedure:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe prep_workspace Prepare Workspace in Fume Hood don_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.